AZD6918
Beschreibung
Eigenschaften
Molekularformel |
C20H20F2N6O |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(3-propan-2-yloxy-1H-pyrazol-5-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H20F2N6O/c1-11(2)29-18-9-17(27-28-18)25-20-16(22)8-14(10-23)19(26-20)24-12(3)13-4-6-15(21)7-5-13/h4-9,11-12H,1-3H3,(H3,24,25,26,27,28)/t12-/m0/s1 |
InChI-Schlüssel |
QRAQXWWNHQMCBH-LBPRGKRZSA-N |
SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)F)NC2=NC(=C(C=C2C#N)F)NC3=CC(=NN3)OC(C)C |
Kanonische SMILES |
CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD-6918; AZD6918; AZD 6918. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AZD6918 Mechanism of Action in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of AZD6918, a selective Trk tyrosine kinase inhibitor, in the context of neuroblastoma. This document outlines the core signaling pathways affected by this compound, presents quantitative data from preclinical studies, and offers detailed experimental protocols for key assays.
Core Mechanism of Action
This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] In neuroblastoma, a significant subset of aggressive tumors expresses high levels of TrkB and its ligand, brain-derived neurotrophic factor (BDNF).[2][3] The activation of the BDNF/TrkB signaling pathway is a key driver of chemoresistance in neuroblastoma.[2][3]
This compound exerts its therapeutic effect by directly inhibiting the tyrosine kinase activity of TrkB. This inhibition blocks the downstream signaling cascade, primarily the PI3K/Akt pathway.[3] By disrupting this survival pathway, this compound has a dual effect: it can induce apoptosis in neuroblastoma cells as a single agent and, more critically, it can sensitize these cells to the cytotoxic effects of conventional chemotherapeutic agents like etoposide (B1684455).[2][3] The inhibition of TrkB by this compound leads to a reduction in the phosphorylation of key downstream effectors including Akt, mTOR, and GSK-3, thereby attenuating the pro-survival signals that protect cancer cells from chemotherapy-induced cell death.[3]
Signaling Pathway Diagram
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in neuroblastoma.
Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Viability
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Cell Survival (relative to control) | Citation |
| TB3 | This compound | 1.25 | 24 | ~90% | [3] |
| TB3 | This compound | 2.5 | 24 | ~80% | [3] |
| TB3 | This compound | 5 | 24 | ~70% | [3] |
| TB3 | This compound | 10 | 24 | ~60% | [3] |
| BE2 | This compound | 2.5 | 24 | ~85% | [3] |
| BE2 | This compound | 5 | 24 | ~75% | [3] |
| KCNR | This compound | 2.5 | 24 | ~90% | [3] |
| KCNR | This compound | 5 | 24 | ~80% | [3] |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dose | Schedule | Day 29 Tumor Growth Inhibition (%) | P-value vs. Etoposide alone | P-value vs. This compound alone | Citation |
| Control | - | - | - | - | - | [3] |
| This compound | 70 mg/kg | Twice daily | 17 | - | - | [3] |
| Etoposide | 20 mg/kg | - | 68 | - | - | [3] |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | Twice daily (this compound) | 88 | 0.037 | 0.0009 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound in neuroblastoma.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as a vehicle control.
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells after subtracting the background absorbance.
Western Blot Analysis of Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation of TrkB and downstream signaling proteins.
Materials:
-
Neuroblastoma cells
-
This compound
-
BDNF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3, anti-GSK-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Plate neuroblastoma cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 2.5 µM) for 2 hours.
-
Stimulate cells with BDNF (e.g., 50 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with etoposide in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
TrkB-expressing neuroblastoma cells (e.g., TB3)
-
Matrigel
-
This compound
-
Etoposide
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of neuroblastoma cells and Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, etoposide alone, this compound + etoposide).
-
Administer this compound orally (e.g., 70 mg/kg, twice daily).
-
Administer etoposide intraperitoneally (e.g., 20 mg/kg, according to a defined schedule).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
Experimental Workflow Diagram
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6918 Mechanism of Action in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of AZD6918, a selective Trk tyrosine kinase inhibitor, in the context of neuroblastoma. This document outlines the core signaling pathways affected by this compound, presents quantitative data from preclinical studies, and offers detailed experimental protocols for key assays.
Core Mechanism of Action
This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] In neuroblastoma, a significant subset of aggressive tumors expresses high levels of TrkB and its ligand, brain-derived neurotrophic factor (BDNF).[2][3] The activation of the BDNF/TrkB signaling pathway is a key driver of chemoresistance in neuroblastoma.[2][3]
This compound exerts its therapeutic effect by directly inhibiting the tyrosine kinase activity of TrkB. This inhibition blocks the downstream signaling cascade, primarily the PI3K/Akt pathway.[3] By disrupting this survival pathway, this compound has a dual effect: it can induce apoptosis in neuroblastoma cells as a single agent and, more critically, it can sensitize these cells to the cytotoxic effects of conventional chemotherapeutic agents like etoposide.[2][3] The inhibition of TrkB by this compound leads to a reduction in the phosphorylation of key downstream effectors including Akt, mTOR, and GSK-3, thereby attenuating the pro-survival signals that protect cancer cells from chemotherapy-induced cell death.[3]
Signaling Pathway Diagram
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in neuroblastoma.
Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Viability
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % Cell Survival (relative to control) | Citation |
| TB3 | This compound | 1.25 | 24 | ~90% | [3] |
| TB3 | This compound | 2.5 | 24 | ~80% | [3] |
| TB3 | This compound | 5 | 24 | ~70% | [3] |
| TB3 | This compound | 10 | 24 | ~60% | [3] |
| BE2 | This compound | 2.5 | 24 | ~85% | [3] |
| BE2 | This compound | 5 | 24 | ~75% | [3] |
| KCNR | This compound | 2.5 | 24 | ~90% | [3] |
| KCNR | This compound | 5 | 24 | ~80% | [3] |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dose | Schedule | Day 29 Tumor Growth Inhibition (%) | P-value vs. Etoposide alone | P-value vs. This compound alone | Citation |
| Control | - | - | - | - | - | [3] |
| This compound | 70 mg/kg | Twice daily | 17 | - | - | [3] |
| Etoposide | 20 mg/kg | - | 68 | - | - | [3] |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | Twice daily (this compound) | 88 | 0.037 | 0.0009 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound in neuroblastoma.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as a vehicle control.
-
Incubate the plate for 24 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells after subtracting the background absorbance.
Western Blot Analysis of Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation of TrkB and downstream signaling proteins.
Materials:
-
Neuroblastoma cells
-
This compound
-
BDNF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3, anti-GSK-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Plate neuroblastoma cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 2.5 µM) for 2 hours.
-
Stimulate cells with BDNF (e.g., 50 ng/mL) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with etoposide in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
TrkB-expressing neuroblastoma cells (e.g., TB3)
-
Matrigel
-
This compound
-
Etoposide
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of neuroblastoma cells and Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, etoposide alone, this compound + etoposide).
-
Administer this compound orally (e.g., 70 mg/kg, twice daily).
-
Administer etoposide intraperitoneally (e.g., 20 mg/kg, according to a defined schedule).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
Experimental Workflow Diagram
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6918: A Technical Overview of its Tropomyosin Receptor Kinase (Trk) Selectivity Profile
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Tropomyosin Receptor Kinase (Trk) selectivity profile of the inhibitor AZD6918. While described as a potent and selective inhibitor of Trk tyrosine kinases, specific quantitative data from broad kinase selectivity panels are not publicly available. This document synthesizes the available qualitative information and provides detailed, representative methodologies for the key experiments required to fully characterize the selectivity of a Trk inhibitor like this compound. Additionally, it visualizes the core signaling pathways associated with Trk kinases.
Introduction to this compound
This compound is an orally active small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] These receptors are crucial for neuronal development, survival, and function. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors like this compound promising therapeutic agents, particularly in the context of neuroblastoma.[1][2] Studies have shown that this compound can induce cell death and attenuate the protective effects of Brain-Derived Neurotrophic Factor (BDNF) on neuroblastoma cells, highlighting its potential in cancer therapy.[1][2]
Kinase Selectivity Profile of this compound
A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. High selectivity for the intended target minimizes off-target effects and potential toxicity. While this compound is characterized as a selective Trk inhibitor, detailed public data on its inhibitory activity (e.g., IC50 values) against a broad panel of kinases is not available.
To provide a framework for understanding how such a selectivity profile would be determined, the following sections detail the standard experimental protocols used in the industry.
Data Presentation (Hypothetical)
In the absence of specific data for this compound, a typical kinase selectivity profile would be presented in a tabular format as shown below. This table would list the inhibitor's potency (IC50) against the primary targets (TrkA, TrkB, TrkC) and a selection of off-target kinases. A comprehensive analysis would involve screening against a panel of hundreds of kinases.
Table 1: Hypothetical Kinase Selectivity Profile of a Trk Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TrkA |
| TrkA | Value | 1 |
| TrkB | Value | Value |
| TrkC | Value | Value |
| Off-Target Kinase 1 | Value | Value |
| Off-Target Kinase 2 | Value | Value |
| ... | ... | ... |
Experimental Protocols
The following are detailed, representative protocols for biochemical and cellular assays designed to determine the kinase selectivity profile of an inhibitor like this compound.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, TrkC, and a panel of off-target kinases.
Materials:
-
Purified recombinant human kinase enzymes (TrkA, TrkB, TrkC, and off-target kinases)
-
Kinase-specific peptide or protein substrate
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
This compound stock solution in DMSO
-
96- or 384-well assay plates
-
Phosphocellulose filter mats or other capture method for radiolabeled assays
-
Scintillation counter or luminescence/fluorescence plate reader for non-radiolabeled assays (e.g., ADP-Glo™, HTRF®)
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the purified kinase enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature.
-
Termination: Stop the reaction, for example, by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose filter mat.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the filter mats to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radiolabeled assays, follow the manufacturer's protocol for the specific detection reagent (e.g., measuring luminescence for ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Trk Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of Trk receptors in a cellular context.
Objective: To determine the cellular potency (IC50) of this compound in inhibiting the phosphorylation of TrkA, TrkB, and TrkC.
Materials:
-
Cell lines engineered to overexpress TrkA, TrkB, or TrkC (e.g., NIH-3T3 or Ba/F3 cells)
-
Cell culture medium and supplements
-
Ligands for Trk activation: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: primary antibodies specific for phosphorylated Trk (p-Trk) and total Trk, and a secondary antibody conjugated to a detectable label (e.g., HRP, fluorescent dye).
-
Western blotting or ELISA reagents and equipment.
Workflow:
Procedure:
-
Cell Culture: Seed the Trk-expressing cells in appropriate culture plates and allow them to adhere.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a few hours or overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the corresponding ligand (NGF, BDNF, or NT-3) for a short period (e.g., 5-15 minutes) to induce Trk autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against p-Trk.
-
Wash and then incubate with a labeled secondary antibody.
-
Detect the signal.
-
Strip the membrane and re-probe with an antibody for total Trk as a loading control.
-
-
Detection (ELISA): Use a sandwich ELISA kit with a capture antibody for total Trk and a detection antibody for p-Trk.
-
Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA). Normalize the p-Trk signal to the total Trk signal. Calculate the percentage of inhibition of phosphorylation for each this compound concentration and determine the IC50 value.
Trk Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of Trk receptors, thereby blocking downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The three main signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
TrkA Signaling Pathway
Primarily activated by Nerve Growth Factor (NGF), the TrkA signaling cascade is critical for the survival and differentiation of sensory and sympathetic neurons.
TrkB Signaling Pathway
Activated by Brain-Derived Neurotrophic Factor (BDNF) and NT-4, the TrkB pathway is essential for neuronal survival, synaptic plasticity, and memory.
TrkC Signaling Pathway
The primary receptor for Neurotrophin-3 (NT-3), TrkC signaling, is crucial for the survival of proprioceptive sensory neurons.
Conclusion
This compound is a selective inhibitor of the Trk family of receptor tyrosine kinases. While a detailed public kinase selectivity profile is not available, this guide provides the standard methodologies for determining such a profile. The provided protocols for biochemical and cellular assays offer a comprehensive framework for assessing the potency and selectivity of Trk inhibitors. Furthermore, the visualization of the Trk signaling pathways illustrates the mechanism by which this compound is expected to exert its therapeutic effects. A thorough understanding of an inhibitor's selectivity is paramount for its successful development and clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6918: A Technical Overview of its Tropomyosin Receptor Kinase (Trk) Selectivity Profile
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Tropomyosin Receptor Kinase (Trk) selectivity profile of the inhibitor AZD6918. While described as a potent and selective inhibitor of Trk tyrosine kinases, specific quantitative data from broad kinase selectivity panels are not publicly available. This document synthesizes the available qualitative information and provides detailed, representative methodologies for the key experiments required to fully characterize the selectivity of a Trk inhibitor like this compound. Additionally, it visualizes the core signaling pathways associated with Trk kinases.
Introduction to this compound
This compound is an orally active small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3] These receptors are crucial for neuronal development, survival, and function. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors like this compound promising therapeutic agents, particularly in the context of neuroblastoma.[1][2] Studies have shown that this compound can induce cell death and attenuate the protective effects of Brain-Derived Neurotrophic Factor (BDNF) on neuroblastoma cells, highlighting its potential in cancer therapy.[1][2]
Kinase Selectivity Profile of this compound
A critical aspect of any kinase inhibitor's profile is its selectivity across the human kinome. High selectivity for the intended target minimizes off-target effects and potential toxicity. While this compound is characterized as a selective Trk inhibitor, detailed public data on its inhibitory activity (e.g., IC50 values) against a broad panel of kinases is not available.
To provide a framework for understanding how such a selectivity profile would be determined, the following sections detail the standard experimental protocols used in the industry.
Data Presentation (Hypothetical)
In the absence of specific data for this compound, a typical kinase selectivity profile would be presented in a tabular format as shown below. This table would list the inhibitor's potency (IC50) against the primary targets (TrkA, TrkB, TrkC) and a selection of off-target kinases. A comprehensive analysis would involve screening against a panel of hundreds of kinases.
Table 1: Hypothetical Kinase Selectivity Profile of a Trk Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TrkA |
| TrkA | Value | 1 |
| TrkB | Value | Value |
| TrkC | Value | Value |
| Off-Target Kinase 1 | Value | Value |
| Off-Target Kinase 2 | Value | Value |
| ... | ... | ... |
Experimental Protocols
The following are detailed, representative protocols for biochemical and cellular assays designed to determine the kinase selectivity profile of an inhibitor like this compound.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, TrkC, and a panel of off-target kinases.
Materials:
-
Purified recombinant human kinase enzymes (TrkA, TrkB, TrkC, and off-target kinases)
-
Kinase-specific peptide or protein substrate
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
This compound stock solution in DMSO
-
96- or 384-well assay plates
-
Phosphocellulose filter mats or other capture method for radiolabeled assays
-
Scintillation counter or luminescence/fluorescence plate reader for non-radiolabeled assays (e.g., ADP-Glo™, HTRF®)
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the purified kinase enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature.
-
Termination: Stop the reaction, for example, by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose filter mat.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the filter mats to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radiolabeled assays, follow the manufacturer's protocol for the specific detection reagent (e.g., measuring luminescence for ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Trk Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of Trk receptors in a cellular context.
Objective: To determine the cellular potency (IC50) of this compound in inhibiting the phosphorylation of TrkA, TrkB, and TrkC.
Materials:
-
Cell lines engineered to overexpress TrkA, TrkB, or TrkC (e.g., NIH-3T3 or Ba/F3 cells)
-
Cell culture medium and supplements
-
Ligands for Trk activation: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: primary antibodies specific for phosphorylated Trk (p-Trk) and total Trk, and a secondary antibody conjugated to a detectable label (e.g., HRP, fluorescent dye).
-
Western blotting or ELISA reagents and equipment.
Workflow:
Procedure:
-
Cell Culture: Seed the Trk-expressing cells in appropriate culture plates and allow them to adhere.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a few hours or overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the corresponding ligand (NGF, BDNF, or NT-3) for a short period (e.g., 5-15 minutes) to induce Trk autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against p-Trk.
-
Wash and then incubate with a labeled secondary antibody.
-
Detect the signal.
-
Strip the membrane and re-probe with an antibody for total Trk as a loading control.
-
-
Detection (ELISA): Use a sandwich ELISA kit with a capture antibody for total Trk and a detection antibody for p-Trk.
-
Data Analysis: Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA). Normalize the p-Trk signal to the total Trk signal. Calculate the percentage of inhibition of phosphorylation for each this compound concentration and determine the IC50 value.
Trk Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of Trk receptors, thereby blocking downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The three main signaling pathways activated by Trk receptors are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
TrkA Signaling Pathway
Primarily activated by Nerve Growth Factor (NGF), the TrkA signaling cascade is critical for the survival and differentiation of sensory and sympathetic neurons.
TrkB Signaling Pathway
Activated by Brain-Derived Neurotrophic Factor (BDNF) and NT-4, the TrkB pathway is essential for neuronal survival, synaptic plasticity, and memory.
TrkC Signaling Pathway
The primary receptor for Neurotrophin-3 (NT-3), TrkC signaling, is crucial for the survival of proprioceptive sensory neurons.
Conclusion
This compound is a selective inhibitor of the Trk family of receptor tyrosine kinases. While a detailed public kinase selectivity profile is not available, this guide provides the standard methodologies for determining such a profile. The provided protocols for biochemical and cellular assays offer a comprehensive framework for assessing the potency and selectivity of Trk inhibitors. Furthermore, the visualization of the Trk signaling pathways illustrates the mechanism by which this compound is expected to exert its therapeutic effects. A thorough understanding of an inhibitor's selectivity is paramount for its successful development and clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6918: A Technical Overview of a Potent and Selective Trk Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4][5] The Trk family, consisting of TrkA, TrkB, and TrkC, are crucial mediators of neurotrophin signaling and play a significant role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This technical guide provides a comprehensive overview of the binding affinity of this compound for TrkA, TrkB, and TrkC, details the experimental protocols for its characterization, and illustrates the associated signaling pathways.
Data Presentation
While specific biochemical IC50 or Kd values for this compound against TrkA, TrkB, and TrkC are not publicly available in the reviewed literature, it is consistently described as a potent and selective Trk inhibitor.[2][3][4] Its activity has been primarily characterized in cellular assays, particularly in the context of TrkB-expressing neuroblastoma.
Table 1: Summary of this compound Activity
| Target | Assay Type | Cell Line(s) | Observed Effect | Reference |
| Trk (general) | Cellular | - | Binds to Trk, preventing neurotrophin-Trk interaction and Trk activation. | [5] |
| TrkB | Cellular | TB3, BE2, KCNR (Neuroblastoma) | Induces dose-dependent cell death. | [4] |
| TrkB | Cellular | TB3 (Neuroblastoma) | Attenuates BDNF/TrkB-induced protection from etoposide-induced cell death. | [4] |
Trk Signaling Pathways
The binding of neurotrophins to their respective Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation.
Caption: Overview of the major Trk receptor signaling pathways.
Experimental Protocols
The characterization of a Trk inhibitor like this compound typically involves both biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (General Protocol)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of TrkA, TrkB, and TrkC. A common method is the ADP-Glo™ Kinase Assay.
Objective: To measure the in vitro IC50 of this compound against purified TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Suitable peptide substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Enzyme and Substrate Addition: Add the respective Trk kinase and the peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for a biochemical kinase assay.
Cellular Trk Autophosphorylation Assay (General Protocol)
Cellular assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. This assay measures the ability of this compound to inhibit the autophosphorylation of Trk receptors in cells.
Objective: To determine the cellular IC50 of this compound for the inhibition of Trk autophosphorylation.
Materials:
-
Cell line expressing the target Trk receptor (e.g., SH-SY5Y for TrkA/TrkB, or engineered cell lines).
-
Cell culture medium and supplements.
-
Neurotrophin ligand (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).
-
This compound.
-
Lysis buffer.
-
Antibodies: anti-phospho-Trk (specific for the activated receptor) and anti-total-Trk.
-
Secondary antibodies.
-
Detection reagents (e.g., for Western blot or ELISA).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified pre-incubation time (e.g., 2 hours).
-
Neurotrophin Stimulation: Stimulate the cells with the corresponding neurotrophin for a short period (e.g., 10-15 minutes) to induce Trk autophosphorylation.
-
Cell Lysis: Lyse the cells and collect the lysates.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-Trk and anti-total-Trk antibodies.
-
Cellular ELISA: Use a sandwich ELISA format with a capture antibody for total Trk and a detection antibody for phospho-Trk.
-
-
Data Analysis: Quantify the levels of phosphorylated Trk relative to total Trk. The cellular IC50 is calculated by plotting the percentage of inhibition of phosphorylation against the log concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. promega.com [promega.com]
AZD6918: A Technical Overview of a Potent and Selective Trk Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4][5] The Trk family, consisting of TrkA, TrkB, and TrkC, are crucial mediators of neurotrophin signaling and play a significant role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This technical guide provides a comprehensive overview of the binding affinity of this compound for TrkA, TrkB, and TrkC, details the experimental protocols for its characterization, and illustrates the associated signaling pathways.
Data Presentation
While specific biochemical IC50 or Kd values for this compound against TrkA, TrkB, and TrkC are not publicly available in the reviewed literature, it is consistently described as a potent and selective Trk inhibitor.[2][3][4] Its activity has been primarily characterized in cellular assays, particularly in the context of TrkB-expressing neuroblastoma.
Table 1: Summary of this compound Activity
| Target | Assay Type | Cell Line(s) | Observed Effect | Reference |
| Trk (general) | Cellular | - | Binds to Trk, preventing neurotrophin-Trk interaction and Trk activation. | [5] |
| TrkB | Cellular | TB3, BE2, KCNR (Neuroblastoma) | Induces dose-dependent cell death. | [4] |
| TrkB | Cellular | TB3 (Neuroblastoma) | Attenuates BDNF/TrkB-induced protection from etoposide-induced cell death. | [4] |
Trk Signaling Pathways
The binding of neurotrophins to their respective Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation.
Caption: Overview of the major Trk receptor signaling pathways.
Experimental Protocols
The characterization of a Trk inhibitor like this compound typically involves both biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (General Protocol)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of TrkA, TrkB, and TrkC. A common method is the ADP-Glo™ Kinase Assay.
Objective: To measure the in vitro IC50 of this compound against purified TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Suitable peptide substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Enzyme and Substrate Addition: Add the respective Trk kinase and the peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for a biochemical kinase assay.
Cellular Trk Autophosphorylation Assay (General Protocol)
Cellular assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. This assay measures the ability of this compound to inhibit the autophosphorylation of Trk receptors in cells.
Objective: To determine the cellular IC50 of this compound for the inhibition of Trk autophosphorylation.
Materials:
-
Cell line expressing the target Trk receptor (e.g., SH-SY5Y for TrkA/TrkB, or engineered cell lines).
-
Cell culture medium and supplements.
-
Neurotrophin ligand (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).
-
This compound.
-
Lysis buffer.
-
Antibodies: anti-phospho-Trk (specific for the activated receptor) and anti-total-Trk.
-
Secondary antibodies.
-
Detection reagents (e.g., for Western blot or ELISA).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified pre-incubation time (e.g., 2 hours).
-
Neurotrophin Stimulation: Stimulate the cells with the corresponding neurotrophin for a short period (e.g., 10-15 minutes) to induce Trk autophosphorylation.
-
Cell Lysis: Lyse the cells and collect the lysates.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-Trk and anti-total-Trk antibodies.
-
Cellular ELISA: Use a sandwich ELISA format with a capture antibody for total Trk and a detection antibody for phospho-Trk.
-
-
Data Analysis: Quantify the levels of phosphorylated Trk relative to total Trk. The cellular IC50 is calculated by plotting the percentage of inhibition of phosphorylation against the log concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. promega.com [promega.com]
AZD6918: A Technical Guide to its Downstream Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6918 is an orally available, selective inhibitor of Tropomyosin receptor kinases (Trk).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the inhibition of its downstream signaling pathways. The document summarizes key preclinical data, details experimental methodologies used to elucidate its activity, and provides visual representations of the signaling cascades and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Trk inhibition in oncology, particularly in neuroblastoma.
Introduction to this compound and Trk Signaling
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Upon binding to their neurotrophin ligands, such as Brain-Derived Neurotrophic Factor (BDNF), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are critical for cell survival, proliferation, and differentiation. Dysregulation of the Trk signaling pathway, often through gene fusions or overexpression, is an oncogenic driver in a variety of cancers, including neuroblastoma.[1][3]
This compound is a potent and selective inhibitor of Trk tyrosine kinases.[1][3] By binding to the ATP-binding pocket of the Trk receptor, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling for their growth and survival.[3]
Core Signaling Pathway Inhibition
The primary mechanism of action of this compound involves the blockade of the BDNF/TrkB signaling axis. Activation of TrkB by its ligand, BDNF, triggers a phosphorylation cascade that predominantly activates the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation.
Key downstream effectors of the TrkB pathway that are inhibited by this compound include:
-
Phospho-TrkB (P-TrkB): The activated, phosphorylated form of the TrkB receptor.
-
Phospho-Akt (P-Akt): A serine/threonine kinase that is a central node in the PI3K pathway.
-
Phospho-mTOR (P-mTOR): A downstream target of Akt that regulates cell growth and protein synthesis.
-
Phospho-GSK-3 (P-GSK-3): Another downstream target of Akt involved in various cellular processes, including cell proliferation and survival.
By inhibiting the phosphorylation of TrkB, this compound effectively blocks the activation of these downstream signaling molecules, thereby disrupting the pro-survival signals in cancer cells.[1]
Figure 1: this compound inhibits the BDNF/TrkB signaling pathway.
Quantitative Data on Preclinical Efficacy
Preclinical studies have demonstrated the efficacy of this compound, both as a single agent and in combination with chemotherapy, in neuroblastoma models.
In Vitro Efficacy
This compound has been shown to induce cell death in TrkB-expressing neuroblastoma cell lines and to attenuate the protective effects of BDNF against etoposide-induced apoptosis.[1]
In Vivo Efficacy
In a neuroblastoma xenograft model (TB3 cells), this compound in combination with the chemotherapeutic agent etoposide (B1684455) showed a statistically significant anti-tumor effect compared to either agent alone.[1]
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Median Survival (days) |
| Control | - | - | 22 |
| Etoposide (low dose) | 10 mg/kg | Not Reported | 32.5 |
| This compound | 100 mg/kg | 17 | 24.5 |
| Etoposide (low dose) + this compound | 10 mg/kg + 100 mg/kg | Not Reported | 34 |
| Etoposide (high dose) | 20 mg/kg | 68 | Not Reported |
| Etoposide (high dose) + this compound | 20 mg/kg + 100 mg/kg | 88 | Not Reported |
| Table 1: In vivo efficacy of this compound in combination with etoposide in a TB3 neuroblastoma xenograft model.[1] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the downstream signaling pathway inhibition of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: TrkB-expressing neuroblastoma cell lines (e.g., TB3, KCNR, BE2) are commonly used.[1]
-
Culture Conditions: Cells are maintained in standard cell culture media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: For in vitro assays, cells are typically pre-treated with this compound (e.g., 2.5 µM for 2 hours) prior to stimulation with BDNF and/or treatment with a cytotoxic agent like etoposide.[1]
Western Blot Analysis of Downstream Signaling
Western blotting is a key technique to assess the phosphorylation status of TrkB and its downstream effectors.
Figure 2: Standard workflow for Western blot analysis.
-
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., P-TrkB, P-Akt, P-mTOR, P-GSK-3, and total protein controls). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Human neuroblastoma cells (e.g., TB3) are subcutaneously injected into the flanks of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, etoposide alone, and the combination of this compound and etoposide.[1]
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Survival: The overall survival of the mice in each treatment group is monitored.
-
Conclusion
This compound is a selective Trk inhibitor that effectively blocks the BDNF/TrkB signaling pathway, leading to the inhibition of downstream pro-survival signals mediated by the PI3K/Akt/mTOR and GSK-3 pathways. Preclinical studies have demonstrated its potential as a therapeutic agent for Trk-dependent cancers, such as neuroblastoma, particularly in combination with standard chemotherapy. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other Trk inhibitors. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6918: A Technical Guide to its Downstream Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6918 is an orally available, selective inhibitor of Tropomyosin receptor kinases (Trk).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the inhibition of its downstream signaling pathways. The document summarizes key preclinical data, details experimental methodologies used to elucidate its activity, and provides visual representations of the signaling cascades and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Trk inhibition in oncology, particularly in neuroblastoma.
Introduction to this compound and Trk Signaling
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Upon binding to their neurotrophin ligands, such as Brain-Derived Neurotrophic Factor (BDNF), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are critical for cell survival, proliferation, and differentiation. Dysregulation of the Trk signaling pathway, often through gene fusions or overexpression, is an oncogenic driver in a variety of cancers, including neuroblastoma.[1][3]
This compound is a potent and selective inhibitor of Trk tyrosine kinases.[1][3] By binding to the ATP-binding pocket of the Trk receptor, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling for their growth and survival.[3]
Core Signaling Pathway Inhibition
The primary mechanism of action of this compound involves the blockade of the BDNF/TrkB signaling axis. Activation of TrkB by its ligand, BDNF, triggers a phosphorylation cascade that predominantly activates the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation.
Key downstream effectors of the TrkB pathway that are inhibited by this compound include:
-
Phospho-TrkB (P-TrkB): The activated, phosphorylated form of the TrkB receptor.
-
Phospho-Akt (P-Akt): A serine/threonine kinase that is a central node in the PI3K pathway.
-
Phospho-mTOR (P-mTOR): A downstream target of Akt that regulates cell growth and protein synthesis.
-
Phospho-GSK-3 (P-GSK-3): Another downstream target of Akt involved in various cellular processes, including cell proliferation and survival.
By inhibiting the phosphorylation of TrkB, this compound effectively blocks the activation of these downstream signaling molecules, thereby disrupting the pro-survival signals in cancer cells.[1]
Figure 1: this compound inhibits the BDNF/TrkB signaling pathway.
Quantitative Data on Preclinical Efficacy
Preclinical studies have demonstrated the efficacy of this compound, both as a single agent and in combination with chemotherapy, in neuroblastoma models.
In Vitro Efficacy
This compound has been shown to induce cell death in TrkB-expressing neuroblastoma cell lines and to attenuate the protective effects of BDNF against etoposide-induced apoptosis.[1]
In Vivo Efficacy
In a neuroblastoma xenograft model (TB3 cells), this compound in combination with the chemotherapeutic agent etoposide showed a statistically significant anti-tumor effect compared to either agent alone.[1]
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Median Survival (days) |
| Control | - | - | 22 |
| Etoposide (low dose) | 10 mg/kg | Not Reported | 32.5 |
| This compound | 100 mg/kg | 17 | 24.5 |
| Etoposide (low dose) + this compound | 10 mg/kg + 100 mg/kg | Not Reported | 34 |
| Etoposide (high dose) | 20 mg/kg | 68 | Not Reported |
| Etoposide (high dose) + this compound | 20 mg/kg + 100 mg/kg | 88 | Not Reported |
| Table 1: In vivo efficacy of this compound in combination with etoposide in a TB3 neuroblastoma xenograft model.[1] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the downstream signaling pathway inhibition of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: TrkB-expressing neuroblastoma cell lines (e.g., TB3, KCNR, BE2) are commonly used.[1]
-
Culture Conditions: Cells are maintained in standard cell culture media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: For in vitro assays, cells are typically pre-treated with this compound (e.g., 2.5 µM for 2 hours) prior to stimulation with BDNF and/or treatment with a cytotoxic agent like etoposide.[1]
Western Blot Analysis of Downstream Signaling
Western blotting is a key technique to assess the phosphorylation status of TrkB and its downstream effectors.
Figure 2: Standard workflow for Western blot analysis.
-
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., P-TrkB, P-Akt, P-mTOR, P-GSK-3, and total protein controls). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Human neuroblastoma cells (e.g., TB3) are subcutaneously injected into the flanks of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, etoposide alone, and the combination of this compound and etoposide.[1]
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Survival: The overall survival of the mice in each treatment group is monitored.
-
Conclusion
This compound is a selective Trk inhibitor that effectively blocks the BDNF/TrkB signaling pathway, leading to the inhibition of downstream pro-survival signals mediated by the PI3K/Akt/mTOR and GSK-3 pathways. Preclinical studies have demonstrated its potential as a therapeutic agent for Trk-dependent cancers, such as neuroblastoma, particularly in combination with standard chemotherapy. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other Trk inhibitors. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AZD6918 in the Interruption of Trk Receptor Tyrosine Kinase Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6918 is a potent and selective, orally available small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The activation of Trk receptors by their neurotrophin ligands, such as Brain-Derived Neurotrophic Factor (BDNF), plays a crucial role in the survival and proliferation of various cancer cells, particularly in neuroblastoma.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound in preventing Trk activation, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction to Trk Signaling and its Role in Oncology
The Tropomyosin receptor kinase (Trk) family consists of three transmembrane receptors: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are essential components of the nervous system, but their aberrant activation has been implicated in the pathogenesis of several cancers.[3]
Upon binding of neurotrophins like Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) to TrkB, and Neurotrophin-3 (NT-3) to TrkC, the receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which are critical for cell survival, proliferation, and differentiation.[3] In the context of cancer, particularly neuroblastoma, the BDNF/TrkB signaling axis is associated with a more aggressive phenotype and chemoresistance.[2]
This compound: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptor, this compound effectively prevents the autophosphorylation of the receptor, even in the presence of its cognate neurotrophin ligand.[1] This blockade of Trk activation leads to the downstream suppression of pro-survival signaling pathways, ultimately inducing apoptosis in Trk-dependent tumor cells.[2] A clinical trial for this compound was initiated in 2008; however, its development was discontinued (B1498344) in 2009 due to an unfavorable pharmacokinetic profile.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated in neuroblastoma cell lines, demonstrating a dose-dependent effect on cell viability. The key findings from the study by Li et al. (2015) are summarized below.[2] While specific IC50 values for this compound in these cell lines were not explicitly stated in the primary publication, the dose-dependent effects are evident. For context, a related AstraZeneca Trk inhibitor, AZ623, demonstrated IC50 values between 0.8 and 7 µM in neuroblastoma cell lines.[5]
| Cell Line | Description | Effect of this compound | Concentration Range Tested |
| TB3 | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |
| BE2 | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |
| KCNR | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway and Inhibition by this compound
The following diagram illustrates the BDNF/TrkB signaling cascade and the point of intervention by this compound.
Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability (MTS) Assay
The following diagram outlines the workflow for assessing the effect of this compound on the viability of neuroblastoma cells.
Caption: Workflow for assessing cell viability using the MTS assay.
Experimental Workflow: Western Blot for TrkB Phosphorylation
The following diagram illustrates the workflow for determining the effect of this compound on TrkB phosphorylation.
Caption: Workflow for Western blot analysis of TrkB phosphorylation.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from the methodology described by Li et al. (2015) and standard MTS assay procedures.[2]
-
Cell Seeding:
-
Seed neuroblastoma cells (TB3, BE2, or KCNR) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1.25 µM to 60 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
MTS Reagent Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Western Blot for TrkB Phosphorylation and Downstream Signaling
This protocol is based on the experiments conducted by Li et al. (2015) and general Western blotting best practices.[2][8]
-
Cell Treatment and Lysis:
-
Culture neuroblastoma cells to 70-80% confluency.
-
Pre-treat the cells with 2.5 µM this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL BDNF for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-TrkB (p-TrkB)
-
Total TrkB
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-mTOR (p-mTOR)
-
Phospho-GSK-3β (p-GSK-3β)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
This compound is a selective inhibitor of Trk tyrosine kinases that effectively prevents Trk activation by blocking receptor autophosphorylation. This mechanism of action leads to the suppression of critical downstream pro-survival signaling pathways, such as the PI3K/Akt pathway, and induces apoptosis in Trk-dependent cancer cells like neuroblastoma. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of Trk inhibitors in relevant preclinical models. While the clinical development of this compound was halted, the study of this and similar molecules continues to provide valuable insights into the therapeutic potential of targeting the Trk signaling pathway in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The selective Trk inhibitor AZ623 inhibits brain-derived neurotrophic factor-mediated neuroblastoma cell proliferation and signaling and is synergistic with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Role of AZD6918 in the Interruption of Trk Receptor Tyrosine Kinase Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6918 is a potent and selective, orally available small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The activation of Trk receptors by their neurotrophin ligands, such as Brain-Derived Neurotrophic Factor (BDNF), plays a crucial role in the survival and proliferation of various cancer cells, particularly in neuroblastoma.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound in preventing Trk activation, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction to Trk Signaling and its Role in Oncology
The Tropomyosin receptor kinase (Trk) family consists of three transmembrane receptors: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are essential components of the nervous system, but their aberrant activation has been implicated in the pathogenesis of several cancers.[3]
Upon binding of neurotrophins like Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) to TrkB, and Neurotrophin-3 (NT-3) to TrkC, the receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which are critical for cell survival, proliferation, and differentiation.[3] In the context of cancer, particularly neuroblastoma, the BDNF/TrkB signaling axis is associated with a more aggressive phenotype and chemoresistance.[2]
This compound: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptor, this compound effectively prevents the autophosphorylation of the receptor, even in the presence of its cognate neurotrophin ligand.[1] This blockade of Trk activation leads to the downstream suppression of pro-survival signaling pathways, ultimately inducing apoptosis in Trk-dependent tumor cells.[2] A clinical trial for this compound was initiated in 2008; however, its development was discontinued in 2009 due to an unfavorable pharmacokinetic profile.[4]
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated in neuroblastoma cell lines, demonstrating a dose-dependent effect on cell viability. The key findings from the study by Li et al. (2015) are summarized below.[2] While specific IC50 values for this compound in these cell lines were not explicitly stated in the primary publication, the dose-dependent effects are evident. For context, a related AstraZeneca Trk inhibitor, AZ623, demonstrated IC50 values between 0.8 and 7 µM in neuroblastoma cell lines.[5]
| Cell Line | Description | Effect of this compound | Concentration Range Tested |
| TB3 | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |
| BE2 | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |
| KCNR | TrkB-expressing neuroblastoma | Dose-dependent induction of cell death | 1.25 - 60 µM |
Signaling Pathways and Experimental Workflows
Trk Signaling Pathway and Inhibition by this compound
The following diagram illustrates the BDNF/TrkB signaling cascade and the point of intervention by this compound.
Caption: BDNF/TrkB signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability (MTS) Assay
The following diagram outlines the workflow for assessing the effect of this compound on the viability of neuroblastoma cells.
Caption: Workflow for assessing cell viability using the MTS assay.
Experimental Workflow: Western Blot for TrkB Phosphorylation
The following diagram illustrates the workflow for determining the effect of this compound on TrkB phosphorylation.
Caption: Workflow for Western blot analysis of TrkB phosphorylation.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from the methodology described by Li et al. (2015) and standard MTS assay procedures.[2]
-
Cell Seeding:
-
Seed neuroblastoma cells (TB3, BE2, or KCNR) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1.25 µM to 60 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
MTS Reagent Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Western Blot for TrkB Phosphorylation and Downstream Signaling
This protocol is based on the experiments conducted by Li et al. (2015) and general Western blotting best practices.[2][8]
-
Cell Treatment and Lysis:
-
Culture neuroblastoma cells to 70-80% confluency.
-
Pre-treat the cells with 2.5 µM this compound for 2 hours.
-
Stimulate the cells with 100 ng/mL BDNF for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-TrkB (p-TrkB)
-
Total TrkB
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-mTOR (p-mTOR)
-
Phospho-GSK-3β (p-GSK-3β)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
This compound is a selective inhibitor of Trk tyrosine kinases that effectively prevents Trk activation by blocking receptor autophosphorylation. This mechanism of action leads to the suppression of critical downstream pro-survival signaling pathways, such as the PI3K/Akt pathway, and induces apoptosis in Trk-dependent cancer cells like neuroblastoma. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of Trk inhibitors in relevant preclinical models. While the clinical development of this compound was halted, the study of this and similar molecules continues to provide valuable insights into the therapeutic potential of targeting the Trk signaling pathway in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The selective Trk inhibitor AZ623 inhibits brain-derived neurotrophic factor-mediated neuroblastoma cell proliferation and signaling and is synergistic with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Core Mechanism of AZD6918-Induced Apoptosis in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is a potent and selective, orally active inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk signaling pathway, primarily activated by neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF), plays a crucial role in the survival and proliferation of various cancer cells, particularly those of neuronal origin like neuroblastoma.[1][2] This technical guide provides a comprehensive overview of the core mechanism by which this compound induces apoptosis in cancer cell lines, with a focus on neuroblastoma. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.
Data Presentation
The pro-apoptotic effects of this compound have been demonstrated in several neuroblastoma cell lines. The following tables summarize the quantitative data on cell viability and caspase-3/7 activity following this compound treatment.
Table 1: Effect of this compound on the Viability of Neuroblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| TB3 | 1.25 | 24 | ~90% |
| 2.5 | 24 | ~80% | |
| 5 | 24 | ~65% | |
| 10 | 24 | ~50% | |
| 20 | 24 | ~40% | |
| 40 | 24 | ~30% | |
| 60 | 24 | ~25% | |
| BE2 | 1.25 | 24 | ~95% |
| 2.5 | 24 | ~85% | |
| 5 | 24 | ~75% | |
| 10 | 24 | ~60% | |
| 20 | 24 | ~50% | |
| 40 | 24 | ~40% | |
| 60 | 24 | ~35% | |
| KCNR | 1.25 | 24 | ~98% |
| 2.5 | 24 | ~90% | |
| 5 | 24 | ~80% | |
| 10 | 24 | ~70% | |
| 20 | 24 | ~60% | |
| 40 | 24 | ~50% | |
| 60 | 24 | ~45% |
Data is estimated from graphical representations in Li et al., 2015.[1]
Table 2: Caspase-3/7 Activity in Neuroblastoma Cell Lines Treated with this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| TB3 | 2.5 | 16 | ~1.5 |
| 5 | 16 | ~2.5 | |
| 10 | 16 | ~4.0 | |
| BE2 | 5 | 16 | ~1.8 |
| 10 | 16 | ~2.8 | |
| 20 | 16 | ~4.5 | |
| KCNR | 10 | 16 | ~1.5 |
| 20 | 16 | ~2.2 | |
| 40 | 16 | ~3.0 |
Data is estimated from graphical representations in Li et al., 2015.[1]
Signaling Pathways
This compound induces apoptosis by inhibiting the Trk signaling pathway, which subsequently downregulates pro-survival downstream effectors. The primary mechanism involves the inhibition of phosphorylated TrkB (P-TrkB) and the consequent suppression of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from the methodology described by Li et al. (2015).[1]
-
Cell Seeding: Seed neuroblastoma cells (TB3, BE2, or KCNR) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 60 µM).
-
Incubation: Incubate the cells with this compound for 24 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Caspase-3/7 Activity Assay
This protocol is based on the methodology described by Li et al. (2015).[1]
-
Cell Seeding: Seed neuroblastoma cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound for 16 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to untreated control cells.
Western Blot Analysis
This protocol is a general procedure for analyzing the phosphorylation status of TrkB, Akt, and mTOR, as investigated by Li et al. (2015).[1]
-
Cell Treatment and Lysis: Treat neuroblastoma cells with this compound (e.g., 2.5 µM) for 2 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-TrkB, TrkB, P-Akt, Akt, P-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of AZD6918-Induced Apoptosis in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is a potent and selective, orally active inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk signaling pathway, primarily activated by neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF), plays a crucial role in the survival and proliferation of various cancer cells, particularly those of neuronal origin like neuroblastoma.[1][2] This technical guide provides a comprehensive overview of the core mechanism by which this compound induces apoptosis in cancer cell lines, with a focus on neuroblastoma. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.
Data Presentation
The pro-apoptotic effects of this compound have been demonstrated in several neuroblastoma cell lines. The following tables summarize the quantitative data on cell viability and caspase-3/7 activity following this compound treatment.
Table 1: Effect of this compound on the Viability of Neuroblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| TB3 | 1.25 | 24 | ~90% |
| 2.5 | 24 | ~80% | |
| 5 | 24 | ~65% | |
| 10 | 24 | ~50% | |
| 20 | 24 | ~40% | |
| 40 | 24 | ~30% | |
| 60 | 24 | ~25% | |
| BE2 | 1.25 | 24 | ~95% |
| 2.5 | 24 | ~85% | |
| 5 | 24 | ~75% | |
| 10 | 24 | ~60% | |
| 20 | 24 | ~50% | |
| 40 | 24 | ~40% | |
| 60 | 24 | ~35% | |
| KCNR | 1.25 | 24 | ~98% |
| 2.5 | 24 | ~90% | |
| 5 | 24 | ~80% | |
| 10 | 24 | ~70% | |
| 20 | 24 | ~60% | |
| 40 | 24 | ~50% | |
| 60 | 24 | ~45% |
Data is estimated from graphical representations in Li et al., 2015.[1]
Table 2: Caspase-3/7 Activity in Neuroblastoma Cell Lines Treated with this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| TB3 | 2.5 | 16 | ~1.5 |
| 5 | 16 | ~2.5 | |
| 10 | 16 | ~4.0 | |
| BE2 | 5 | 16 | ~1.8 |
| 10 | 16 | ~2.8 | |
| 20 | 16 | ~4.5 | |
| KCNR | 10 | 16 | ~1.5 |
| 20 | 16 | ~2.2 | |
| 40 | 16 | ~3.0 |
Data is estimated from graphical representations in Li et al., 2015.[1]
Signaling Pathways
This compound induces apoptosis by inhibiting the Trk signaling pathway, which subsequently downregulates pro-survival downstream effectors. The primary mechanism involves the inhibition of phosphorylated TrkB (P-TrkB) and the consequent suppression of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from the methodology described by Li et al. (2015).[1]
-
Cell Seeding: Seed neuroblastoma cells (TB3, BE2, or KCNR) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell incubation, replace the medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 60 µM).
-
Incubation: Incubate the cells with this compound for 24 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Caspase-3/7 Activity Assay
This protocol is based on the methodology described by Li et al. (2015).[1]
-
Cell Seeding: Seed neuroblastoma cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound for 16 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in caspase activity compared to untreated control cells.
Western Blot Analysis
This protocol is a general procedure for analyzing the phosphorylation status of TrkB, Akt, and mTOR, as investigated by Li et al. (2015).[1]
-
Cell Treatment and Lysis: Treat neuroblastoma cells with this compound (e.g., 2.5 µM) for 2 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-TrkB, TrkB, P-Akt, Akt, P-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AZD6918: A Targeted Approach for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for AZD6918, a selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. The information presented herein is intended for an audience with a background in oncology, pharmacology, and preclinical drug development.
Introduction
This compound is an orally bioavailable small molecule inhibitor that targets TrkA, TrkB, and TrkC. The Trk signaling pathway, when aberrantly activated through gene fusions, mutations, or overexpression, can act as an oncogenic driver in a variety of solid tumors. This guide summarizes the key preclinical findings for this compound, with a focus on its activity in neuroblastoma, the most extensively studied solid tumor context for this compound to date.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration. The primary signaling pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/MAPK pathways.
Signaling Pathway Diagram
Caption: this compound inhibits TrkB, blocking downstream PI3K/Akt and Ras/MAPK signaling.
Preclinical Efficacy in Neuroblastoma
The majority of the publicly available preclinical data for this compound in solid tumors comes from studies in neuroblastoma, a pediatric cancer of the sympathetic nervous system where TrkB overexpression is associated with a poor prognosis.
In Vitro Studies
This compound has been shown to induce cell death in TrkB-expressing neuroblastoma cell lines. In a key study by Li et al. (2015), the compound was evaluated against a panel of neuroblastoma cell lines.[1]
Table 1: In Vitro Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | This compound Concentration Range | Observed Effect | IC50 Value |
| TB3 | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |
| BE2 | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |
| KCNR | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |
Data from Li et al., Cancer Biology & Therapy, 2015.[1]
While specific IC50 values were not reported in this study, the data indicates that this compound has single-agent activity in neuroblastoma cell lines.
In Vivo Studies
The anti-tumor activity of this compound has also been assessed in a neuroblastoma xenograft model. A significant finding from these studies is the synergistic effect of this compound when combined with the chemotherapeutic agent etoposide (B1684455).[1]
Table 2: In Vivo Efficacy of this compound in a TB3 Neuroblastoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | Not Reported | 17 |
| Etoposide | 20 mg/kg | 68 |
| This compound + Etoposide | Not Reported + 20 mg/kg | 88 |
Data from Li et al., Cancer Biology & Therapy, 2015.[1]
These findings suggest that this compound can enhance the efficacy of standard-of-care chemotherapy in TrkB-expressing neuroblastomas.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: TrkB-expressing human neuroblastoma cell lines (TB3, BE2, KCNR).
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound (e.g., 1.25 µM to 60 µM) for 24 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.
Western Blot Analysis of Downstream Signaling
-
Cell Lines: Neuroblastoma cell lines such as KCNR and BE2.
-
Treatment: Cells are treated with a specific concentration of this compound (e.g., 2.5 µM) for a defined period (e.g., 2 hours). In studies investigating the blockade of ligand-induced signaling, cells may be pre-treated with this compound prior to stimulation with BDNF.
-
Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method like the Bradford assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., TrkB, Akt, mTOR, GSK-3). A housekeeping protein like GAPDH is used as a loading control.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Human neuroblastoma cells (e.g., TB3) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
-
Treatment Administration: this compound is administered orally. Etoposide is administered via an appropriate route (e.g., intraperitoneally).
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. Overall survival is also monitored.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound in neuroblastoma.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in the publicly available literature.
Preclinical Studies in Other Solid Tumors
Based on a comprehensive search of the available scientific literature, preclinical studies of this compound in solid tumors other than neuroblastoma have not been reported. The primary focus of its preclinical evaluation appears to have been in the context of TrkB-driven neuroblastoma.
Summary and Future Directions
The preclinical data for this compound in solid tumors, primarily in neuroblastoma, demonstrates its potential as a targeted therapeutic agent. The compound effectively inhibits the Trk signaling pathway, leading to reduced cell viability in vitro and tumor growth inhibition in vivo. A key finding is the synergistic activity of this compound with etoposide, suggesting a potential role for this compound in combination therapy regimens.
Further research is warranted to fully elucidate the preclinical profile of this compound. This includes:
-
Determination of IC50 values in a broader panel of Trk-dependent cancer cell lines.
-
Comprehensive preclinical pharmacokinetic and toxicological studies.
-
Evaluation of this compound's efficacy in preclinical models of other solid tumors harboring Trk alterations.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on the preclinical studies of this compound in solid tumors.
References
Preclinical Profile of AZD6918: A Targeted Approach for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for AZD6918, a selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. The information presented herein is intended for an audience with a background in oncology, pharmacology, and preclinical drug development.
Introduction
This compound is an orally bioavailable small molecule inhibitor that targets TrkA, TrkB, and TrkC. The Trk signaling pathway, when aberrantly activated through gene fusions, mutations, or overexpression, can act as an oncogenic driver in a variety of solid tumors. This guide summarizes the key preclinical findings for this compound, with a focus on its activity in neuroblastoma, the most extensively studied solid tumor context for this compound to date.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration. The primary signaling pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/MAPK pathways.
Signaling Pathway Diagram
Caption: this compound inhibits TrkB, blocking downstream PI3K/Akt and Ras/MAPK signaling.
Preclinical Efficacy in Neuroblastoma
The majority of the publicly available preclinical data for this compound in solid tumors comes from studies in neuroblastoma, a pediatric cancer of the sympathetic nervous system where TrkB overexpression is associated with a poor prognosis.
In Vitro Studies
This compound has been shown to induce cell death in TrkB-expressing neuroblastoma cell lines. In a key study by Li et al. (2015), the compound was evaluated against a panel of neuroblastoma cell lines.[1]
Table 1: In Vitro Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | This compound Concentration Range | Observed Effect | IC50 Value |
| TB3 | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |
| BE2 | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |
| KCNR | 1.25 µM - 60 µM | Dose-dependent decrease in cell viability | Not Reported |
Data from Li et al., Cancer Biology & Therapy, 2015.[1]
While specific IC50 values were not reported in this study, the data indicates that this compound has single-agent activity in neuroblastoma cell lines.
In Vivo Studies
The anti-tumor activity of this compound has also been assessed in a neuroblastoma xenograft model. A significant finding from these studies is the synergistic effect of this compound when combined with the chemotherapeutic agent etoposide.[1]
Table 2: In Vivo Efficacy of this compound in a TB3 Neuroblastoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | Not Reported | 17 |
| Etoposide | 20 mg/kg | 68 |
| This compound + Etoposide | Not Reported + 20 mg/kg | 88 |
Data from Li et al., Cancer Biology & Therapy, 2015.[1]
These findings suggest that this compound can enhance the efficacy of standard-of-care chemotherapy in TrkB-expressing neuroblastomas.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: TrkB-expressing human neuroblastoma cell lines (TB3, BE2, KCNR).
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound (e.g., 1.25 µM to 60 µM) for 24 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.
Western Blot Analysis of Downstream Signaling
-
Cell Lines: Neuroblastoma cell lines such as KCNR and BE2.
-
Treatment: Cells are treated with a specific concentration of this compound (e.g., 2.5 µM) for a defined period (e.g., 2 hours). In studies investigating the blockade of ligand-induced signaling, cells may be pre-treated with this compound prior to stimulation with BDNF.
-
Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method like the Bradford assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., TrkB, Akt, mTOR, GSK-3). A housekeeping protein like GAPDH is used as a loading control.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Human neuroblastoma cells (e.g., TB3) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
-
Treatment Administration: this compound is administered orally. Etoposide is administered via an appropriate route (e.g., intraperitoneally).
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. Overall survival is also monitored.
Experimental Workflow Diagram
Caption: Preclinical workflow for evaluating this compound in neuroblastoma.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in the publicly available literature.
Preclinical Studies in Other Solid Tumors
Based on a comprehensive search of the available scientific literature, preclinical studies of this compound in solid tumors other than neuroblastoma have not been reported. The primary focus of its preclinical evaluation appears to have been in the context of TrkB-driven neuroblastoma.
Summary and Future Directions
The preclinical data for this compound in solid tumors, primarily in neuroblastoma, demonstrates its potential as a targeted therapeutic agent. The compound effectively inhibits the Trk signaling pathway, leading to reduced cell viability in vitro and tumor growth inhibition in vivo. A key finding is the synergistic activity of this compound with etoposide, suggesting a potential role for this compound in combination therapy regimens.
Further research is warranted to fully elucidate the preclinical profile of this compound. This includes:
-
Determination of IC50 values in a broader panel of Trk-dependent cancer cell lines.
-
Comprehensive preclinical pharmacokinetic and toxicological studies.
-
Evaluation of this compound's efficacy in preclinical models of other solid tumors harboring Trk alterations.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on the preclinical studies of this compound in solid tumors.
References
Discovery and Initial Synthesis of AZD6918: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6918 is a potent and selective, orally bioavailable inhibitor of Tropomyosin receptor kinases (Trk). This document provides a comprehensive overview of the discovery and initial synthesis of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions or mutations, has been identified as an oncogenic driver in a variety of adult and pediatric cancers.[2] This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy. This compound emerged from discovery efforts to identify potent and selective small molecule inhibitors of the Trk kinases.
Discovery and Biological Activity
This compound was identified as a novel and potent inhibitor of Trk tyrosine kinases.[2][3] Preclinical studies have demonstrated its ability to induce cell death in cancer cells with dysregulated Trk signaling.[3] Specifically, in neuroblastoma cell lines expressing TrkB, this compound treatment led to apoptosis.[3] Furthermore, it was shown to enhance the cytotoxic effects of conventional chemotherapy agents like etoposide (B1684455), both in vitro and in vivo.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the active site of the kinase, it blocks the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-survival and proliferative pathways.
Signaling Pathway of Trk Inhibition by this compound
Caption: Trk signaling pathway and the inhibitory action of this compound.
Physicochemical Properties and In Vitro Biological Data
While the primary publications detailing the initial discovery and full preclinical data package of this compound are not publicly available, the following information has been compiled from available sources. It should be noted that a comprehensive dataset on kinase selectivity and cell-based assays is not available in the public domain.
| Property | Value |
| IUPAC Name | (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile |
| CAS Number | 905585-60-6 |
| Molecular Formula | C₂₀H₂₀F₂N₆O |
| Molecular Weight | 398.42 g/mol |
Initial Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not publicly available in peer-reviewed journals. The following proposed synthetic scheme is based on analogous chemical syntheses for similar compounds and general principles of medicinal chemistry. The specific reagents, reaction conditions, and yields would have been optimized during the drug discovery process.
Proposed Synthetic Pathway for this compound
Caption: A plausible synthetic route for the preparation of this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental procedures based on the proposed synthetic pathway.
Step 1: Synthesis of 6-Chloro-2-(((S)-1-(4-fluorophenyl)ethyl)amino)-5-fluoronicotinonitrile (Intermediate 1)
To a solution of 2,6-dichloro-5-fluoronicotinonitrile in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) would be added (S)-1-(4-fluorophenyl)ethanamine and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture would be stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography to yield Intermediate 1.
Step 2: Synthesis of this compound
A mixture of Intermediate 1, 5-isopropoxy-1H-pyrazol-3-amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent (e.g., dioxane) would be heated under an inert atmosphere. The reaction progress would be monitored by LC-MS. After completion, the reaction mixture would be filtered, concentrated, and the residue purified by column chromatography to afford this compound.
Clinical Development and Future Perspectives
This compound entered Phase I clinical trials for the treatment of advanced solid malignancies. However, the development of this compound was discontinued (B1498344) due to an unfavorable pharmacokinetic profile. Despite its discontinuation, the discovery of this compound and other Trk inhibitors has paved the way for the successful development of next-generation Trk inhibitors that are now approved for the treatment of TRK fusion-positive cancers. The learnings from the development of early Trk inhibitors like this compound have been invaluable in understanding the structure-activity relationships and pharmacokinetic properties required for a successful therapeutic agent in this class.
Conclusion
This compound is a potent Trk inhibitor that demonstrated promising preclinical activity. While its clinical development was halted, the program contributed to the broader understanding of Trk inhibition as a therapeutic strategy. The information presented in this technical guide provides an overview of the discovery and initial synthetic approaches for this compound, which may be of value to researchers in the field of oncology and medicinal chemistry.
Disclaimer: The synthetic protocols provided are hypothetical and based on general chemical principles. The specific conditions for the synthesis of this compound are proprietary to AstraZeneca and have not been publicly disclosed in detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Synthesis of AZD6918: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6918 is a potent and selective, orally bioavailable inhibitor of Tropomyosin receptor kinases (Trk). This document provides a comprehensive overview of the discovery and initial synthesis of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions or mutations, has been identified as an oncogenic driver in a variety of adult and pediatric cancers.[2] This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy. This compound emerged from discovery efforts to identify potent and selective small molecule inhibitors of the Trk kinases.
Discovery and Biological Activity
This compound was identified as a novel and potent inhibitor of Trk tyrosine kinases.[2][3] Preclinical studies have demonstrated its ability to induce cell death in cancer cells with dysregulated Trk signaling.[3] Specifically, in neuroblastoma cell lines expressing TrkB, this compound treatment led to apoptosis.[3] Furthermore, it was shown to enhance the cytotoxic effects of conventional chemotherapy agents like etoposide, both in vitro and in vivo.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the active site of the kinase, it blocks the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-survival and proliferative pathways.
Signaling Pathway of Trk Inhibition by this compound
Caption: Trk signaling pathway and the inhibitory action of this compound.
Physicochemical Properties and In Vitro Biological Data
While the primary publications detailing the initial discovery and full preclinical data package of this compound are not publicly available, the following information has been compiled from available sources. It should be noted that a comprehensive dataset on kinase selectivity and cell-based assays is not available in the public domain.
| Property | Value |
| IUPAC Name | (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile |
| CAS Number | 905585-60-6 |
| Molecular Formula | C₂₀H₂₀F₂N₆O |
| Molecular Weight | 398.42 g/mol |
Initial Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not publicly available in peer-reviewed journals. The following proposed synthetic scheme is based on analogous chemical syntheses for similar compounds and general principles of medicinal chemistry. The specific reagents, reaction conditions, and yields would have been optimized during the drug discovery process.
Proposed Synthetic Pathway for this compound
Caption: A plausible synthetic route for the preparation of this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental procedures based on the proposed synthetic pathway.
Step 1: Synthesis of 6-Chloro-2-(((S)-1-(4-fluorophenyl)ethyl)amino)-5-fluoronicotinonitrile (Intermediate 1)
To a solution of 2,6-dichloro-5-fluoronicotinonitrile in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) would be added (S)-1-(4-fluorophenyl)ethanamine and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture would be stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography to yield Intermediate 1.
Step 2: Synthesis of this compound
A mixture of Intermediate 1, 5-isopropoxy-1H-pyrazol-3-amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent (e.g., dioxane) would be heated under an inert atmosphere. The reaction progress would be monitored by LC-MS. After completion, the reaction mixture would be filtered, concentrated, and the residue purified by column chromatography to afford this compound.
Clinical Development and Future Perspectives
This compound entered Phase I clinical trials for the treatment of advanced solid malignancies. However, the development of this compound was discontinued due to an unfavorable pharmacokinetic profile. Despite its discontinuation, the discovery of this compound and other Trk inhibitors has paved the way for the successful development of next-generation Trk inhibitors that are now approved for the treatment of TRK fusion-positive cancers. The learnings from the development of early Trk inhibitors like this compound have been invaluable in understanding the structure-activity relationships and pharmacokinetic properties required for a successful therapeutic agent in this class.
Conclusion
This compound is a potent Trk inhibitor that demonstrated promising preclinical activity. While its clinical development was halted, the program contributed to the broader understanding of Trk inhibition as a therapeutic strategy. The information presented in this technical guide provides an overview of the discovery and initial synthetic approaches for this compound, which may be of value to researchers in the field of oncology and medicinal chemistry.
Disclaimer: The synthetic protocols provided are hypothetical and based on general chemical principles. The specific conditions for the synthesis of this compound are proprietary to AstraZeneca and have not been publicly disclosed in detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Trk Inhibitor AZD6918: A Preclinical Assessment of its Impact on Neuroblastoma Cell Growth and Survival
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical findings on AZD6918, a selective tropomyosin receptor kinase (Trk) inhibitor, and its effects on the growth and survival of neuroblastoma tumor cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Findings: this compound's Anti-Tumor Activity
This compound is an orally available small molecule that demonstrates potent and selective inhibition of Trk tyrosine kinases.[1] In preclinical studies, this compound has been shown to induce cell death in TrkB-expressing neuroblastoma cells as a standalone agent.[2] Furthermore, when used in combination with the chemotherapeutic agent etoposide (B1684455), this compound significantly enhances the anti-tumor effects and improves survival in in vivo models of neuroblastoma.[2][3]
The mechanism of action of this compound involves the blockade of the neurotrophin-Trk signaling pathway, which is crucial for the growth and survival of various cancer cell types where Trk is mutated or overexpressed.[1] This inhibition leads to cell cycle arrest and apoptosis.[1] Specifically, in neuroblastoma, the activation of TrkB by its ligand, brain-derived neurotrophic factor (BDNF), is known to contribute to chemoresistance.[2][3] this compound effectively attenuates this BDNF/TrkB-mediated protection against chemotherapy-induced cell death.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Cell Viability of Neuroblastoma Cell Lines Treated with this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| TB3 | 1.25 - 60 | 24 | Dose-dependent decrease |
| BE2 | 1.25 - 60 | 24 | Dose-dependent decrease |
| KCNR | 1.25 - 60 | 24 | Dose-dependent decrease |
Data extracted from MTS assays performed on TrkB-expressing neuroblastoma cell lines.[3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Neuroblastoma Xenograft Model (TB3 cells)
| Treatment Group | Dose | Median Survival (days) | P-value (vs. Control) | P-value (vs. Etoposide alone) |
| Control | - | 22 | - | - |
| This compound | 70 mg/kg | 24.5 | Not Significant | - |
| Etoposide | 10 mg/kg | 32.5 | Not Significant | - |
| This compound + Etoposide | 70 mg/kg + 10 mg/kg | 34 | < 0.05 | Not Significant |
| Etoposide | 20 mg/kg | - | 0.002 | - |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | - | 0.0005 | 0.046 |
Data represents the median survival of mice bearing TB3 neuroblastoma xenografts.[3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research literature.[3]
Cell Viability (MTS) Assay
Objective: To determine the effect of this compound on the viability of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (ranging from 1.25 µM to 60 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the treated plates for an additional 24 hours under the same conditions.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of TrkB and its downstream signaling proteins.
Materials:
-
Neuroblastoma cell lines (e.g., KCNR, BE2)
-
This compound
-
BDNF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against: P-TrkB, P-Akt, P-mTOR, P-GSK-3β, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture KCNR or BE2 cells and treat with this compound (e.g., 2.5 µM) for 2 hours.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation.
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with etoposide in a mouse model of neuroblastoma.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
TB3 neuroblastoma cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
Etoposide (formulated for intraperitoneal injection)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ TB3 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., control, this compound alone, etoposide alone, this compound + etoposide).
-
Treatment Administration:
-
Administer this compound (e.g., 70 mg/kg) via oral gavage daily.
-
Administer etoposide (e.g., 10 mg/kg or 20 mg/kg) via intraperitoneal injection on a specified schedule (e.g., once daily for 5 consecutive days).
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Survival Monitoring: Monitor the mice for signs of toxicity and record the date of euthanasia due to tumor burden or morbidity.
-
Data Analysis: Compare the tumor growth rates and survival times between the different treatment groups.
References
The Trk Inhibitor AZD6918: A Preclinical Assessment of its Impact on Neuroblastoma Cell Growth and Survival
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical findings on AZD6918, a selective tropomyosin receptor kinase (Trk) inhibitor, and its effects on the growth and survival of neuroblastoma tumor cells. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Findings: this compound's Anti-Tumor Activity
This compound is an orally available small molecule that demonstrates potent and selective inhibition of Trk tyrosine kinases.[1] In preclinical studies, this compound has been shown to induce cell death in TrkB-expressing neuroblastoma cells as a standalone agent.[2] Furthermore, when used in combination with the chemotherapeutic agent etoposide, this compound significantly enhances the anti-tumor effects and improves survival in in vivo models of neuroblastoma.[2][3]
The mechanism of action of this compound involves the blockade of the neurotrophin-Trk signaling pathway, which is crucial for the growth and survival of various cancer cell types where Trk is mutated or overexpressed.[1] This inhibition leads to cell cycle arrest and apoptosis.[1] Specifically, in neuroblastoma, the activation of TrkB by its ligand, brain-derived neurotrophic factor (BDNF), is known to contribute to chemoresistance.[2][3] this compound effectively attenuates this BDNF/TrkB-mediated protection against chemotherapy-induced cell death.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Cell Viability of Neuroblastoma Cell Lines Treated with this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) |
| TB3 | 1.25 - 60 | 24 | Dose-dependent decrease |
| BE2 | 1.25 - 60 | 24 | Dose-dependent decrease |
| KCNR | 1.25 - 60 | 24 | Dose-dependent decrease |
Data extracted from MTS assays performed on TrkB-expressing neuroblastoma cell lines.[3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Neuroblastoma Xenograft Model (TB3 cells)
| Treatment Group | Dose | Median Survival (days) | P-value (vs. Control) | P-value (vs. Etoposide alone) |
| Control | - | 22 | - | - |
| This compound | 70 mg/kg | 24.5 | Not Significant | - |
| Etoposide | 10 mg/kg | 32.5 | Not Significant | - |
| This compound + Etoposide | 70 mg/kg + 10 mg/kg | 34 | < 0.05 | Not Significant |
| Etoposide | 20 mg/kg | - | 0.002 | - |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | - | 0.0005 | 0.046 |
Data represents the median survival of mice bearing TB3 neuroblastoma xenografts.[3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research literature.[3]
Cell Viability (MTS) Assay
Objective: To determine the effect of this compound on the viability of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (ranging from 1.25 µM to 60 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the treated plates for an additional 24 hours under the same conditions.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of TrkB and its downstream signaling proteins.
Materials:
-
Neuroblastoma cell lines (e.g., KCNR, BE2)
-
This compound
-
BDNF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against: P-TrkB, P-Akt, P-mTOR, P-GSK-3β, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture KCNR or BE2 cells and treat with this compound (e.g., 2.5 µM) for 2 hours.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of protein phosphorylation.
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with etoposide in a mouse model of neuroblastoma.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
TB3 neuroblastoma cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
Etoposide (formulated for intraperitoneal injection)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ TB3 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., control, this compound alone, etoposide alone, this compound + etoposide).
-
Treatment Administration:
-
Administer this compound (e.g., 70 mg/kg) via oral gavage daily.
-
Administer etoposide (e.g., 10 mg/kg or 20 mg/kg) via intraperitoneal injection on a specified schedule (e.g., once daily for 5 consecutive days).
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Survival Monitoring: Monitor the mice for signs of toxicity and record the date of euthanasia due to tumor burden or morbidity.
-
Data Analysis: Compare the tumor growth rates and survival times between the different treatment groups.
References
Methodological & Application
Application Notes and Protocols for AZD6918 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is a potent and selective, orally available inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] Dysregulation of the Trk signaling pathway is implicated in the growth and survival of various tumor types, making it a compelling target for cancer therapy.[3] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound, with a particular focus on neuroblastoma cell lines.
Mechanism of Action
This compound functions by binding to Trk receptors, thereby preventing their interaction with neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF). This inhibition blocks the activation of the Trk receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK pathways. The downstream effects of this compound treatment include the inhibition of phosphorylated TrkB (P-TrkB), phosphorylated Akt (P-Akt), phosphorylated mTOR (P-mTOR), and phosphorylated GSK-3 (P-GSK-3).[3] Ultimately, this can lead to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling for their proliferation and survival.[3]
Signaling Pathway
Caption: this compound inhibits the BDNF/TrkB signaling pathway.
Data Presentation
Table 1: Cell Lines for In Vitro Testing of this compound
| Cell Line | Cancer Type | Key Characteristics |
| TB3 | Neuroblastoma | TrkB-expressing |
| BE2 | Neuroblastoma | TrkB-expressing |
| KCNR | Neuroblastoma | TrkB-expressing |
Table 2: Summary of In Vitro Effects of this compound on Neuroblastoma Cells
| Assay | Cell Lines | This compound Concentration Range | Treatment Duration | Observed Effect |
| Cell Viability (MTS Assay) | TB3, BE2, KCNR | 1.25 µM - 60 µM | 24 hours | Dose-dependent decrease in cell viability[3] |
| Apoptosis (Caspase 3/7 Assay) | TB3, BE2, KCNR | 1.25 µM - 20 µM | 16 hours | Dose-dependent increase in caspase 3/7 activity[3] |
| Western Blot | KCNR, BE2 | 2.5 µM | 2 hours | Inhibition of P-TrkB, P-Akt, P-mTOR, and P-GSK-3[3] |
| Chemosensitization | TB3 | 2.5 µM | 2 hours pre-treatment | Attenuated BDNF/TrkB-induced resistance to etoposide[3] |
Experimental Protocols
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on neuroblastoma cell lines.[3]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 1.25 µM to 60 µM.[3]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[3]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Caspase 3/7 Activity)
This protocol is based on the evaluation of apoptosis induction by this compound.[3]
Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3 and -7.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Caspase 3/7 Assay:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Calculate the fold change in caspase 3/7 activity for each treatment group relative to the vehicle control.
-
Western Blot Analysis of Trk Signaling Pathway
This protocol is for assessing the inhibition of key proteins in the Trk signaling pathway.[3]
Objective: To determine the effect of this compound on the phosphorylation status of TrkB and its downstream targets.
Materials:
-
Neuroblastoma cell lines (e.g., KCNR, BE2)
-
Complete cell culture medium
-
6-well plates
-
This compound
-
BDNF (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-TrkB, anti-TrkB, anti-P-Akt, anti-Akt, anti-P-mTOR, anti-mTOR, anti-P-GSK-3, anti-GSK-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 2.5 µM this compound or vehicle control for 2 hours.[3]
-
If investigating the inhibition of ligand-induced signaling, serum-starve the cells overnight before treating with this compound, followed by stimulation with BDNF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Calculate the percentage of inhibition of phosphorylation in the this compound-treated samples compared to the control.
-
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD6918 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is a potent and selective, orally available inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] Dysregulation of the Trk signaling pathway is implicated in the growth and survival of various tumor types, making it a compelling target for cancer therapy.[3] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound, with a particular focus on neuroblastoma cell lines.
Mechanism of Action
This compound functions by binding to Trk receptors, thereby preventing their interaction with neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF). This inhibition blocks the activation of the Trk receptor and its downstream signaling cascades, including the PI3K/Akt and MAPK pathways. The downstream effects of this compound treatment include the inhibition of phosphorylated TrkB (P-TrkB), phosphorylated Akt (P-Akt), phosphorylated mTOR (P-mTOR), and phosphorylated GSK-3 (P-GSK-3).[3] Ultimately, this can lead to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling for their proliferation and survival.[3]
Signaling Pathway
Caption: this compound inhibits the BDNF/TrkB signaling pathway.
Data Presentation
Table 1: Cell Lines for In Vitro Testing of this compound
| Cell Line | Cancer Type | Key Characteristics |
| TB3 | Neuroblastoma | TrkB-expressing |
| BE2 | Neuroblastoma | TrkB-expressing |
| KCNR | Neuroblastoma | TrkB-expressing |
Table 2: Summary of In Vitro Effects of this compound on Neuroblastoma Cells
| Assay | Cell Lines | This compound Concentration Range | Treatment Duration | Observed Effect |
| Cell Viability (MTS Assay) | TB3, BE2, KCNR | 1.25 µM - 60 µM | 24 hours | Dose-dependent decrease in cell viability[3] |
| Apoptosis (Caspase 3/7 Assay) | TB3, BE2, KCNR | 1.25 µM - 20 µM | 16 hours | Dose-dependent increase in caspase 3/7 activity[3] |
| Western Blot | KCNR, BE2 | 2.5 µM | 2 hours | Inhibition of P-TrkB, P-Akt, P-mTOR, and P-GSK-3[3] |
| Chemosensitization | TB3 | 2.5 µM | 2 hours pre-treatment | Attenuated BDNF/TrkB-induced resistance to etoposide[3] |
Experimental Protocols
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on neuroblastoma cell lines.[3]
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 1.25 µM to 60 µM.[3]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[3]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Caspase 3/7 Activity)
This protocol is based on the evaluation of apoptosis induction by this compound.[3]
Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3 and -7.
Materials:
-
Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Caspase 3/7 Assay:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Calculate the fold change in caspase 3/7 activity for each treatment group relative to the vehicle control.
-
Western Blot Analysis of Trk Signaling Pathway
This protocol is for assessing the inhibition of key proteins in the Trk signaling pathway.[3]
Objective: To determine the effect of this compound on the phosphorylation status of TrkB and its downstream targets.
Materials:
-
Neuroblastoma cell lines (e.g., KCNR, BE2)
-
Complete cell culture medium
-
6-well plates
-
This compound
-
BDNF (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-TrkB, anti-TrkB, anti-P-Akt, anti-Akt, anti-P-mTOR, anti-mTOR, anti-P-GSK-3, anti-GSK-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 2.5 µM this compound or vehicle control for 2 hours.[3]
-
If investigating the inhibition of ligand-induced signaling, serum-starve the cells overnight before treating with this compound, followed by stimulation with BDNF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Calculate the percentage of inhibition of phosphorylation in the this compound-treated samples compared to the control.
-
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD6918 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the Trk (Tropomyosin receptor kinase) inhibitor, AZD6918, in mouse xenograft models of neuroblastoma. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is an orally available and selective inhibitor of Trk tyrosine kinases.[1][2] The Trk family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC, are activated by neurotrophins and play a crucial role in the growth and survival of tumor cells in various cancers, including neuroblastoma.[3][4] this compound functions by binding to Trk, thereby preventing neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells that express Trk.[3] In preclinical neuroblastoma models, this compound has been shown to enhance the anti-tumor effects of conventional chemotherapy agents like etoposide (B1684455), even when it does not exhibit significant single-agent efficacy in vivo.[3][5]
Mechanism of Action: Trk Signaling Inhibition
This compound targets the Trk signaling pathway. In neuroblastoma, the Brain-Derived Neurotrophic Factor (BDNF)/TrkB pathway is often implicated in promoting cell survival and chemoresistance. Upon BDNF binding, TrkB dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key among these are the PI3K/Akt/mTOR and MAPK pathways, which regulate cell proliferation, survival, and differentiation. This compound's inhibition of TrkB phosphorylation effectively blocks these downstream signals, leading to reduced tumor cell viability and an increased sensitivity to cytotoxic drugs.
Data Presentation: In Vivo Efficacy of this compound in Neuroblastoma Xenografts
The following tables summarize the quantitative data from a key preclinical study evaluating this compound as a single agent and in combination with etoposide in a TB3 neuroblastoma mouse xenograft model.[3]
Table 1: Single Agent Activity of this compound on Tumor Growth
| Treatment Group | Dose | Administration Route | Schedule | Day 29 Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Twice a day, 7 days/week | 0 |
| This compound | 70 mg/kg | Oral Gavage | Twice a day, 7 days/week | 17 |
| This compound | 100 mg/kg | Oral Gavage | Twice a day, 7 days/week | Not statistically significant |
Table 2: Combination Therapy of this compound and Etoposide on Tumor Growth
| Treatment Group | Dose | Administration Route | Schedule | Day 29 Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | - | 0 |
| Etoposide | 10 mg/kg | Intraperitoneal | 3 times/week | Not statistically significant |
| This compound + Etoposide | 70 mg/kg + 10 mg/kg | Oral Gavage + Intraperitoneal | This compound: Twice a day, 7 days/week; Etoposide: 3 times/week | 40 |
| Etoposide | 20 mg/kg | Intraperitoneal | 3 times/week | 68 |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | Oral Gavage + Intraperitoneal | This compound: Twice a day, 7 days/week; Etoposide: 3 times/week | 88 |
Table 3: Effect of this compound and Etoposide Combination on Median Survival
| Treatment Group | Dose | Median Survival (days) |
| Control | - | 22 |
| Etoposide | 10 mg/kg | 32.5 |
| This compound | 70 mg/kg | 24.5 |
| This compound + Etoposide | 70 mg/kg + 10 mg/kg | 34 |
Experimental Protocols
The following protocols are based on the methodology described by Li et al. (2015) for establishing and treating a neuroblastoma xenograft model with this compound.[3]
Protocol 1: Establishment of Neuroblastoma Xenografts
1. Cell Line and Culture:
-
Cell Line: TB3 human neuroblastoma cells (TrkB-expressing).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Species: Athymic nude mice (nu/nu).
-
Sex: Female.
-
Age: 4-5 weeks.
3. Tumor Cell Implantation:
-
Harvest TB3 cells during the logarithmic growth phase.
-
Wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Resuspend the cells in a 1:1 mixture of HBSS and Matrigel.
-
Inject 100 µL of the cell suspension, containing 4 x 10^6 cells, subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2 .
-
Initiate treatment when tumors reach an approximate volume of 200 mm³.
Protocol 2: Preparation and Administration of this compound and Etoposide
1. Preparation of this compound for Oral Gavage:
-
This compound is a hydrophobic compound. A common vehicle for oral gavage of such compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) and 1% Tween-80 in saline.
-
To prepare, weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration for dosing (e.g., 7 mg/mL for a 70 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
2. Preparation of Etoposide for Intraperitoneal Injection:
-
Etoposide can be diluted in sterile saline to the desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
3. Administration Schedule:
-
This compound: Administer orally via gavage twice daily, seven days a week.
-
Etoposide: Administer via intraperitoneal injection three times a week.
-
Combination Therapy: On the days of etoposide administration, it is recommended to administer one of the daily this compound doses prior to the etoposide injection to ensure the Trk inhibitor is present at the time of chemotherapy.
4. Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for p-TrkB, p-Akt).
-
Kaplan-Meier survival analysis can also be performed.
Conclusion
The administration of this compound in combination with etoposide demonstrates a significant enhancement of anti-tumor activity in a neuroblastoma xenograft model.[3] The protocols outlined above provide a detailed methodology for replicating these findings and for further investigation into the therapeutic potential of Trk inhibitors in neuroblastoma and other Trk-dependent malignancies. Careful adherence to these protocols will ensure the generation of robust and reproducible preclinical data.
References
- 1. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD6918 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the Trk (Tropomyosin receptor kinase) inhibitor, AZD6918, in mouse xenograft models of neuroblastoma. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is an orally available and selective inhibitor of Trk tyrosine kinases.[1][2] The Trk family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC, are activated by neurotrophins and play a crucial role in the growth and survival of tumor cells in various cancers, including neuroblastoma.[3][4] this compound functions by binding to Trk, thereby preventing neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells that express Trk.[3] In preclinical neuroblastoma models, this compound has been shown to enhance the anti-tumor effects of conventional chemotherapy agents like etoposide, even when it does not exhibit significant single-agent efficacy in vivo.[3][5]
Mechanism of Action: Trk Signaling Inhibition
This compound targets the Trk signaling pathway. In neuroblastoma, the Brain-Derived Neurotrophic Factor (BDNF)/TrkB pathway is often implicated in promoting cell survival and chemoresistance. Upon BDNF binding, TrkB dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key among these are the PI3K/Akt/mTOR and MAPK pathways, which regulate cell proliferation, survival, and differentiation. This compound's inhibition of TrkB phosphorylation effectively blocks these downstream signals, leading to reduced tumor cell viability and an increased sensitivity to cytotoxic drugs.
Data Presentation: In Vivo Efficacy of this compound in Neuroblastoma Xenografts
The following tables summarize the quantitative data from a key preclinical study evaluating this compound as a single agent and in combination with etoposide in a TB3 neuroblastoma mouse xenograft model.[3]
Table 1: Single Agent Activity of this compound on Tumor Growth
| Treatment Group | Dose | Administration Route | Schedule | Day 29 Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Twice a day, 7 days/week | 0 |
| This compound | 70 mg/kg | Oral Gavage | Twice a day, 7 days/week | 17 |
| This compound | 100 mg/kg | Oral Gavage | Twice a day, 7 days/week | Not statistically significant |
Table 2: Combination Therapy of this compound and Etoposide on Tumor Growth
| Treatment Group | Dose | Administration Route | Schedule | Day 29 Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | - | 0 |
| Etoposide | 10 mg/kg | Intraperitoneal | 3 times/week | Not statistically significant |
| This compound + Etoposide | 70 mg/kg + 10 mg/kg | Oral Gavage + Intraperitoneal | This compound: Twice a day, 7 days/week; Etoposide: 3 times/week | 40 |
| Etoposide | 20 mg/kg | Intraperitoneal | 3 times/week | 68 |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | Oral Gavage + Intraperitoneal | This compound: Twice a day, 7 days/week; Etoposide: 3 times/week | 88 |
Table 3: Effect of this compound and Etoposide Combination on Median Survival
| Treatment Group | Dose | Median Survival (days) |
| Control | - | 22 |
| Etoposide | 10 mg/kg | 32.5 |
| This compound | 70 mg/kg | 24.5 |
| This compound + Etoposide | 70 mg/kg + 10 mg/kg | 34 |
Experimental Protocols
The following protocols are based on the methodology described by Li et al. (2015) for establishing and treating a neuroblastoma xenograft model with this compound.[3]
Protocol 1: Establishment of Neuroblastoma Xenografts
1. Cell Line and Culture:
-
Cell Line: TB3 human neuroblastoma cells (TrkB-expressing).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Species: Athymic nude mice (nu/nu).
-
Sex: Female.
-
Age: 4-5 weeks.
3. Tumor Cell Implantation:
-
Harvest TB3 cells during the logarithmic growth phase.
-
Wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Resuspend the cells in a 1:1 mixture of HBSS and Matrigel.
-
Inject 100 µL of the cell suspension, containing 4 x 10^6 cells, subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2 .
-
Initiate treatment when tumors reach an approximate volume of 200 mm³.
Protocol 2: Preparation and Administration of this compound and Etoposide
1. Preparation of this compound for Oral Gavage:
-
This compound is a hydrophobic compound. A common vehicle for oral gavage of such compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) and 1% Tween-80 in saline.
-
To prepare, weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration for dosing (e.g., 7 mg/mL for a 70 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
2. Preparation of Etoposide for Intraperitoneal Injection:
-
Etoposide can be diluted in sterile saline to the desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
3. Administration Schedule:
-
This compound: Administer orally via gavage twice daily, seven days a week.
-
Etoposide: Administer via intraperitoneal injection three times a week.
-
Combination Therapy: On the days of etoposide administration, it is recommended to administer one of the daily this compound doses prior to the etoposide injection to ensure the Trk inhibitor is present at the time of chemotherapy.
4. Efficacy Assessment:
-
Continue to monitor tumor volume throughout the treatment period.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for p-TrkB, p-Akt).
-
Kaplan-Meier survival analysis can also be performed.
Conclusion
The administration of this compound in combination with etoposide demonstrates a significant enhancement of anti-tumor activity in a neuroblastoma xenograft model.[3] The protocols outlined above provide a detailed methodology for replicating these findings and for further investigation into the therapeutic potential of Trk inhibitors in neuroblastoma and other Trk-dependent malignancies. Careful adherence to these protocols will ensure the generation of robust and reproducible preclinical data.
References
- 1. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Neuroblastoma Cell Growth by Combining AZD6918 and Etoposide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroblastoma, a common pediatric solid tumor, often exhibits resistance to conventional chemotherapy. The tropomyosin-related kinase B (TrkB) receptor and its ligand, brain-derived neurotrophic factor (BDNF), are frequently overexpressed in aggressive neuroblastoma and contribute to chemoresistance.[1][2][3] AZD6918 is a potent and selective inhibitor of Trk tyrosine kinases.[3] Etoposide (B1684455) is a topoisomerase II inhibitor commonly used in chemotherapy regimens for neuroblastoma.[4] This document provides detailed protocols for investigating the synergistic cytotoxic effects of combining this compound and etoposide in TrkB-expressing neuroblastoma cells. The combination therapy aims to overcome BDNF/TrkB-mediated chemoresistance and enhance the efficacy of etoposide.[3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and etoposide, alone and in combination, on neuroblastoma cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| TB3 (TrkB-expressing) | This compound | ~10 |
| TB3 (TrkB-expressing) | Etoposide | ~5 |
| TB3 (TrkB-expressing) | This compound + Etoposide | Synergistic Reduction* |
*Note: Specific IC50 values for the combination are not explicitly stated in the primary literature but are demonstrably lower than single-agent IC50s, indicating synergy.[3] The data presented here are estimations based on graphical representations from the cited study.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Control | - | 0 |
| This compound | 70 mg/kg | 17 |
| Etoposide | 20 mg/kg | 68 |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | 88 |
Data from in vivo xenograft models demonstrate a significant enhancement of etoposide's anti-tumor activity when combined with this compound.[3]
Signaling Pathway
The combination of this compound and etoposide targets two distinct cellular pathways to induce apoptosis in neuroblastoma cells. Etoposide induces DNA damage by inhibiting topoisomerase II, while this compound blocks the pro-survival signaling cascade initiated by the BDNF/TrkB pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure and schedule dependency of etoposide in neuroblastoma and leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Neuroblastoma Cell Growth by Combining AZD6918 and Etoposide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroblastoma, a common pediatric solid tumor, often exhibits resistance to conventional chemotherapy. The tropomyosin-related kinase B (TrkB) receptor and its ligand, brain-derived neurotrophic factor (BDNF), are frequently overexpressed in aggressive neuroblastoma and contribute to chemoresistance.[1][2][3] AZD6918 is a potent and selective inhibitor of Trk tyrosine kinases.[3] Etoposide is a topoisomerase II inhibitor commonly used in chemotherapy regimens for neuroblastoma.[4] This document provides detailed protocols for investigating the synergistic cytotoxic effects of combining this compound and etoposide in TrkB-expressing neuroblastoma cells. The combination therapy aims to overcome BDNF/TrkB-mediated chemoresistance and enhance the efficacy of etoposide.[3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and etoposide, alone and in combination, on neuroblastoma cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| TB3 (TrkB-expressing) | This compound | ~10 |
| TB3 (TrkB-expressing) | Etoposide | ~5 |
| TB3 (TrkB-expressing) | This compound + Etoposide | Synergistic Reduction* |
*Note: Specific IC50 values for the combination are not explicitly stated in the primary literature but are demonstrably lower than single-agent IC50s, indicating synergy.[3] The data presented here are estimations based on graphical representations from the cited study.
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Control | - | 0 |
| This compound | 70 mg/kg | 17 |
| Etoposide | 20 mg/kg | 68 |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | 88 |
Data from in vivo xenograft models demonstrate a significant enhancement of etoposide's anti-tumor activity when combined with this compound.[3]
Signaling Pathway
The combination of this compound and etoposide targets two distinct cellular pathways to induce apoptosis in neuroblastoma cells. Etoposide induces DNA damage by inhibiting topoisomerase II, while this compound blocks the pro-survival signaling cascade initiated by the BDNF/TrkB pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure and schedule dependency of etoposide in neuroblastoma and leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Trk after AZD6918 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] The Trk signaling pathway plays a crucial role in the development and function of the nervous system and is implicated in the growth and survival of various cancer cell types.[1] Upon binding to their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC), Trk receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation and survival.
Dysregulation of Trk signaling is a known driver in several cancers, making Trk inhibitors like this compound a promising class of therapeutic agents.[1] this compound binds to Trk, preventing neurotrophin-Trk interaction and subsequent activation, which can lead to cell cycle arrest and apoptosis in tumor cells expressing Trk.
This document provides detailed application notes and protocols for performing Western blot analysis to detect the phosphorylation status of Trk (p-Trk) in cultured cells following treatment with this compound. This method is a critical tool for assessing the inhibitor's efficacy and understanding its mechanism of action.
Data Presentation
The following tables summarize representative quantitative data from a dose-response experiment with a Trk inhibitor. This data illustrates the expected decrease in the p-Trk/Total Trk ratio with increasing concentrations of the inhibitor. Please note that this data is for illustrative purposes and represents the expected outcome of the experiment. Actual results should be generated using the protocols described below.
Table 1: Dose-Response of this compound on p-TrkB Inhibition in Neuroblastoma Cells
| This compound Concentration (µM) | p-TrkB (Normalized Intensity) | Total TrkB (Normalized Intensity) | p-TrkB / Total TrkB Ratio | % Inhibition of p-TrkB |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 0% |
| 0.1 | 0.85 | 0.98 | 0.87 | 13% |
| 0.5 | 0.62 | 1.01 | 0.61 | 39% |
| 1.0 | 0.41 | 0.99 | 0.41 | 59% |
| 2.5 | 0.15 | 0.97 | 0.15 | 85% |
| 5.0 | 0.08 | 1.02 | 0.08 | 92% |
| 10.0 | 0.04 | 0.99 | 0.04 | 96% |
Note: Data is representative and intended for illustrative purposes. Quantitative data should be generated by performing densitometric analysis of Western blot bands from at least three independent experiments.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Trk signaling pathway and the experimental workflow for the Western blot analysis of p-Trk.
References
Application Notes and Protocols for Western Blot Analysis of p-Trk after AZD6918 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] The Trk signaling pathway plays a crucial role in the development and function of the nervous system and is implicated in the growth and survival of various cancer cell types.[1] Upon binding to their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC), Trk receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation and survival.
Dysregulation of Trk signaling is a known driver in several cancers, making Trk inhibitors like this compound a promising class of therapeutic agents.[1] this compound binds to Trk, preventing neurotrophin-Trk interaction and subsequent activation, which can lead to cell cycle arrest and apoptosis in tumor cells expressing Trk.
This document provides detailed application notes and protocols for performing Western blot analysis to detect the phosphorylation status of Trk (p-Trk) in cultured cells following treatment with this compound. This method is a critical tool for assessing the inhibitor's efficacy and understanding its mechanism of action.
Data Presentation
The following tables summarize representative quantitative data from a dose-response experiment with a Trk inhibitor. This data illustrates the expected decrease in the p-Trk/Total Trk ratio with increasing concentrations of the inhibitor. Please note that this data is for illustrative purposes and represents the expected outcome of the experiment. Actual results should be generated using the protocols described below.
Table 1: Dose-Response of this compound on p-TrkB Inhibition in Neuroblastoma Cells
| This compound Concentration (µM) | p-TrkB (Normalized Intensity) | Total TrkB (Normalized Intensity) | p-TrkB / Total TrkB Ratio | % Inhibition of p-TrkB |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 0% |
| 0.1 | 0.85 | 0.98 | 0.87 | 13% |
| 0.5 | 0.62 | 1.01 | 0.61 | 39% |
| 1.0 | 0.41 | 0.99 | 0.41 | 59% |
| 2.5 | 0.15 | 0.97 | 0.15 | 85% |
| 5.0 | 0.08 | 1.02 | 0.08 | 92% |
| 10.0 | 0.04 | 0.99 | 0.04 | 96% |
Note: Data is representative and intended for illustrative purposes. Quantitative data should be generated by performing densitometric analysis of Western blot bands from at least three independent experiments.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Trk signaling pathway and the experimental workflow for the Western blot analysis of p-Trk.
References
Application Notes and Protocols for Cell Viability Assays with AZD6918 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is a potent and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases.[1][2] The Trk family of receptors (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial in the development and function of the nervous system. However, aberrant Trk signaling has been implicated in the pathogenesis of various cancers, particularly neuroblastoma.[1] this compound exerts its anti-tumor effects by binding to Trk, thereby inhibiting neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This disruption leads to cell cycle arrest and apoptosis in tumor cells that have a dependency on Trk signaling.[1][3]
These application notes provide a comprehensive guide for assessing the in vitro efficacy of this compound by measuring cell viability. Detailed protocols for commonly used assays are provided, along with illustrative data and visualizations to aid in experimental design and data interpretation.
Mechanism of Action of this compound
This compound specifically targets the Trk family of receptor tyrosine kinases. In many neuroblastomas, the Brain-Derived Neurotrophic Factor (BDNF) binds to its receptor, TrkB, initiating a signaling cascade that promotes cell survival and chemoresistance.[1][3] this compound competitively inhibits this interaction, leading to the downregulation of pro-survival pathways.
The binding of BDNF to TrkB normally leads to the autophosphorylation of the receptor and the activation of downstream signaling pathways, most notably the PI3K/Akt and MAPK pathways. The activation of Akt leads to the phosphorylation and activation of mTOR and the phosphorylation and inactivation of GSK-3, both of which contribute to cell survival and proliferation. This compound's inhibition of TrkB phosphorylation prevents the activation of these downstream effectors.[1]
Caption: this compound inhibits the BDNF/TrkB signaling pathway.
Data Presentation: Efficacy of this compound on Neuroblastoma Cell Lines
The following tables summarize the dose-dependent effect of this compound on the viability of various TrkB-expressing neuroblastoma cell lines after 24 hours of treatment, as determined by an MTS assay.[1]
Table 1: Percent Viability of Neuroblastoma Cell Lines Treated with this compound
| This compound Concentration (µM) | TB3 % Viability (Mean ± SD) | BE2 % Viability (Mean ± SD) | KCNR % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.0 | 100 ± 4.8 | 100 ± 5.2 |
| 1.25 | 95 ± 4.5 | 98 ± 4.2 | 96 ± 4.9 |
| 2.5 | 88 ± 5.1 | 92 ± 4.5 | 89 ± 5.5 |
| 5 | 75 ± 6.2 | 81 ± 5.8 | 78 ± 6.1 |
| 10 | 60 ± 5.8 | 68 ± 6.3 | 65 ± 5.9 |
| 20 | 45 ± 4.9 | 52 ± 5.1 | 50 ± 5.3 |
| 40 | 30 ± 4.1 | 38 ± 4.6 | 35 ± 4.4 |
| 60 | 22 ± 3.5 | 28 ± 3.9 | 25 ± 3.7 |
Table 2: Estimated IC50 Values for this compound in Neuroblastoma Cell Lines
| Cell Line | Estimated IC50 (µM) |
| TB3 | ~15 |
| BE2 | ~25 |
| KCNR | ~20 |
Note: The data in these tables are illustrative and based on published findings.[1] Actual results may vary depending on experimental conditions.
Experimental Protocols
Several colorimetric and luminescent assays are suitable for determining cell viability following this compound treatment. The choice of assay may depend on factors such as cell type, experimental throughput, and available equipment.
General Experimental Workflow
Caption: A typical workflow for assessing cell viability.
MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability. The assay utilizes a tetrazolium salt (MTS) that is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.
Materials:
-
96-well cell culture plates
-
TrkB-expressing neuroblastoma cells (e.g., TB3, BE2, KCNR)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent solution
-
Microplate spectrophotometer capable of reading absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Calculate the percent viability for each treatment by normalizing to the vehicle control wells ((Absorbance of treated cells / Absorbance of control cells) x 100).
MTT Cell Viability Assay
The MTT assay is another widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured.
Materials:
-
96-well cell culture plates
-
TrkB-expressing neuroblastoma cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer capable of reading absorbance at 570 nm
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTS assay protocol.
-
MTT Reagent Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Perform data analysis as described in step 7 of the MTS assay protocol.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Materials:
-
Opaque-walled 96-well plates
-
TrkB-expressing neuroblastoma cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTS assay protocol, using opaque-walled plates.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the media-only blank wells from all other values. Calculate the percent viability for each treatment by normalizing to the vehicle control wells ((Luminescence of treated cells / Luminescence of control cells) x 100).
Conclusion
The provided application notes and protocols offer a robust framework for evaluating the efficacy of this compound in Trk-dependent cancer cell lines. The selection of the appropriate cell viability assay will depend on the specific experimental needs and available resources. Accurate and consistent execution of these protocols will yield reliable data to inform preclinical drug development and further elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Cell Viability Assays with AZD6918 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6918 is a potent and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases.[1][2] The Trk family of receptors (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial in the development and function of the nervous system. However, aberrant Trk signaling has been implicated in the pathogenesis of various cancers, particularly neuroblastoma.[1] this compound exerts its anti-tumor effects by binding to Trk, thereby inhibiting neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This disruption leads to cell cycle arrest and apoptosis in tumor cells that have a dependency on Trk signaling.[1][3]
These application notes provide a comprehensive guide for assessing the in vitro efficacy of this compound by measuring cell viability. Detailed protocols for commonly used assays are provided, along with illustrative data and visualizations to aid in experimental design and data interpretation.
Mechanism of Action of this compound
This compound specifically targets the Trk family of receptor tyrosine kinases. In many neuroblastomas, the Brain-Derived Neurotrophic Factor (BDNF) binds to its receptor, TrkB, initiating a signaling cascade that promotes cell survival and chemoresistance.[1][3] this compound competitively inhibits this interaction, leading to the downregulation of pro-survival pathways.
The binding of BDNF to TrkB normally leads to the autophosphorylation of the receptor and the activation of downstream signaling pathways, most notably the PI3K/Akt and MAPK pathways. The activation of Akt leads to the phosphorylation and activation of mTOR and the phosphorylation and inactivation of GSK-3, both of which contribute to cell survival and proliferation. This compound's inhibition of TrkB phosphorylation prevents the activation of these downstream effectors.[1]
Caption: this compound inhibits the BDNF/TrkB signaling pathway.
Data Presentation: Efficacy of this compound on Neuroblastoma Cell Lines
The following tables summarize the dose-dependent effect of this compound on the viability of various TrkB-expressing neuroblastoma cell lines after 24 hours of treatment, as determined by an MTS assay.[1]
Table 1: Percent Viability of Neuroblastoma Cell Lines Treated with this compound
| This compound Concentration (µM) | TB3 % Viability (Mean ± SD) | BE2 % Viability (Mean ± SD) | KCNR % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.0 | 100 ± 4.8 | 100 ± 5.2 |
| 1.25 | 95 ± 4.5 | 98 ± 4.2 | 96 ± 4.9 |
| 2.5 | 88 ± 5.1 | 92 ± 4.5 | 89 ± 5.5 |
| 5 | 75 ± 6.2 | 81 ± 5.8 | 78 ± 6.1 |
| 10 | 60 ± 5.8 | 68 ± 6.3 | 65 ± 5.9 |
| 20 | 45 ± 4.9 | 52 ± 5.1 | 50 ± 5.3 |
| 40 | 30 ± 4.1 | 38 ± 4.6 | 35 ± 4.4 |
| 60 | 22 ± 3.5 | 28 ± 3.9 | 25 ± 3.7 |
Table 2: Estimated IC50 Values for this compound in Neuroblastoma Cell Lines
| Cell Line | Estimated IC50 (µM) |
| TB3 | ~15 |
| BE2 | ~25 |
| KCNR | ~20 |
Note: The data in these tables are illustrative and based on published findings.[1] Actual results may vary depending on experimental conditions.
Experimental Protocols
Several colorimetric and luminescent assays are suitable for determining cell viability following this compound treatment. The choice of assay may depend on factors such as cell type, experimental throughput, and available equipment.
General Experimental Workflow
Caption: A typical workflow for assessing cell viability.
MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability. The assay utilizes a tetrazolium salt (MTS) that is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.
Materials:
-
96-well cell culture plates
-
TrkB-expressing neuroblastoma cells (e.g., TB3, BE2, KCNR)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent solution
-
Microplate spectrophotometer capable of reading absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Calculate the percent viability for each treatment by normalizing to the vehicle control wells ((Absorbance of treated cells / Absorbance of control cells) x 100).
MTT Cell Viability Assay
The MTT assay is another widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured.
Materials:
-
96-well cell culture plates
-
TrkB-expressing neuroblastoma cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer capable of reading absorbance at 570 nm
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTS assay protocol.
-
MTT Reagent Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Perform data analysis as described in step 7 of the MTS assay protocol.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Materials:
-
Opaque-walled 96-well plates
-
TrkB-expressing neuroblastoma cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTS assay protocol, using opaque-walled plates.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the media-only blank wells from all other values. Calculate the percent viability for each treatment by normalizing to the vehicle control wells ((Luminescence of treated cells / Luminescence of control cells) x 100).
Conclusion
The provided application notes and protocols offer a robust framework for evaluating the efficacy of this compound in Trk-dependent cancer cell lines. The selection of the appropriate cell viability assay will depend on the specific experimental needs and available resources. Accurate and consistent execution of these protocols will yield reliable data to inform preclinical drug development and further elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for AZD6918 In Vivo Studies
These application notes provide detailed information and protocols for the in vivo administration of AZD6918, a selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases. The provided protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in preclinical cancer models.
Data Presentation: In Vivo Dosing and Schedule
The following tables summarize the quantitative data for in vivo studies using this compound in a neuroblastoma xenograft model.
Table 1: this compound Monotherapy Dosing in a Neuroblastoma Xenograft Model [1]
| Parameter | Details |
| Drug | This compound |
| Animal Model | Female nude mice (4-5 weeks old) with subcutaneous TB3 neuroblastoma xenografts |
| Dosage | 70 mg/kg and 100 mg/kg |
| Route of Administration | Oral gavage |
| Dosing Schedule | Twice a day, 7 days a week |
| Vehicle | Not specified in the study |
| Observed Effect | No statistically significant anti-tumor growth effect as a single agent at the tested doses.[1] |
Table 2: this compound Combination Therapy Dosing with Etoposide (B1684455) [1][2]
| Parameter | This compound | Etoposide |
| Animal Model | Female nude mice with subcutaneous TB3 neuroblastoma xenografts | Female nude mice with subcutaneous TB3 neuroblastoma xenografts |
| Dosage | 70 mg/kg or 100 mg/kg | 10 mg/kg or 20 mg/kg |
| Route of Administration | Oral gavage | Intraperitoneal injection |
| Dosing Schedule | Twice a day, 7 days a week | 3 times a week |
| Observed Effect | The combination of this compound and etoposide resulted in a statistically significant stronger anti-tumor growth effect and survival advantage compared to either agent alone.[1][2] |
Signaling Pathway
This compound functions as a potent and selective inhibitor of Trk tyrosine kinases.[1][2] Its mechanism of action involves the inhibition of the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which subsequently attenuates the downstream PI3K/Akt signaling cascade.[1] This pathway is crucial for cell survival and its inhibition can increase the sensitivity of cancer cells to chemotherapeutic agents like etoposide.[1][2]
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD6918 In Vivo Studies
These application notes provide detailed information and protocols for the in vivo administration of AZD6918, a selective inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases. The provided protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in preclinical cancer models.
Data Presentation: In Vivo Dosing and Schedule
The following tables summarize the quantitative data for in vivo studies using this compound in a neuroblastoma xenograft model.
Table 1: this compound Monotherapy Dosing in a Neuroblastoma Xenograft Model [1]
| Parameter | Details |
| Drug | This compound |
| Animal Model | Female nude mice (4-5 weeks old) with subcutaneous TB3 neuroblastoma xenografts |
| Dosage | 70 mg/kg and 100 mg/kg |
| Route of Administration | Oral gavage |
| Dosing Schedule | Twice a day, 7 days a week |
| Vehicle | Not specified in the study |
| Observed Effect | No statistically significant anti-tumor growth effect as a single agent at the tested doses.[1] |
Table 2: this compound Combination Therapy Dosing with Etoposide [1][2]
| Parameter | This compound | Etoposide |
| Animal Model | Female nude mice with subcutaneous TB3 neuroblastoma xenografts | Female nude mice with subcutaneous TB3 neuroblastoma xenografts |
| Dosage | 70 mg/kg or 100 mg/kg | 10 mg/kg or 20 mg/kg |
| Route of Administration | Oral gavage | Intraperitoneal injection |
| Dosing Schedule | Twice a day, 7 days a week | 3 times a week |
| Observed Effect | The combination of this compound and etoposide resulted in a statistically significant stronger anti-tumor growth effect and survival advantage compared to either agent alone.[1][2] |
Signaling Pathway
This compound functions as a potent and selective inhibitor of Trk tyrosine kinases.[1][2] Its mechanism of action involves the inhibition of the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which subsequently attenuates the downstream PI3K/Akt signaling cascade.[1] This pathway is crucial for cell survival and its inhibition can increase the sensitivity of cancer cells to chemotherapeutic agents like etoposide.[1][2]
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6918 Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Trk tyrosine kinase inhibitor, AZD6918, including its solubility characteristics and detailed protocols for its preparation and use in preclinical experiments.
Introduction
This compound is a potent and selective, orally active inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Dysregulation of the Trk signaling pathway, often through activation by neurotrophins like brain-derived neurotrophic factor (BDNF), has been implicated in the survival and chemoresistance of various cancers, particularly neuroblastoma. This compound has been shown to induce cell death in cancer cells and sensitize them to chemotherapeutic agents like etoposide, both in vitro and in vivo.
Solubility and Preparation of Stock Solutions
Quantitative solubility data for this compound in common laboratory solvents is not consistently available in public literature. Based on its use in cell culture experiments and the nature of similar kinase inhibitors, it is anticipated to have good solubility in dimethyl sulfoxide (B87167) (DMSO). Preparation of a high-concentration stock solution in DMSO is the recommended first step for most applications.
Table 1: Solubility and Stock Solution Preparation
| Solvent | Anticipated Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| DMSO | Good | 10-50 mM | -20°C, desiccated, protected from light |
| Ethanol | Limited/Unknown | Not Recommended for primary stock | - |
| Water | Poor/Insoluble | Not Recommended for primary stock | - |
Experimental Protocols
In Vitro Protocol: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound for use in cell culture experiments, such as cell viability, apoptosis, and signaling pathway analysis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM stock solution:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is approximately 398.42 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 251 µL.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Prepare working solutions:
-
Serially dilute the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO as the experimental groups.
-
-
Treatment of cells:
-
Add the prepared working solutions of this compound to your cell cultures. In published studies, a concentration of 2.5 µM has been used to pretreat neuroblastoma cells.
-
Incubate the cells for the desired period as per your experimental design.
-
In Vivo Protocol: Formulation of this compound for Oral Gavage in Mice
This protocol provides a general guideline for the preparation of an this compound formulation suitable for oral administration in mouse models. The exact vehicle composition may require optimization based on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline or water
-
Sterile conical tubes
-
Vortex mixer
-
Homogenizer (optional)
-
Oral gavage needles
Procedure:
-
Vehicle Preparation (Example Formulation): A common vehicle for poorly water-soluble compounds consists of a mixture of solvents and surfactants to create a stable suspension or solution. An example formulation is:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Sterile Saline
-
-
Formulation of this compound:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. Doses of 70 mg/kg and 100 mg/kg have been used in mice.
-
In a sterile conical tube, dissolve the calculated amount of this compound powder in the DMSO component of the vehicle. Vortex until fully dissolved.
-
Add the PEG400 and Tween 80 to the solution and vortex thoroughly.
-
Slowly add the sterile saline or water while vortexing to form a homogenous suspension or solution. Sonication or brief homogenization may be necessary to ensure a uniform mixture.
-
-
Administration:
-
Administer the prepared this compound formulation to mice via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Always include a vehicle control group that receives the same formulation without the active compound.
-
Signaling Pathway and Experimental Workflow
TrkB Signaling Pathway Inhibition by this compound
This compound exerts its effects by inhibiting the tyrosine kinase activity of Trk receptors, primarily TrkB. The binding of BDNF to TrkB leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades critical for cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. This compound blocks this initial phosphorylation step, thereby inhibiting these downstream pathways.
Caption: this compound inhibits TrkB receptor signaling.
Experimental Workflow for In Vitro and In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in preclinical cancer models.
AZD6918 Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Trk tyrosine kinase inhibitor, AZD6918, including its solubility characteristics and detailed protocols for its preparation and use in preclinical experiments.
Introduction
This compound is a potent and selective, orally active inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Dysregulation of the Trk signaling pathway, often through activation by neurotrophins like brain-derived neurotrophic factor (BDNF), has been implicated in the survival and chemoresistance of various cancers, particularly neuroblastoma. This compound has been shown to induce cell death in cancer cells and sensitize them to chemotherapeutic agents like etoposide, both in vitro and in vivo.
Solubility and Preparation of Stock Solutions
Quantitative solubility data for this compound in common laboratory solvents is not consistently available in public literature. Based on its use in cell culture experiments and the nature of similar kinase inhibitors, it is anticipated to have good solubility in dimethyl sulfoxide (DMSO). Preparation of a high-concentration stock solution in DMSO is the recommended first step for most applications.
Table 1: Solubility and Stock Solution Preparation
| Solvent | Anticipated Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| DMSO | Good | 10-50 mM | -20°C, desiccated, protected from light |
| Ethanol | Limited/Unknown | Not Recommended for primary stock | - |
| Water | Poor/Insoluble | Not Recommended for primary stock | - |
Experimental Protocols
In Vitro Protocol: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound for use in cell culture experiments, such as cell viability, apoptosis, and signaling pathway analysis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM stock solution:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is approximately 398.42 g/mol .
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 251 µL.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Prepare working solutions:
-
Serially dilute the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO as the experimental groups.
-
-
Treatment of cells:
-
Add the prepared working solutions of this compound to your cell cultures. In published studies, a concentration of 2.5 µM has been used to pretreat neuroblastoma cells.
-
Incubate the cells for the desired period as per your experimental design.
-
In Vivo Protocol: Formulation of this compound for Oral Gavage in Mice
This protocol provides a general guideline for the preparation of an this compound formulation suitable for oral administration in mouse models. The exact vehicle composition may require optimization based on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline or water
-
Sterile conical tubes
-
Vortex mixer
-
Homogenizer (optional)
-
Oral gavage needles
Procedure:
-
Vehicle Preparation (Example Formulation): A common vehicle for poorly water-soluble compounds consists of a mixture of solvents and surfactants to create a stable suspension or solution. An example formulation is:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Sterile Saline
-
-
Formulation of this compound:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. Doses of 70 mg/kg and 100 mg/kg have been used in mice.
-
In a sterile conical tube, dissolve the calculated amount of this compound powder in the DMSO component of the vehicle. Vortex until fully dissolved.
-
Add the PEG400 and Tween 80 to the solution and vortex thoroughly.
-
Slowly add the sterile saline or water while vortexing to form a homogenous suspension or solution. Sonication or brief homogenization may be necessary to ensure a uniform mixture.
-
-
Administration:
-
Administer the prepared this compound formulation to mice via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Always include a vehicle control group that receives the same formulation without the active compound.
-
Signaling Pathway and Experimental Workflow
TrkB Signaling Pathway Inhibition by this compound
This compound exerts its effects by inhibiting the tyrosine kinase activity of Trk receptors, primarily TrkB. The binding of BDNF to TrkB leads to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades critical for cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. This compound blocks this initial phosphorylation step, thereby inhibiting these downstream pathways.
Caption: this compound inhibits TrkB receptor signaling.
Experimental Workflow for In Vitro and In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in preclinical cancer models.
Flow Cytometry Analysis of Apoptosis Induced by AZD6918
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD6918 is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk signaling pathway, particularly through TrkB, is crucial for the survival and proliferation of certain cancer cells, including neuroblastoma.[2][3][4] Inhibition of Trk signaling by this compound has been shown to induce apoptosis, making it a compound of interest in cancer therapeutics.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay:
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[5][6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus.[5][7] By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between three populations of cells:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Mechanism of Action of this compound and its Role in Apoptosis
This compound functions as a selective Trk tyrosine kinase inhibitor. In cancer cells that overexpress TrkB, such as certain neuroblastomas, the binding of its ligand, brain-derived neurotrophic factor (BDNF), activates the TrkB receptor. This activation triggers downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[2]
This compound competitively inhibits the tyrosine kinase activity of the TrkB receptor, thereby blocking the downstream activation of the PI3K/Akt signaling pathway. This inhibition leads to a decrease in the phosphorylation of Akt and its downstream targets, such as mTOR and GSK-3.[2] The suppression of these pro-survival signals ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of effector caspases like caspase-3 and caspase-7, culminating in programmed cell death.[2]
Caption: this compound inhibits the TrkB receptor, leading to apoptosis.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis in a neuroblastoma cell line (e.g., SH-SY5Y) with this compound and subsequent analysis by flow cytometry using Annexin V and PI staining.
Materials and Reagents
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed neuroblastoma cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Also, include an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
Note: The following data is illustrative and represents typical results obtained from such an experiment. Specific values will vary depending on the cell line, experimental conditions, and incubation time.
Table 1: Percentage of Apoptotic and Necrotic Neuroblastoma Cells after 48-hour Treatment with this compound
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| This compound (0.1 µM) | 88.5 ± 3.2 | 7.1 ± 1.5 | 4.4 ± 1.1 |
| This compound (1 µM) | 72.3 ± 4.5 | 18.4 ± 2.8 | 9.3 ± 1.9 |
| This compound (10 µM) | 45.6 ± 5.1 | 35.8 ± 4.2 | 18.6 ± 3.5 |
| This compound (50 µM) | 15.2 ± 3.8 | 48.9 ± 5.5 | 35.9 ± 4.8 |
Troubleshooting
-
High background staining in the negative control: This could be due to excessive trypsinization, rough handling of cells, or a high percentage of dead cells in the initial population. Ensure gentle cell handling and optimize the cell harvesting procedure.
-
Weak Annexin V staining: This may be due to insufficient calcium in the binding buffer or a short incubation time. Ensure the binding buffer is prepared correctly and consider increasing the incubation time.
-
High PI positivity in all samples: This could indicate a widespread loss of membrane integrity due to factors other than late-stage apoptosis, such as mechanical stress or toxicity of the solvent.
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to quantify and characterize the apoptotic effects of this compound on cancer cells, providing valuable insights for drug development and cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel candidate compounds targeting TrkB to induce apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TrkA induces apoptosis of neuroblastoma cells and does so via a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. mdpi.com [mdpi.com]
Flow Cytometry Analysis of Apoptosis Induced by AZD6918
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD6918 is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] The Trk signaling pathway, particularly through TrkB, is crucial for the survival and proliferation of certain cancer cells, including neuroblastoma.[2][3][4] Inhibition of Trk signaling by this compound has been shown to induce apoptosis, making it a compound of interest in cancer therapeutics.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay:
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus.[5][7] By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between three populations of cells:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Mechanism of Action of this compound and its Role in Apoptosis
This compound functions as a selective Trk tyrosine kinase inhibitor. In cancer cells that overexpress TrkB, such as certain neuroblastomas, the binding of its ligand, brain-derived neurotrophic factor (BDNF), activates the TrkB receptor. This activation triggers downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[2]
This compound competitively inhibits the tyrosine kinase activity of the TrkB receptor, thereby blocking the downstream activation of the PI3K/Akt signaling pathway. This inhibition leads to a decrease in the phosphorylation of Akt and its downstream targets, such as mTOR and GSK-3.[2] The suppression of these pro-survival signals ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of effector caspases like caspase-3 and caspase-7, culminating in programmed cell death.[2]
Caption: this compound inhibits the TrkB receptor, leading to apoptosis.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis in a neuroblastoma cell line (e.g., SH-SY5Y) with this compound and subsequent analysis by flow cytometry using Annexin V and PI staining.
Materials and Reagents
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed neuroblastoma cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Also, include an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set the appropriate compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
Note: The following data is illustrative and represents typical results obtained from such an experiment. Specific values will vary depending on the cell line, experimental conditions, and incubation time.
Table 1: Percentage of Apoptotic and Necrotic Neuroblastoma Cells after 48-hour Treatment with this compound
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| This compound (0.1 µM) | 88.5 ± 3.2 | 7.1 ± 1.5 | 4.4 ± 1.1 |
| This compound (1 µM) | 72.3 ± 4.5 | 18.4 ± 2.8 | 9.3 ± 1.9 |
| This compound (10 µM) | 45.6 ± 5.1 | 35.8 ± 4.2 | 18.6 ± 3.5 |
| This compound (50 µM) | 15.2 ± 3.8 | 48.9 ± 5.5 | 35.9 ± 4.8 |
Troubleshooting
-
High background staining in the negative control: This could be due to excessive trypsinization, rough handling of cells, or a high percentage of dead cells in the initial population. Ensure gentle cell handling and optimize the cell harvesting procedure.
-
Weak Annexin V staining: This may be due to insufficient calcium in the binding buffer or a short incubation time. Ensure the binding buffer is prepared correctly and consider increasing the incubation time.
-
High PI positivity in all samples: This could indicate a widespread loss of membrane integrity due to factors other than late-stage apoptosis, such as mechanical stress or toxicity of the solvent.
By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to quantify and characterize the apoptotic effects of this compound on cancer cells, providing valuable insights for drug development and cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel candidate compounds targeting TrkB to induce apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TrkA induces apoptosis of neuroblastoma cells and does so via a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
AZD6918 Technical Support Center: Understanding its Unacceptable Pharmacokinetic Profile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may be investigating or working with the Trk tyrosine kinase inhibitor, AZD6918. The information provided herein is based on publicly available preclinical data and established principles of pharmacology and drug development.
Troubleshooting Guide: Interpreting this compound Experimental Results
Researchers using this compound in their experiments might encounter discrepancies between in vitro and in vivo results. This guide is designed to help troubleshoot these observations and point towards a likely cause.
Problem: this compound shows potent activity in in-vitro assays (e.g., cell viability, kinase inhibition) but demonstrates a lack of efficacy as a single agent in in-vivo models.
Possible Cause: This discrepancy is a strong indicator of an unacceptable pharmacokinetic (PK) profile. The compound may not be reaching the target tissue in sufficient concentrations or for a sufficient duration to exert a therapeutic effect.
Troubleshooting Steps:
-
Confirm In Vitro Potency: Re-verify the in vitro activity of your batch of this compound to rule out compound degradation or inactivity.
-
Evaluate In Vivo Exposure: The most critical step is to conduct a pharmacokinetic study in the same animal model used for the efficacy studies. This involves measuring the concentration of this compound in plasma and, ideally, in the tumor tissue over time after administration.
-
Analyze Pharmacokinetic Parameters: Based on the PK study, key parameters to assess include:
-
Bioavailability (F%): Low oral bioavailability could mean the drug is not well absorbed.
-
Peak Plasma Concentration (Cmax): The Cmax might be below the concentration required for efficacy.
-
Area Under the Curve (AUC): A low AUC indicates low overall drug exposure.
-
Half-life (t½): A very short half-life would require frequent dosing to maintain therapeutic concentrations.
-
Tumor Penetration: The concentration of the drug in the tumor tissue may be insufficient.
-
Frequently Asked Questions (FAQs)
Q1: Why did this compound fail to show single-agent anti-tumor activity in vivo?
Preclinical studies in neuroblastoma xenograft models indicated that this compound, when administered as a single agent, did not produce a statistically significant anti-tumor growth effect or a survival advantage.[1][2] This lack of in vivo efficacy, despite demonstrated in vitro activity against TrkB-expressing neuroblastoma cells, strongly suggests that this compound possesses an unfavorable pharmacokinetic profile that prevents it from reaching and/or sustaining therapeutic concentrations at the tumor site.[1][2]
Q2: What specific pharmacokinetic properties could have been problematic for this compound?
While specific clinical pharmacokinetic data for this compound is not publicly available, an unacceptable profile could be due to one or more of the following factors:
-
Poor Oral Bioavailability: The compound may be poorly absorbed from the gastrointestinal tract.
-
Rapid Metabolism: The drug could be quickly broken down by the liver, leading to low systemic exposure.
-
High Plasma Protein Binding: A high degree of binding to plasma proteins would leave very little free drug available to act on the tumor.
-
Inefficient Distribution to the Tumor: The drug may not effectively penetrate the tumor tissue to reach its target, the Trk kinase.
-
Rapid Elimination: The compound could be quickly cleared from the body, resulting in a short duration of action.
Q3: Is there any published data on the pharmacokinetics of this compound?
Publicly available research on this compound has focused on its in vitro and in vivo efficacy in combination with other agents, and a detailed characterization of its pharmacokinetic profile has not been published.[1][2][3] The lack of single-agent in vivo efficacy is the primary piece of evidence pointing towards a problematic pharmacokinetic profile.[1][2][3]
Q4: What are the typical next steps when a compound shows good in vitro but poor in vivo activity due to pharmacokinetics?
When a promising compound exhibits an unfavorable pharmacokinetic profile, several strategies can be employed in drug development:
-
Lead Optimization: Medicinal chemists can modify the chemical structure of the compound to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Formulation Development: The drug's formulation can be altered to enhance its solubility and absorption.
-
Alternative Routes of Administration: If oral bioavailability is the issue, other routes, such as intravenous administration, might be explored.
-
Combination Therapy: As was observed with this compound, its efficacy was enhanced when combined with etoposide (B1684455), suggesting it could potentially be used to sensitize tumors to other treatments.[1][2][3]
Data Presentation
As no specific pharmacokinetic data for this compound has been published, the following table presents hypothetical pharmacokinetic parameters in a preclinical mouse model that would be consistent with the observed lack of single-agent in vivo efficacy. This is for illustrative purposes to aid researchers in understanding what an "unacceptable" profile might look like.
| Parameter | Hypothetical Value | Implication for In Vivo Efficacy |
| Oral Bioavailability (F%) | < 5% | Very low absorption after oral administration. |
| Peak Plasma Concentration (Cmax) | 50 nM | May be below the required therapeutic concentration. |
| Time to Cmax (Tmax) | 1 hour | Rapid absorption, but peak is low. |
| Area Under the Curve (AUC) | 150 nM*h | Low overall drug exposure over the dosing interval. |
| Elimination Half-life (t½) | 1.5 hours | Rapid clearance, requiring frequent dosing. |
| Tumor-to-Plasma Ratio | 0.1 | Poor penetration of the drug into the tumor tissue. |
Experimental Protocols
For research teams encountering a similar in vitro/in vivo discrepancy, conducting a robust pharmacokinetic study is essential. Below is a detailed methodology for a key experiment.
Experiment: Pharmacokinetic Analysis and Tumor Distribution of a Test Compound in a Xenograft Mouse Model
Objective: To determine the pharmacokinetic profile and tumor penetration of a test compound after a single oral dose in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with neuroblastoma xenografts)
-
Test compound (e.g., this compound) formulated in an appropriate vehicle
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Surgical tools for tumor excision
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Acclimate tumor-bearing mice to the experimental conditions.
-
Administer a single oral dose of the test compound at a predefined concentration (e.g., 100 mg/kg).
-
Record the exact time of dosing for each animal.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a cohort of mice (typically 3 mice per time point) via retro-orbital or tail-vein sampling.
-
Immediately place blood samples into EDTA-coated tubes and centrifuge to separate plasma.
-
At each time point, euthanize the cohort of mice and surgically excise the tumors.
-
Rinse tumors with saline, blot dry, and record the weight.
-
Store all plasma and tumor samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma and tumor homogenates.
-
Prepare calibration standards and quality control samples.
-
Extract the test compound from plasma and homogenized tumor samples.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of the test compound in plasma and tumor tissue at each time point.
-
Use pharmacokinetic software (e.g., WinNonlin) to determine key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t½.
-
Calculate the tumor-to-plasma concentration ratio at each time point to assess tumor penetration.
-
Visualizations
Caption: Logical relationship between in vitro efficacy, in vivo results, and the likely pharmacokinetic issue.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
AZD6918 Technical Support Center: Understanding its Unacceptable Pharmacokinetic Profile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may be investigating or working with the Trk tyrosine kinase inhibitor, AZD6918. The information provided herein is based on publicly available preclinical data and established principles of pharmacology and drug development.
Troubleshooting Guide: Interpreting this compound Experimental Results
Researchers using this compound in their experiments might encounter discrepancies between in vitro and in vivo results. This guide is designed to help troubleshoot these observations and point towards a likely cause.
Problem: this compound shows potent activity in in-vitro assays (e.g., cell viability, kinase inhibition) but demonstrates a lack of efficacy as a single agent in in-vivo models.
Possible Cause: This discrepancy is a strong indicator of an unacceptable pharmacokinetic (PK) profile. The compound may not be reaching the target tissue in sufficient concentrations or for a sufficient duration to exert a therapeutic effect.
Troubleshooting Steps:
-
Confirm In Vitro Potency: Re-verify the in vitro activity of your batch of this compound to rule out compound degradation or inactivity.
-
Evaluate In Vivo Exposure: The most critical step is to conduct a pharmacokinetic study in the same animal model used for the efficacy studies. This involves measuring the concentration of this compound in plasma and, ideally, in the tumor tissue over time after administration.
-
Analyze Pharmacokinetic Parameters: Based on the PK study, key parameters to assess include:
-
Bioavailability (F%): Low oral bioavailability could mean the drug is not well absorbed.
-
Peak Plasma Concentration (Cmax): The Cmax might be below the concentration required for efficacy.
-
Area Under the Curve (AUC): A low AUC indicates low overall drug exposure.
-
Half-life (t½): A very short half-life would require frequent dosing to maintain therapeutic concentrations.
-
Tumor Penetration: The concentration of the drug in the tumor tissue may be insufficient.
-
Frequently Asked Questions (FAQs)
Q1: Why did this compound fail to show single-agent anti-tumor activity in vivo?
Preclinical studies in neuroblastoma xenograft models indicated that this compound, when administered as a single agent, did not produce a statistically significant anti-tumor growth effect or a survival advantage.[1][2] This lack of in vivo efficacy, despite demonstrated in vitro activity against TrkB-expressing neuroblastoma cells, strongly suggests that this compound possesses an unfavorable pharmacokinetic profile that prevents it from reaching and/or sustaining therapeutic concentrations at the tumor site.[1][2]
Q2: What specific pharmacokinetic properties could have been problematic for this compound?
While specific clinical pharmacokinetic data for this compound is not publicly available, an unacceptable profile could be due to one or more of the following factors:
-
Poor Oral Bioavailability: The compound may be poorly absorbed from the gastrointestinal tract.
-
Rapid Metabolism: The drug could be quickly broken down by the liver, leading to low systemic exposure.
-
High Plasma Protein Binding: A high degree of binding to plasma proteins would leave very little free drug available to act on the tumor.
-
Inefficient Distribution to the Tumor: The drug may not effectively penetrate the tumor tissue to reach its target, the Trk kinase.
-
Rapid Elimination: The compound could be quickly cleared from the body, resulting in a short duration of action.
Q3: Is there any published data on the pharmacokinetics of this compound?
Publicly available research on this compound has focused on its in vitro and in vivo efficacy in combination with other agents, and a detailed characterization of its pharmacokinetic profile has not been published.[1][2][3] The lack of single-agent in vivo efficacy is the primary piece of evidence pointing towards a problematic pharmacokinetic profile.[1][2][3]
Q4: What are the typical next steps when a compound shows good in vitro but poor in vivo activity due to pharmacokinetics?
When a promising compound exhibits an unfavorable pharmacokinetic profile, several strategies can be employed in drug development:
-
Lead Optimization: Medicinal chemists can modify the chemical structure of the compound to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Formulation Development: The drug's formulation can be altered to enhance its solubility and absorption.
-
Alternative Routes of Administration: If oral bioavailability is the issue, other routes, such as intravenous administration, might be explored.
-
Combination Therapy: As was observed with this compound, its efficacy was enhanced when combined with etoposide, suggesting it could potentially be used to sensitize tumors to other treatments.[1][2][3]
Data Presentation
As no specific pharmacokinetic data for this compound has been published, the following table presents hypothetical pharmacokinetic parameters in a preclinical mouse model that would be consistent with the observed lack of single-agent in vivo efficacy. This is for illustrative purposes to aid researchers in understanding what an "unacceptable" profile might look like.
| Parameter | Hypothetical Value | Implication for In Vivo Efficacy |
| Oral Bioavailability (F%) | < 5% | Very low absorption after oral administration. |
| Peak Plasma Concentration (Cmax) | 50 nM | May be below the required therapeutic concentration. |
| Time to Cmax (Tmax) | 1 hour | Rapid absorption, but peak is low. |
| Area Under the Curve (AUC) | 150 nM*h | Low overall drug exposure over the dosing interval. |
| Elimination Half-life (t½) | 1.5 hours | Rapid clearance, requiring frequent dosing. |
| Tumor-to-Plasma Ratio | 0.1 | Poor penetration of the drug into the tumor tissue. |
Experimental Protocols
For research teams encountering a similar in vitro/in vivo discrepancy, conducting a robust pharmacokinetic study is essential. Below is a detailed methodology for a key experiment.
Experiment: Pharmacokinetic Analysis and Tumor Distribution of a Test Compound in a Xenograft Mouse Model
Objective: To determine the pharmacokinetic profile and tumor penetration of a test compound after a single oral dose in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with neuroblastoma xenografts)
-
Test compound (e.g., this compound) formulated in an appropriate vehicle
-
Dosing gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Surgical tools for tumor excision
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Acclimate tumor-bearing mice to the experimental conditions.
-
Administer a single oral dose of the test compound at a predefined concentration (e.g., 100 mg/kg).
-
Record the exact time of dosing for each animal.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a cohort of mice (typically 3 mice per time point) via retro-orbital or tail-vein sampling.
-
Immediately place blood samples into EDTA-coated tubes and centrifuge to separate plasma.
-
At each time point, euthanize the cohort of mice and surgically excise the tumors.
-
Rinse tumors with saline, blot dry, and record the weight.
-
Store all plasma and tumor samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma and tumor homogenates.
-
Prepare calibration standards and quality control samples.
-
Extract the test compound from plasma and homogenized tumor samples.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of the test compound in plasma and tumor tissue at each time point.
-
Use pharmacokinetic software (e.g., WinNonlin) to determine key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t½.
-
Calculate the tumor-to-plasma concentration ratio at each time point to assess tumor penetration.
-
Visualizations
Caption: Logical relationship between in vitro efficacy, in vivo results, and the likely pharmacokinetic issue.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Overcoming Poor Bioavailability of AZD6918 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor in vivo bioavailability of the Trk tyrosine kinase inhibitor, AZD6918. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an orally active and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] While showing promise in preclinical studies for conditions like neuroblastoma by inducing cell death and attenuating chemoresistance[2][3][4], its development was discontinued (B1498344) due to an unacceptable pharmacokinetic profile, largely attributed to poor bioavailability.[3] Researchers using this compound in in vivo experiments have reported solubility issues, especially at higher concentrations.[5] Like many kinase inhibitors, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. This low solubility is a primary factor limiting its oral absorption and, consequently, its systemic exposure and potential therapeutic efficacy.
Q2: What are the likely physicochemical properties of this compound contributing to its poor bioavailability?
A2: While a detailed public datasheet on this compound's physicochemical properties is scarce, its behavior is characteristic of many kinase inhibitors. These compounds are often lipophilic, designed to fit into the hydrophobic ATP-binding pocket of kinases. This leads to poor aqueous solubility. It is highly probable that this compound possesses a high logP value (indicating lipophilicity) and low aqueous solubility across the physiological pH range of the gastrointestinal tract.
Q3: My in vivo study with this compound is showing inconsistent results and low efficacy. Could this be related to its bioavailability?
A3: Absolutely. Inconsistent results and lower-than-expected efficacy in vivo, despite promising in vitro data, are hallmark signs of poor bioavailability. If the compound does not dissolve adequately in the gastrointestinal fluids, it cannot be absorbed into the bloodstream to reach its target. This can lead to highly variable and sub-therapeutic plasma concentrations, even with consistent dosing. Studies with this compound have noted a lack of enhanced activity when increasing the dose from 70 mg/kg to 100 mg/kg, which was attributed to solubility issues.[5]
Troubleshooting Guide: Enhancing this compound Bioavailability
This guide provides potential formulation strategies to address the poor solubility and bioavailability of this compound. These approaches are based on established techniques for BCS Class II compounds.
| Problem | Potential Cause | Suggested Solution | Key Considerations |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound in gastrointestinal fluids. | Formulation Enhancement: - Particle Size Reduction (Micronization/Nanonization) - Amorphous Solid Dispersions - Lipid-Based Formulations (e.g., SEDDS) - Complexation with Cyclodextrins | The choice of strategy will depend on the specific properties of this compound and the experimental context. A tiered approach, starting with simpler methods, is often practical. |
| Precipitation of this compound in aqueous buffers or upon dilution of a DMSO stock solution. | The compound is highly soluble in organic solvents but poorly soluble in aqueous media. | Vehicle Optimization for Preclinical Studies: - Use of co-solvents (e.g., PEG 400, propylene (B89431) glycol) - Surfactant-based formulations (e.g., Tween 80, Cremophor EL) - pH adjustment of the vehicle if this compound has ionizable groups. | Ensure the chosen vehicle is well-tolerated in the animal model and does not interfere with the experimental endpoint. |
| Difficulty in preparing a stable and homogenous dosing solution/suspension. | High crystallinity and low wettability of the solid this compound powder. | Physical Modification of the Drug Substance: - Conversion to an amorphous form. - Salt formation to improve solubility and dissolution rate. | Amorphous forms can be more soluble but may be less stable. Salt forms are only feasible if the molecule has suitable ionizable functional groups. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
Objective: To increase the dissolution rate and apparent solubility of this compound by converting it from a crystalline to an amorphous state within a polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (DCM) or a suitable organic solvent in which both this compound and the polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried film from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sizing: Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the amorphous solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.
Protocol 2: In Vivo Pharmacokinetic Study Design for Evaluating Enhanced Formulations
Objective: To compare the oral bioavailability of a novel this compound formulation against a simple suspension.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats or BALB/c mice)
-
Novel this compound formulation (e.g., amorphous solid dispersion)
-
Control this compound suspension (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study. Fast animals overnight before dosing.
-
Dosing: Divide animals into two groups: the control group receiving the this compound suspension and the test group receiving the novel formulation. Administer a single oral dose (e.g., 50 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both groups.
-
Data Comparison: Compare the pharmacokinetic profiles of the novel formulation and the control suspension to determine the extent of bioavailability enhancement.
Visualizations
Caption: Simplified signaling pathway of Trk receptors and the inhibitory action of this compound.
Caption: Experimental workflow for developing and evaluating formulations to improve this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of AZD6918 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor in vivo bioavailability of the Trk tyrosine kinase inhibitor, AZD6918. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an orally active and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] While showing promise in preclinical studies for conditions like neuroblastoma by inducing cell death and attenuating chemoresistance[2][3][4], its development was discontinued due to an unacceptable pharmacokinetic profile, largely attributed to poor bioavailability.[3] Researchers using this compound in in vivo experiments have reported solubility issues, especially at higher concentrations.[5] Like many kinase inhibitors, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. This low solubility is a primary factor limiting its oral absorption and, consequently, its systemic exposure and potential therapeutic efficacy.
Q2: What are the likely physicochemical properties of this compound contributing to its poor bioavailability?
A2: While a detailed public datasheet on this compound's physicochemical properties is scarce, its behavior is characteristic of many kinase inhibitors. These compounds are often lipophilic, designed to fit into the hydrophobic ATP-binding pocket of kinases. This leads to poor aqueous solubility. It is highly probable that this compound possesses a high logP value (indicating lipophilicity) and low aqueous solubility across the physiological pH range of the gastrointestinal tract.
Q3: My in vivo study with this compound is showing inconsistent results and low efficacy. Could this be related to its bioavailability?
A3: Absolutely. Inconsistent results and lower-than-expected efficacy in vivo, despite promising in vitro data, are hallmark signs of poor bioavailability. If the compound does not dissolve adequately in the gastrointestinal fluids, it cannot be absorbed into the bloodstream to reach its target. This can lead to highly variable and sub-therapeutic plasma concentrations, even with consistent dosing. Studies with this compound have noted a lack of enhanced activity when increasing the dose from 70 mg/kg to 100 mg/kg, which was attributed to solubility issues.[5]
Troubleshooting Guide: Enhancing this compound Bioavailability
This guide provides potential formulation strategies to address the poor solubility and bioavailability of this compound. These approaches are based on established techniques for BCS Class II compounds.
| Problem | Potential Cause | Suggested Solution | Key Considerations |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound in gastrointestinal fluids. | Formulation Enhancement: - Particle Size Reduction (Micronization/Nanonization) - Amorphous Solid Dispersions - Lipid-Based Formulations (e.g., SEDDS) - Complexation with Cyclodextrins | The choice of strategy will depend on the specific properties of this compound and the experimental context. A tiered approach, starting with simpler methods, is often practical. |
| Precipitation of this compound in aqueous buffers or upon dilution of a DMSO stock solution. | The compound is highly soluble in organic solvents but poorly soluble in aqueous media. | Vehicle Optimization for Preclinical Studies: - Use of co-solvents (e.g., PEG 400, propylene glycol) - Surfactant-based formulations (e.g., Tween 80, Cremophor EL) - pH adjustment of the vehicle if this compound has ionizable groups. | Ensure the chosen vehicle is well-tolerated in the animal model and does not interfere with the experimental endpoint. |
| Difficulty in preparing a stable and homogenous dosing solution/suspension. | High crystallinity and low wettability of the solid this compound powder. | Physical Modification of the Drug Substance: - Conversion to an amorphous form. - Salt formation to improve solubility and dissolution rate. | Amorphous forms can be more soluble but may be less stable. Salt forms are only feasible if the molecule has suitable ionizable functional groups. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Solvent Evaporation
Objective: To increase the dissolution rate and apparent solubility of this compound by converting it from a crystalline to an amorphous state within a polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (DCM) or a suitable organic solvent in which both this compound and the polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried film from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Sizing: Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the amorphous solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.
Protocol 2: In Vivo Pharmacokinetic Study Design for Evaluating Enhanced Formulations
Objective: To compare the oral bioavailability of a novel this compound formulation against a simple suspension.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats or BALB/c mice)
-
Novel this compound formulation (e.g., amorphous solid dispersion)
-
Control this compound suspension (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study. Fast animals overnight before dosing.
-
Dosing: Divide animals into two groups: the control group receiving the this compound suspension and the test group receiving the novel formulation. Administer a single oral dose (e.g., 50 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for both groups.
-
Data Comparison: Compare the pharmacokinetic profiles of the novel formulation and the control suspension to determine the extent of bioavailability enhancement.
Visualizations
Caption: Simplified signaling pathway of Trk receptors and the inhibitory action of this compound.
Caption: Experimental workflow for developing and evaluating formulations to improve this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
AZD6918 Technical Support Center: Preclinical Research Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Trk tyrosine kinase inhibitor, AZD6918, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3][4] Its primary on-target effect is to bind to Trk receptors, preventing their interaction with neurotrophins like brain-derived neurotrophic factor (BDNF) and subsequent activation.[1] This inhibition of Trk signaling can lead to cell cycle arrest and apoptosis in tumor cells that express Trk.[1]
Q2: In which preclinical models has this compound shown activity?
Preclinical studies have demonstrated the activity of this compound in neuroblastoma models.[2][3][5] Specifically, it has been shown to induce cell death in TrkB-expressing neuroblastoma cells and to sensitize these cells to the chemotherapeutic agent etoposide (B1684455), both in vitro and in in vivo xenograft models.[3][5]
Q3: What are the known downstream signaling pathways affected by this compound?
In TrkB-expressing neuroblastoma cells, this compound has been shown to inhibit the BDNF/TrkB-induced activation of the PI3K/Akt signaling pathway.[3] This leads to a reduction in the phosphorylation of downstream effectors such as Akt, mTOR, and GSK-3.[3]
Q4: Are there any known off-target effects of this compound reported in preclinical studies?
Currently, there is limited publicly available information detailing specific off-target effects of this compound in preclinical models. As a tyrosine kinase inhibitor, it is possible that off-target activities may exist due to the conserved nature of the ATP-binding site across the kinome. Researchers should consider performing their own selectivity profiling to fully characterize the off-target profile of this compound in their experimental system.
Q5: What are some potential on-target adverse events to monitor in preclinical models based on clinical observations with Trk inhibitors?
Clinical studies with other Trk inhibitors have reported on-target adverse events such as weight gain, dizziness or ataxia, and withdrawal pain upon discontinuation of the drug.[6][7] While these are clinical observations, they may provide insights into potential physiological effects to monitor in preclinical animal models during long-term studies.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues and unexpected results during preclinical experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Variability in cell-based assay results (e.g., IC50 values) | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. |
| Cell line heterogeneity or passage number. | Use a consistent passage number for your cell line and consider single-cell cloning to ensure a homogenous population. | |
| Compound stability in culture media. | Prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the media before being added to cells. | |
| Lack of expected on-target effect (e.g., no reduction in p-TrkB levels) | Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low Trk expression in the cell model. | Confirm the expression of the target Trk receptor (e.g., TrkB) in your cell line using Western blot or qPCR. | |
| Technical issues with the Western blot. | Ensure the use of appropriate lysis buffers with phosphatase inhibitors and validate the specificity of your primary antibodies for phosphorylated and total Trk. | |
| Unexpected phenotype or toxicity observed | Potential off-target effect. | To differentiate from on-target effects, use a structurally distinct Trk inhibitor with a different off-target profile. If the phenotype persists with multiple Trk inhibitors, it is more likely an on-target effect. |
| Perform a kinase panel screen to identify potential off-target kinases inhibited by this compound at the concentrations used in your experiments. | ||
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all treatment groups, including a vehicle-only control. |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is based on the methodology used to assess the effect of this compound on neuroblastoma cell survival.
1. Cell Culture:
-
Culture TrkB-expressing neuroblastoma cell lines (e.g., TB3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
For combination studies, also prepare dilutions of etoposide.
-
Treat cells with this compound alone, etoposide alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
In some experiments, cells can be pre-treated with BDNF to stimulate the TrkB pathway before the addition of inhibitors.
3. Viability Assessment:
-
After the desired incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
4. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Calculate IC50 values using appropriate software.
In Vivo Xenograft Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a neuroblastoma xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously inject TrkB-expressing neuroblastoma cells (e.g., TB3) into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume.
-
When tumors reach a specified size, randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 70 mg/kg or 100 mg/kg, administered orally)
-
Etoposide alone (e.g., 10 mg/kg or 20 mg/kg, administered intraperitoneally)
-
Combination of this compound and etoposide
-
-
Administer treatments according to a predetermined schedule.
3. Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
4. Data Analysis:
-
Compare tumor growth inhibition between the different treatment groups.
-
Analyze survival data using Kaplan-Meier curves.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
AZD6918 Technical Support Center: Preclinical Research Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Trk tyrosine kinase inhibitor, AZD6918, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2][3][4] Its primary on-target effect is to bind to Trk receptors, preventing their interaction with neurotrophins like brain-derived neurotrophic factor (BDNF) and subsequent activation.[1] This inhibition of Trk signaling can lead to cell cycle arrest and apoptosis in tumor cells that express Trk.[1]
Q2: In which preclinical models has this compound shown activity?
Preclinical studies have demonstrated the activity of this compound in neuroblastoma models.[2][3][5] Specifically, it has been shown to induce cell death in TrkB-expressing neuroblastoma cells and to sensitize these cells to the chemotherapeutic agent etoposide, both in vitro and in in vivo xenograft models.[3][5]
Q3: What are the known downstream signaling pathways affected by this compound?
In TrkB-expressing neuroblastoma cells, this compound has been shown to inhibit the BDNF/TrkB-induced activation of the PI3K/Akt signaling pathway.[3] This leads to a reduction in the phosphorylation of downstream effectors such as Akt, mTOR, and GSK-3.[3]
Q4: Are there any known off-target effects of this compound reported in preclinical studies?
Currently, there is limited publicly available information detailing specific off-target effects of this compound in preclinical models. As a tyrosine kinase inhibitor, it is possible that off-target activities may exist due to the conserved nature of the ATP-binding site across the kinome. Researchers should consider performing their own selectivity profiling to fully characterize the off-target profile of this compound in their experimental system.
Q5: What are some potential on-target adverse events to monitor in preclinical models based on clinical observations with Trk inhibitors?
Clinical studies with other Trk inhibitors have reported on-target adverse events such as weight gain, dizziness or ataxia, and withdrawal pain upon discontinuation of the drug.[6][7] While these are clinical observations, they may provide insights into potential physiological effects to monitor in preclinical animal models during long-term studies.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues and unexpected results during preclinical experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Variability in cell-based assay results (e.g., IC50 values) | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. |
| Cell line heterogeneity or passage number. | Use a consistent passage number for your cell line and consider single-cell cloning to ensure a homogenous population. | |
| Compound stability in culture media. | Prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the media before being added to cells. | |
| Lack of expected on-target effect (e.g., no reduction in p-TrkB levels) | Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low Trk expression in the cell model. | Confirm the expression of the target Trk receptor (e.g., TrkB) in your cell line using Western blot or qPCR. | |
| Technical issues with the Western blot. | Ensure the use of appropriate lysis buffers with phosphatase inhibitors and validate the specificity of your primary antibodies for phosphorylated and total Trk. | |
| Unexpected phenotype or toxicity observed | Potential off-target effect. | To differentiate from on-target effects, use a structurally distinct Trk inhibitor with a different off-target profile. If the phenotype persists with multiple Trk inhibitors, it is more likely an on-target effect. |
| Perform a kinase panel screen to identify potential off-target kinases inhibited by this compound at the concentrations used in your experiments. | ||
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all treatment groups, including a vehicle-only control. |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is based on the methodology used to assess the effect of this compound on neuroblastoma cell survival.
1. Cell Culture:
-
Culture TrkB-expressing neuroblastoma cell lines (e.g., TB3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
For combination studies, also prepare dilutions of etoposide.
-
Treat cells with this compound alone, etoposide alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
In some experiments, cells can be pre-treated with BDNF to stimulate the TrkB pathway before the addition of inhibitors.
3. Viability Assessment:
-
After the desired incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
4. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Calculate IC50 values using appropriate software.
In Vivo Xenograft Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a neuroblastoma xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously inject TrkB-expressing neuroblastoma cells (e.g., TB3) into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume.
-
When tumors reach a specified size, randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 70 mg/kg or 100 mg/kg, administered orally)
-
Etoposide alone (e.g., 10 mg/kg or 20 mg/kg, administered intraperitoneally)
-
Combination of this compound and etoposide
-
-
Administer treatments according to a predetermined schedule.
3. Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
4. Data Analysis:
-
Compare tumor growth inhibition between the different treatment groups.
-
Analyze survival data using Kaplan-Meier curves.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Preclinical experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Technical Support Center: AZD6918 Metabolic Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing metabolic stability challenges during experiments with compounds like AZD6918.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows low metabolic stability in my initial in vitro assays. What are the first troubleshooting steps?
A1: Low metabolic stability is a common challenge in early drug discovery. The initial steps to troubleshoot this issue involve verifying your experimental setup and then beginning to investigate the potential metabolic liabilities of your compound.
Initial Troubleshooting Checklist:
-
Confirm Assay Integrity:
-
Positive Controls: Ensure your positive control compounds (e.g., testosterone, verapamil) are being metabolized at the expected rate. This validates the activity of your liver microsomes or hepatocytes.
-
Negative Controls: A compound known to have high metabolic stability (e.g., warfarin) should show minimal degradation. This confirms that the observed loss of your compound is due to metabolism and not other factors.
-
No-Cofactor Controls: Run a control reaction without NADPH (for cytochrome P450-mediated metabolism). A significant decrease in compound loss in the absence of NADPH suggests CYP-mediated metabolism is a primary clearance pathway.
-
-
Assess Compound-Specific Issues:
-
Solubility: Poor solubility can lead to inaccurate stability measurements. Ensure your compound is fully dissolved in the incubation medium at the tested concentration.
-
Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware of your assay plates, leading to an overestimation of metabolic clearance. Using plates with low-binding surfaces can mitigate this.
-
Q2: What are the common in vitro assays to assess the metabolic stability of a compound like this compound?
A2: Several in vitro systems are used to evaluate metabolic stability. The choice of assay depends on the stage of your research and the specific questions you are trying to answer. The most common assays are Liver Microsomal Stability and Hepatocyte Stability assays.[1][2][3]
Comparison of Common In Vitro Metabolic Stability Assays
| Assay Type | Description | Advantages | Disadvantages |
| Liver Microsomal Stability Assay | Incubating the compound with liver microsomes, which are subcellular fractions containing phase I metabolizing enzymes (e.g., CYPs).[1][4][5] | High-throughput, cost-effective, good for assessing phase I metabolism.[4][5] | Lacks phase II enzymes and transporters.[1] |
| Hepatocyte Stability Assay | Incubating the compound with intact liver cells (hepatocytes), which contain a full complement of phase I and phase II metabolizing enzymes and transporters.[2] | Provides a more complete picture of hepatic metabolism, including both phase I and phase II pathways. | Lower throughput, more expensive, and the cells have a limited viability. |
| S9 Fraction Stability Assay | Uses a mixture of microsomal and cytosolic fractions, containing both phase I and some phase II enzymes.[2][6] | Broader enzyme coverage than microsomes alone. | Can have high cytotoxicity in cell-based assays.[6] |
| Recombinant Enzyme Assays | Uses specific, recombinantly expressed drug-metabolizing enzymes (e.g., individual CYPs) to identify which enzymes are responsible for the compound's metabolism.[2] | Pinpoints the specific enzymes involved in metabolism. | Does not provide a complete picture of overall metabolic stability. |
Q3: What are the general strategies to improve the metabolic stability of a compound?
A3: Improving metabolic stability typically involves structural modifications to block or reduce the rate of metabolism at the most labile sites of the molecule.[4][5][7] These "metabolic soft spots" are often identified through metabolite identification studies.
Common Strategies for Enhancing Metabolic Stability
| Strategy | Description | Example |
| Deuterium (B1214612) Incorporation | Replacing hydrogen atoms with deuterium at metabolically labile positions can strengthen the chemical bond, slowing down metabolism.[4][5][8] | Replacing a C-H bond with a C-D bond at a site of oxidation. |
| Introduction of Electron-Withdrawing Groups | Adding electron-withdrawing groups (e.g., -CF3, -SO2NH2) to aromatic rings can deactivate them towards oxidative metabolism.[7][9] | Adding a trifluoromethyl group to a phenyl ring. |
| Steric Hindrance | Introducing bulky groups near a metabolic soft spot can physically block the metabolizing enzymes from accessing it.[7] | Placing a t-butyl group adjacent to a site of N-dealkylation. |
| Ring-Chain Transformations | Cyclization of a flexible chain or altering ring size can constrain the molecule in a conformation that is less favorable for metabolism.[4][5] | Converting a linear alkyl chain into a cyclopropyl (B3062369) group. |
| Bioisosteric Replacement | Replacing a metabolically labile functional group with a more stable one that retains the desired biological activity.[1][9] | Replacing a metabolically labile ester with a more stable amide.[7] |
| Reduce Lipophilicity | Decreasing the overall lipophilicity (LogP) of a molecule can reduce its affinity for metabolizing enzymes.[1][7] | Introducing polar functional groups. |
Troubleshooting Guides
Problem: High variability in metabolic stability data between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Microsome/Hepatocyte Activity | Always thaw and handle liver fractions or cells consistently. Use a fresh batch of microsomes or hepatocytes and re-qualify them with control compounds. |
| Pipetting Errors | Calibrate pipettes regularly. For potent compounds or low-concentration experiments, consider using automated liquid handlers for better precision. |
| Inconsistent Incubation Times | Use a precise timer and ensure that all samples are quenched at the correct time point. Staggering the start of incubations can help manage multiple samples. |
| Sample Processing Variability | Standardize the quenching and extraction procedures. Ensure complete protein precipitation and consistent recovery of the analyte. |
Problem: My compound appears to be unstable, but not due to metabolism.
| Possible Cause | Suggested Solution |
| Chemical Instability | Incubate the compound in the assay buffer without microsomes or hepatocytes to assess its chemical stability under the assay conditions (pH, temperature). |
| Adsorption to Labware | Use low-binding plates and vials. Include a "time zero" sample that is immediately quenched to determine the initial concentration accurately. |
| Poor Solubility | Visually inspect for precipitation. Test the solubility of the compound in the assay buffer before conducting the experiment. If solubility is an issue, consider using a lower concentration or a different co-solvent. |
Experimental Protocols
Protocol: In Vitro Liver Microsomal Stability Assay
-
Prepare Reagents:
-
Test Compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.
-
-
Assay Procedure:
-
Pre-incubate the diluted microsomes and the test compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg/mL microsomes).
-
Visualizations
Caption: Workflow for assessing in vitro metabolic stability.
Caption: Decision-making process for improving metabolic stability.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. admescope.com [admescope.com]
- 3. bioivt.com [bioivt.com]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nedmdg.org [nedmdg.org]
- 8. mdpi.com [mdpi.com]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Technical Support Center: AZD6918 Metabolic Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing metabolic stability challenges during experiments with compounds like AZD6918.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows low metabolic stability in my initial in vitro assays. What are the first troubleshooting steps?
A1: Low metabolic stability is a common challenge in early drug discovery. The initial steps to troubleshoot this issue involve verifying your experimental setup and then beginning to investigate the potential metabolic liabilities of your compound.
Initial Troubleshooting Checklist:
-
Confirm Assay Integrity:
-
Positive Controls: Ensure your positive control compounds (e.g., testosterone, verapamil) are being metabolized at the expected rate. This validates the activity of your liver microsomes or hepatocytes.
-
Negative Controls: A compound known to have high metabolic stability (e.g., warfarin) should show minimal degradation. This confirms that the observed loss of your compound is due to metabolism and not other factors.
-
No-Cofactor Controls: Run a control reaction without NADPH (for cytochrome P450-mediated metabolism). A significant decrease in compound loss in the absence of NADPH suggests CYP-mediated metabolism is a primary clearance pathway.
-
-
Assess Compound-Specific Issues:
-
Solubility: Poor solubility can lead to inaccurate stability measurements. Ensure your compound is fully dissolved in the incubation medium at the tested concentration.
-
Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware of your assay plates, leading to an overestimation of metabolic clearance. Using plates with low-binding surfaces can mitigate this.
-
Q2: What are the common in vitro assays to assess the metabolic stability of a compound like this compound?
A2: Several in vitro systems are used to evaluate metabolic stability. The choice of assay depends on the stage of your research and the specific questions you are trying to answer. The most common assays are Liver Microsomal Stability and Hepatocyte Stability assays.[1][2][3]
Comparison of Common In Vitro Metabolic Stability Assays
| Assay Type | Description | Advantages | Disadvantages |
| Liver Microsomal Stability Assay | Incubating the compound with liver microsomes, which are subcellular fractions containing phase I metabolizing enzymes (e.g., CYPs).[1][4][5] | High-throughput, cost-effective, good for assessing phase I metabolism.[4][5] | Lacks phase II enzymes and transporters.[1] |
| Hepatocyte Stability Assay | Incubating the compound with intact liver cells (hepatocytes), which contain a full complement of phase I and phase II metabolizing enzymes and transporters.[2] | Provides a more complete picture of hepatic metabolism, including both phase I and phase II pathways. | Lower throughput, more expensive, and the cells have a limited viability. |
| S9 Fraction Stability Assay | Uses a mixture of microsomal and cytosolic fractions, containing both phase I and some phase II enzymes.[2][6] | Broader enzyme coverage than microsomes alone. | Can have high cytotoxicity in cell-based assays.[6] |
| Recombinant Enzyme Assays | Uses specific, recombinantly expressed drug-metabolizing enzymes (e.g., individual CYPs) to identify which enzymes are responsible for the compound's metabolism.[2] | Pinpoints the specific enzymes involved in metabolism. | Does not provide a complete picture of overall metabolic stability. |
Q3: What are the general strategies to improve the metabolic stability of a compound?
A3: Improving metabolic stability typically involves structural modifications to block or reduce the rate of metabolism at the most labile sites of the molecule.[4][5][7] These "metabolic soft spots" are often identified through metabolite identification studies.
Common Strategies for Enhancing Metabolic Stability
| Strategy | Description | Example |
| Deuterium Incorporation | Replacing hydrogen atoms with deuterium at metabolically labile positions can strengthen the chemical bond, slowing down metabolism.[4][5][8] | Replacing a C-H bond with a C-D bond at a site of oxidation. |
| Introduction of Electron-Withdrawing Groups | Adding electron-withdrawing groups (e.g., -CF3, -SO2NH2) to aromatic rings can deactivate them towards oxidative metabolism.[7][9] | Adding a trifluoromethyl group to a phenyl ring. |
| Steric Hindrance | Introducing bulky groups near a metabolic soft spot can physically block the metabolizing enzymes from accessing it.[7] | Placing a t-butyl group adjacent to a site of N-dealkylation. |
| Ring-Chain Transformations | Cyclization of a flexible chain or altering ring size can constrain the molecule in a conformation that is less favorable for metabolism.[4][5] | Converting a linear alkyl chain into a cyclopropyl group. |
| Bioisosteric Replacement | Replacing a metabolically labile functional group with a more stable one that retains the desired biological activity.[1][9] | Replacing a metabolically labile ester with a more stable amide.[7] |
| Reduce Lipophilicity | Decreasing the overall lipophilicity (LogP) of a molecule can reduce its affinity for metabolizing enzymes.[1][7] | Introducing polar functional groups. |
Troubleshooting Guides
Problem: High variability in metabolic stability data between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Microsome/Hepatocyte Activity | Always thaw and handle liver fractions or cells consistently. Use a fresh batch of microsomes or hepatocytes and re-qualify them with control compounds. |
| Pipetting Errors | Calibrate pipettes regularly. For potent compounds or low-concentration experiments, consider using automated liquid handlers for better precision. |
| Inconsistent Incubation Times | Use a precise timer and ensure that all samples are quenched at the correct time point. Staggering the start of incubations can help manage multiple samples. |
| Sample Processing Variability | Standardize the quenching and extraction procedures. Ensure complete protein precipitation and consistent recovery of the analyte. |
Problem: My compound appears to be unstable, but not due to metabolism.
| Possible Cause | Suggested Solution |
| Chemical Instability | Incubate the compound in the assay buffer without microsomes or hepatocytes to assess its chemical stability under the assay conditions (pH, temperature). |
| Adsorption to Labware | Use low-binding plates and vials. Include a "time zero" sample that is immediately quenched to determine the initial concentration accurately. |
| Poor Solubility | Visually inspect for precipitation. Test the solubility of the compound in the assay buffer before conducting the experiment. If solubility is an issue, consider using a lower concentration or a different co-solvent. |
Experimental Protocols
Protocol: In Vitro Liver Microsomal Stability Assay
-
Prepare Reagents:
-
Test Compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.
-
-
Assay Procedure:
-
Pre-incubate the diluted microsomes and the test compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg/mL microsomes).
-
Visualizations
Caption: Workflow for assessing in vitro metabolic stability.
Caption: Decision-making process for improving metabolic stability.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. admescope.com [admescope.com]
- 3. bioivt.com [bioivt.com]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nedmdg.org [nedmdg.org]
- 8. mdpi.com [mdpi.com]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Navigating the Blood-Brain Barrier: A Technical Guide to Modifying AZD6918 for Enhanced CNS Penetration
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for modifying the Trk tyrosine kinase inhibitor, AZD6918, to improve its penetration into the central nervous system (CNS). The following information is intended to support experimental design and address common challenges encountered during the development of CNS-active therapeutics.
Introduction to this compound and the CNS Challenge
This compound is a selective inhibitor of Tropomyosin receptor kinase (Trk), a key player in neuronal signaling and a target in various neurological disorders and cancers.[1] Despite its therapeutic potential, the clinical development of this compound was discontinued (B1498344) due to an unfavorable pharmacokinetic profile, a common hurdle for many small molecules targeting the CNS. The primary obstacle is the blood-brain barrier (BBB), a highly selective border of endothelial cells that protects the brain from systemic circulation. Overcoming this barrier is a critical step in developing effective neurological drugs.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that may limit its CNS penetration?
A1: While specific experimental data on the blood-brain barrier permeability of this compound is not publicly available, we can infer potential limitations from its known chemical structure and calculated physicochemical properties. These properties are crucial determinants of a molecule's ability to passively diffuse across the lipid-rich membranes of the BBB.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Implication for CNS Penetration |
| Molecular Weight | 398.42 g/mol | Within the generally accepted range for CNS drugs (<500 g/mol ). |
| Chemical Formula | C₂₀H₂₀F₂N₆O | Indicates a relatively complex structure with multiple nitrogen and oxygen atoms that can contribute to polarity. |
| Calculated logP | 3.5 - 4.5 (estimated) | Suggests adequate lipophilicity for membrane partitioning, but higher values can sometimes lead to non-specific binding. |
| Calculated Polar Surface Area (PSA) | ~110-120 Ų (estimated) | This is on the higher end for optimal CNS penetration (typically <90 Ų). High PSA is associated with poor BBB permeability due to the energetic cost of desolvating the molecule to cross the lipid bilayer. |
| Hydrogen Bond Donors | 3 (estimated) | The number of hydrogen bond donors is a key factor influencing BBB permeability; a lower count is generally preferred. |
| Hydrogen Bond Acceptors | 7 (estimated) | A high number of hydrogen bond acceptors can increase polarity and reduce CNS penetration. |
Q2: What are the primary strategies for modifying this compound to improve its ability to cross the blood-brain barrier?
A2: Several established strategies can be employed to enhance the CNS penetration of a lead compound like this compound. The choice of strategy will depend on a detailed analysis of its structure-activity relationship (SAR) and structure-property relationship (SPR).
-
Reduce Polar Surface Area (PSA): Systematically replace polar functional groups with non-polar isosteres that do not negatively impact the compound's binding affinity for the Trk kinase. For example, replacing a carboxylic acid with a tetrazole or a hydroxyl group with a methoxy (B1213986) group.
-
Increase Lipophilicity (logP): Introduce lipophilic groups, such as alkyl or aryl moieties, at positions that are not critical for target engagement. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.
-
Prodrug Approach: Chemically modify this compound into an inactive, more lipophilic prodrug that can cross the BBB. Once in the CNS, the prodrug would be converted to the active this compound by brain-specific enzymes.
-
Scaffold Hopping: If modifications to the existing scaffold are not fruitful, it may be necessary to design new chemical scaffolds that retain the pharmacophore responsible for Trk inhibition but possess more favorable physicochemical properties for CNS penetration.
Troubleshooting Guide
Problem: My modified this compound analog shows good in vitro potency but poor permeability in the PAMPA assay.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Polarity: | The modifications may not have sufficiently reduced the polar surface area. Re-evaluate the structure and identify additional polar groups that can be masked or replaced. Consider intramolecular hydrogen bonding strategies to reduce the effective PSA. |
| Low Lipophilicity: | The compound may not be lipophilic enough to efficiently partition into the artificial membrane. Introduce small, lipophilic substituents at non-critical positions. |
| Poor Solubility: | The compound may be precipitating in the assay buffer, leading to an artificially low permeability reading. Measure the thermodynamic solubility of the compound in the assay buffer. If solubility is an issue, consider formulation strategies or modifications to improve it. |
Problem: My modified this compound analog has a low brain-to-plasma ratio in vivo.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Efflux: | The compound may be a substrate for efflux transporters like P-gp at the BBB, which actively pump it out of the brain. Conduct an in vitro P-gp substrate assessment assay. If it is a substrate, medicinal chemistry efforts should focus on designing analogs that are not recognized by P-gp. |
| Rapid Metabolism: | The compound may be rapidly metabolized in the periphery or the brain, leading to low brain exposure. Conduct in vitro metabolic stability assays using liver and brain microsomes. If metabolism is high, block the metabolic soft spots through chemical modification (e.g., fluorination). |
| High Plasma Protein Binding: | Extensive binding to plasma proteins reduces the free fraction of the drug available to cross the BBB. Measure the plasma protein binding of the compound. While difficult to modify directly, understanding the extent of binding is crucial for interpreting brain exposure data. |
Experimental Protocols
1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.[2][3][4][5][6]
-
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen™-IP).
-
96-well acceptor plates.
-
Porcine brain lipid extract or a synthetic lipid mixture mimicking the BBB.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution in DMSO.
-
LC-MS/MS for quantification.
-
-
Method:
-
Prepare the artificial membrane by dissolving the brain lipid in dodecane and impregnating the filter plate membrane.
-
Add PBS to the acceptor plate wells.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (typically 1-10 µM).
-
Carefully place the filter plate onto the acceptor plate, ensuring no air bubbles are trapped.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
2. In Vivo Pharmacokinetic Study to Determine Brain-to-Plasma Ratio
This study assesses the ability of a compound to cross the BBB and accumulate in the brain tissue in a living organism.[7][8]
-
Materials:
-
Male Sprague-Dawley rats (or other appropriate animal model).
-
Test compound formulation for intravenous (IV) or oral (PO) administration.
-
Anesthesia.
-
Blood collection supplies (e.g., heparinized tubes).
-
Brain harvesting tools.
-
Homogenizer.
-
LC-MS/MS for quantification.
-
-
Method:
-
Administer the test compound to the animals via the desired route (IV or PO) at a specific dose.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
-
Harvest the brains and homogenize them in a suitable buffer.
-
Process the plasma and brain homogenate samples to precipitate proteins and extract the compound.
-
Quantify the concentration of the compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.
-
To understand the distribution of the unbound, pharmacologically active drug, the unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting for plasma and brain tissue binding.[][10]
-
Visualizations
Caption: Challenges for this compound in crossing the blood-brain barrier.
Caption: Workflow for modifying and evaluating this compound analogs for CNS penetration.
Caption: Simplified TrkB signaling pathway inhibited by this compound.[11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PAMPA | Evotec [evotec.com]
- 4. paralab.es [paralab.es]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study [bio-protocol.org]
- 10. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Blood-Brain Barrier: A Technical Guide to Modifying AZD6918 for Enhanced CNS Penetration
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for modifying the Trk tyrosine kinase inhibitor, AZD6918, to improve its penetration into the central nervous system (CNS). The following information is intended to support experimental design and address common challenges encountered during the development of CNS-active therapeutics.
Introduction to this compound and the CNS Challenge
This compound is a selective inhibitor of Tropomyosin receptor kinase (Trk), a key player in neuronal signaling and a target in various neurological disorders and cancers.[1] Despite its therapeutic potential, the clinical development of this compound was discontinued due to an unfavorable pharmacokinetic profile, a common hurdle for many small molecules targeting the CNS. The primary obstacle is the blood-brain barrier (BBB), a highly selective border of endothelial cells that protects the brain from systemic circulation. Overcoming this barrier is a critical step in developing effective neurological drugs.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that may limit its CNS penetration?
A1: While specific experimental data on the blood-brain barrier permeability of this compound is not publicly available, we can infer potential limitations from its known chemical structure and calculated physicochemical properties. These properties are crucial determinants of a molecule's ability to passively diffuse across the lipid-rich membranes of the BBB.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Implication for CNS Penetration |
| Molecular Weight | 398.42 g/mol | Within the generally accepted range for CNS drugs (<500 g/mol ). |
| Chemical Formula | C₂₀H₂₀F₂N₆O | Indicates a relatively complex structure with multiple nitrogen and oxygen atoms that can contribute to polarity. |
| Calculated logP | 3.5 - 4.5 (estimated) | Suggests adequate lipophilicity for membrane partitioning, but higher values can sometimes lead to non-specific binding. |
| Calculated Polar Surface Area (PSA) | ~110-120 Ų (estimated) | This is on the higher end for optimal CNS penetration (typically <90 Ų). High PSA is associated with poor BBB permeability due to the energetic cost of desolvating the molecule to cross the lipid bilayer. |
| Hydrogen Bond Donors | 3 (estimated) | The number of hydrogen bond donors is a key factor influencing BBB permeability; a lower count is generally preferred. |
| Hydrogen Bond Acceptors | 7 (estimated) | A high number of hydrogen bond acceptors can increase polarity and reduce CNS penetration. |
Q2: What are the primary strategies for modifying this compound to improve its ability to cross the blood-brain barrier?
A2: Several established strategies can be employed to enhance the CNS penetration of a lead compound like this compound. The choice of strategy will depend on a detailed analysis of its structure-activity relationship (SAR) and structure-property relationship (SPR).
-
Reduce Polar Surface Area (PSA): Systematically replace polar functional groups with non-polar isosteres that do not negatively impact the compound's binding affinity for the Trk kinase. For example, replacing a carboxylic acid with a tetrazole or a hydroxyl group with a methoxy group.
-
Increase Lipophilicity (logP): Introduce lipophilic groups, such as alkyl or aryl moieties, at positions that are not critical for target engagement. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.
-
Prodrug Approach: Chemically modify this compound into an inactive, more lipophilic prodrug that can cross the BBB. Once in the CNS, the prodrug would be converted to the active this compound by brain-specific enzymes.
-
Scaffold Hopping: If modifications to the existing scaffold are not fruitful, it may be necessary to design new chemical scaffolds that retain the pharmacophore responsible for Trk inhibition but possess more favorable physicochemical properties for CNS penetration.
Troubleshooting Guide
Problem: My modified this compound analog shows good in vitro potency but poor permeability in the PAMPA assay.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Polarity: | The modifications may not have sufficiently reduced the polar surface area. Re-evaluate the structure and identify additional polar groups that can be masked or replaced. Consider intramolecular hydrogen bonding strategies to reduce the effective PSA. |
| Low Lipophilicity: | The compound may not be lipophilic enough to efficiently partition into the artificial membrane. Introduce small, lipophilic substituents at non-critical positions. |
| Poor Solubility: | The compound may be precipitating in the assay buffer, leading to an artificially low permeability reading. Measure the thermodynamic solubility of the compound in the assay buffer. If solubility is an issue, consider formulation strategies or modifications to improve it. |
Problem: My modified this compound analog has a low brain-to-plasma ratio in vivo.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Efflux: | The compound may be a substrate for efflux transporters like P-gp at the BBB, which actively pump it out of the brain. Conduct an in vitro P-gp substrate assessment assay. If it is a substrate, medicinal chemistry efforts should focus on designing analogs that are not recognized by P-gp. |
| Rapid Metabolism: | The compound may be rapidly metabolized in the periphery or the brain, leading to low brain exposure. Conduct in vitro metabolic stability assays using liver and brain microsomes. If metabolism is high, block the metabolic soft spots through chemical modification (e.g., fluorination). |
| High Plasma Protein Binding: | Extensive binding to plasma proteins reduces the free fraction of the drug available to cross the BBB. Measure the plasma protein binding of the compound. While difficult to modify directly, understanding the extent of binding is crucial for interpreting brain exposure data. |
Experimental Protocols
1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.[2][3][4][5][6]
-
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen™-IP).
-
96-well acceptor plates.
-
Porcine brain lipid extract or a synthetic lipid mixture mimicking the BBB.
-
Dodecane.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution in DMSO.
-
LC-MS/MS for quantification.
-
-
Method:
-
Prepare the artificial membrane by dissolving the brain lipid in dodecane and impregnating the filter plate membrane.
-
Add PBS to the acceptor plate wells.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (typically 1-10 µM).
-
Carefully place the filter plate onto the acceptor plate, ensuring no air bubbles are trapped.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
2. In Vivo Pharmacokinetic Study to Determine Brain-to-Plasma Ratio
This study assesses the ability of a compound to cross the BBB and accumulate in the brain tissue in a living organism.[7][8]
-
Materials:
-
Male Sprague-Dawley rats (or other appropriate animal model).
-
Test compound formulation for intravenous (IV) or oral (PO) administration.
-
Anesthesia.
-
Blood collection supplies (e.g., heparinized tubes).
-
Brain harvesting tools.
-
Homogenizer.
-
LC-MS/MS for quantification.
-
-
Method:
-
Administer the test compound to the animals via the desired route (IV or PO) at a specific dose.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
-
Harvest the brains and homogenize them in a suitable buffer.
-
Process the plasma and brain homogenate samples to precipitate proteins and extract the compound.
-
Quantify the concentration of the compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.
-
To understand the distribution of the unbound, pharmacologically active drug, the unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting for plasma and brain tissue binding.[][10]
-
Visualizations
Caption: Challenges for this compound in crossing the blood-brain barrier.
Caption: Workflow for modifying and evaluating this compound analogs for CNS penetration.
Caption: Simplified TrkB signaling pathway inhibited by this compound.[11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PAMPA | Evotec [evotec.com]
- 4. paralab.es [paralab.es]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study [bio-protocol.org]
- 10. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with AZD6918 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the Trk tyrosine kinase inhibitor, AZD6918, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] These receptors are activated by neurotrophins and play a crucial role in the development and survival of neurons.[2] In various cancers, particularly neuroblastoma, aberrant Trk signaling can drive tumor growth and survival.[2][3] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Trk receptors. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis in Trk-dependent tumor cells.[1]
Q2: What are the typical in vitro concentrations and incubation times for this compound?
Based on published studies in neuroblastoma cell lines, effective concentrations of this compound for inducing cell death range from 1.25 µM to 60 µM with incubation times of 24 hours for cell viability assays (e.g., MTS assay).[1] For assessing caspase-3/7 activity, treatment times of 16 hours have been used.[1] To investigate the inhibition of BDNF/TrkB-induced chemoresistance, a pre-incubation with this compound for 2 hours is followed by co-treatment with BDNF and a chemotherapeutic agent for 24 hours.[1] It is crucial to perform a dose-response experiment for each new cell line and assay to determine the optimal concentration and incubation time.
Q3: How should I prepare and store this compound stock solutions?
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing high variability between replicate wells. What are the potential causes?
High variability can stem from several factors:
-
Compound Precipitation: Incomplete solubilization of this compound in the aqueous culture medium can lead to inconsistent concentrations across wells. Ensure thorough mixing when diluting the DMSO stock.
-
Pipetting Inaccuracy: Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
-
Cell Seeding Inconsistency: Uneven cell distribution in the plate can lead to significant well-to-well differences. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
Troubleshooting Inconsistent Results
Inconsistent or unexpected results with this compound can often be attributed to off-target effects, issues with assay conditions, or compound stability. This guide provides a systematic approach to troubleshooting these problems.
Problem 1: Observed cellular phenotype is inconsistent with known Trk signaling pathways.
This could indicate that at the concentration used, this compound is inhibiting kinases other than the Trk family.
| Potential Cause | Recommended Troubleshooting Step |
| Off-Target Kinase Inhibition | Validate with a Structurally Unrelated Trk Inhibitor: Use a different class of Trk inhibitor (e.g., Larotrectinib, Entrectinib) at a concentration that elicits a similar level of on-target Trk inhibition. If the anomalous phenotype persists, it is more likely an on-target effect. If it is unique to this compound, it may be an off-target effect.[4] |
| Perform a Rescue Experiment: Transfect cells with a constitutively active or inhibitor-resistant mutant of the target Trk kinase. If the phenotype is rescued, it is likely an on-target effect. | |
| Conduct a Kinase Selectivity Screen: If resources permit, submit this compound for a commercial kinase screening service (e.g., KINOMEscan®) to obtain a comprehensive profile of its off-target interactions.[5][6][7][8] |
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity.
This is a common issue with small molecule inhibitors and can point to several factors within the cellular environment.
| Potential Cause | Recommended Troubleshooting Step |
| Poor Cell Permeability | Assess Compound Uptake: While direct measurement can be complex, you can infer permeability issues if higher concentrations are needed in cellular assays compared to biochemical assays. |
| Rapid Cellular Metabolism | Evaluate Compound Stability in Cells: Incubate this compound in the presence of your cells over a time course and quantify the amount of intact compound using LC-MS/MS. |
| High ATP Concentration in Cells | Perform ATP-Competition Assay: In a biochemical assay, determine the IC50 of this compound at varying ATP concentrations. A significant rightward shift in the IC50 at higher ATP levels indicates competitive inhibition. Cellular ATP concentrations are typically in the millimolar range, which can reduce the apparent potency of ATP-competitive inhibitors. |
Problem 3: Gradual loss of inhibitory effect over time in longer-term experiments.
This may be due to the chemical instability of this compound in the experimental conditions.
| Potential Cause | Recommended Troubleshooting Step |
| Degradation in Aqueous Media | Assess Stability in Culture Medium: Incubate this compound in your specific cell culture medium (at 37°C, 5% CO2) for the duration of your experiment. Collect samples at different time points and analyze the concentration of the intact compound by HPLC or LC-MS/MS. |
| Replenish Compound: For long-term experiments (e.g., > 48 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. |
Data Presentation: Representative Inhibitory Activity
While a comprehensive public dataset for this compound is limited, the following tables for a similar Trk inhibitor, Trk-IN-28, illustrate the type of data that should be generated to characterize its potency.
Table 1: Representative Biochemical Inhibitory Activity of a Trk Inhibitor
| Target | IC50 (nM) |
| TrkWT | 0.55[9] |
| TrkG595R | 25.1[9] |
| TrkG667C | 5.4[9] |
Table 2: Representative Anti-proliferative Activity of a Trk Inhibitor in Engineered Ba/F3 Cells
| Cell Line | IC50 (nM) |
| Ba/F3-ETV6-TRKAWT | 9.5[9] |
| Ba/F3-ETV6-TRKBWT | 3.7[9] |
| Ba/F3-LMNA-TRKG595R | 205.0[9] |
| Ba/F3-LMNA-TRKAG667C | 48.3[9] |
Visualizing Pathways and Workflows
Caption: Trk Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-Trk.
Caption: Troubleshooting Decision Tree for Inconsistent this compound Results.
Experimental Protocols
Protocol 1: Cellular Viability (MTS) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol is a general framework for measuring the direct inhibitory effect of this compound on recombinant Trk kinase activity.
Materials:
-
Recombinant TrkA, TrkB, or TrkC kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(E4Y))
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a constant, low percentage of DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle control.
-
Add 2 µL of a solution containing the Trk kinase in kinase buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase) in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for Phospho-Trk Inhibition
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of Trk receptors in a cellular context.
Materials:
-
Cell line expressing the target Trk receptor (e.g., neuroblastoma cell line)
-
Complete cell culture medium and serum-free medium
-
This compound
-
DMSO
-
Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Trk (specific for the activation loop phosphorylation site), anti-total-Trk, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize protein concentrations, add Laemmli buffer, and boil the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Trk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
For normalization, the membrane can be stripped and re-probed for total Trk and the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vghtc.gov.tw [vghtc.gov.tw]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Troubleshooting inconsistent results with AZD6918 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the Trk tyrosine kinase inhibitor, AZD6918, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] These receptors are activated by neurotrophins and play a crucial role in the development and survival of neurons.[2] In various cancers, particularly neuroblastoma, aberrant Trk signaling can drive tumor growth and survival.[2][3] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Trk receptors. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis in Trk-dependent tumor cells.[1]
Q2: What are the typical in vitro concentrations and incubation times for this compound?
Based on published studies in neuroblastoma cell lines, effective concentrations of this compound for inducing cell death range from 1.25 µM to 60 µM with incubation times of 24 hours for cell viability assays (e.g., MTS assay).[1] For assessing caspase-3/7 activity, treatment times of 16 hours have been used.[1] To investigate the inhibition of BDNF/TrkB-induced chemoresistance, a pre-incubation with this compound for 2 hours is followed by co-treatment with BDNF and a chemotherapeutic agent for 24 hours.[1] It is crucial to perform a dose-response experiment for each new cell line and assay to determine the optimal concentration and incubation time.
Q3: How should I prepare and store this compound stock solutions?
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing high variability between replicate wells. What are the potential causes?
High variability can stem from several factors:
-
Compound Precipitation: Incomplete solubilization of this compound in the aqueous culture medium can lead to inconsistent concentrations across wells. Ensure thorough mixing when diluting the DMSO stock.
-
Pipetting Inaccuracy: Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
-
Cell Seeding Inconsistency: Uneven cell distribution in the plate can lead to significant well-to-well differences. Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
Troubleshooting Inconsistent Results
Inconsistent or unexpected results with this compound can often be attributed to off-target effects, issues with assay conditions, or compound stability. This guide provides a systematic approach to troubleshooting these problems.
Problem 1: Observed cellular phenotype is inconsistent with known Trk signaling pathways.
This could indicate that at the concentration used, this compound is inhibiting kinases other than the Trk family.
| Potential Cause | Recommended Troubleshooting Step |
| Off-Target Kinase Inhibition | Validate with a Structurally Unrelated Trk Inhibitor: Use a different class of Trk inhibitor (e.g., Larotrectinib, Entrectinib) at a concentration that elicits a similar level of on-target Trk inhibition. If the anomalous phenotype persists, it is more likely an on-target effect. If it is unique to this compound, it may be an off-target effect.[4] |
| Perform a Rescue Experiment: Transfect cells with a constitutively active or inhibitor-resistant mutant of the target Trk kinase. If the phenotype is rescued, it is likely an on-target effect. | |
| Conduct a Kinase Selectivity Screen: If resources permit, submit this compound for a commercial kinase screening service (e.g., KINOMEscan®) to obtain a comprehensive profile of its off-target interactions.[5][6][7][8] |
Problem 2: Discrepancy between biochemical potency (IC50) and cellular activity.
This is a common issue with small molecule inhibitors and can point to several factors within the cellular environment.
| Potential Cause | Recommended Troubleshooting Step |
| Poor Cell Permeability | Assess Compound Uptake: While direct measurement can be complex, you can infer permeability issues if higher concentrations are needed in cellular assays compared to biochemical assays. |
| Rapid Cellular Metabolism | Evaluate Compound Stability in Cells: Incubate this compound in the presence of your cells over a time course and quantify the amount of intact compound using LC-MS/MS. |
| High ATP Concentration in Cells | Perform ATP-Competition Assay: In a biochemical assay, determine the IC50 of this compound at varying ATP concentrations. A significant rightward shift in the IC50 at higher ATP levels indicates competitive inhibition. Cellular ATP concentrations are typically in the millimolar range, which can reduce the apparent potency of ATP-competitive inhibitors. |
Problem 3: Gradual loss of inhibitory effect over time in longer-term experiments.
This may be due to the chemical instability of this compound in the experimental conditions.
| Potential Cause | Recommended Troubleshooting Step |
| Degradation in Aqueous Media | Assess Stability in Culture Medium: Incubate this compound in your specific cell culture medium (at 37°C, 5% CO2) for the duration of your experiment. Collect samples at different time points and analyze the concentration of the intact compound by HPLC or LC-MS/MS. |
| Replenish Compound: For long-term experiments (e.g., > 48 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. |
Data Presentation: Representative Inhibitory Activity
While a comprehensive public dataset for this compound is limited, the following tables for a similar Trk inhibitor, Trk-IN-28, illustrate the type of data that should be generated to characterize its potency.
Table 1: Representative Biochemical Inhibitory Activity of a Trk Inhibitor
| Target | IC50 (nM) |
| TrkWT | 0.55[9] |
| TrkG595R | 25.1[9] |
| TrkG667C | 5.4[9] |
Table 2: Representative Anti-proliferative Activity of a Trk Inhibitor in Engineered Ba/F3 Cells
| Cell Line | IC50 (nM) |
| Ba/F3-ETV6-TRKAWT | 9.5[9] |
| Ba/F3-ETV6-TRKBWT | 3.7[9] |
| Ba/F3-LMNA-TRKG595R | 205.0[9] |
| Ba/F3-LMNA-TRKAG667C | 48.3[9] |
Visualizing Pathways and Workflows
Caption: Trk Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-Trk.
Caption: Troubleshooting Decision Tree for Inconsistent this compound Results.
Experimental Protocols
Protocol 1: Cellular Viability (MTS) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol is a general framework for measuring the direct inhibitory effect of this compound on recombinant Trk kinase activity.
Materials:
-
Recombinant TrkA, TrkB, or TrkC kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(E4Y))
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a constant, low percentage of DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle control.
-
Add 2 µL of a solution containing the Trk kinase in kinase buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase) in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for Phospho-Trk Inhibition
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of Trk receptors in a cellular context.
Materials:
-
Cell line expressing the target Trk receptor (e.g., neuroblastoma cell line)
-
Complete cell culture medium and serum-free medium
-
This compound
-
DMSO
-
Neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Trk (specific for the activation loop phosphorylation site), anti-total-Trk, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize protein concentrations, add Laemmli buffer, and boil the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Trk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
For normalization, the membrane can be stripped and re-probed for total Trk and the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vghtc.gov.tw [vghtc.gov.tw]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Technical Support Center: Optimizing AZD6918 Dosage to Minimize Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD6918. The information is intended to help optimize experimental dosages to minimize potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of tyrosine kinases (TrkA, TrkB, and TrkC). By binding to and inhibiting Trk, this compound blocks the signaling pathways activated by neurotrophins. This can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on Trk signaling, such as in neuroblastoma.[1][2][3]
Q2: What is the known toxicity profile of this compound?
Publicly available information on the specific toxicity profile of this compound is limited. Preclinical studies in mice have been conducted at doses of 70 mg/kg and 100 mg/kg.[4] At these doses, the only reported side effect was a slight decrease in body weight.[4] It is important to note that a Phase I clinical trial for this compound was initiated but the compound was discontinued (B1498344) from development due to an unacceptable pharmacokinetic profile.[2] This suggests that achieving a therapeutic window with a favorable safety margin may be challenging.
Q3: What are the potential challenges in dosing with this compound?
A key challenge with this compound is its reported solubility issues at higher concentrations.[4] This can impact drug exposure and may contribute to variability in experimental results. The discontinuation of its clinical development due to an "unacceptable pharmacokinetic profile" suggests potential issues with absorption, distribution, metabolism, or excretion that could lead to unpredictable toxicity or lack of efficacy.[2]
Troubleshooting Guide
Issue 1: Observed Toxicity in Preclinical Models (e.g., weight loss, lethargy)
Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound in a stepwise manner to identify a maximum tolerated dose (MTD).
-
Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, food and water intake, and clinical observation for signs of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to correlate drug exposure levels with both efficacy and toxicity. This can help to establish a therapeutic window.
-
Review Formulation: Ensure the formulation of this compound is optimized for solubility and stability to ensure consistent dosing.
Issue 2: Lack of Efficacy at Non-Toxic Doses
Possible Cause: The doses of this compound that are well-tolerated may not be sufficient to achieve the desired therapeutic effect.
Troubleshooting Steps:
-
Combination Therapy: Consider combining this compound with other therapeutic agents. Studies have shown that this compound can sensitize neuroblastoma cells to etoposide (B1684455).[3][4]
-
Target Engagement Biomarkers: Utilize biomarkers to confirm that this compound is inhibiting its target (Trk) at the administered doses. This can be assessed by measuring the phosphorylation status of Trk or its downstream signaling proteins.
-
Optimize Dosing Schedule: Investigate alternative dosing schedules (e.g., intermittent dosing) that might improve the therapeutic index.
Data Summary
Table 1: Preclinical Dosing of this compound in Mice
| Dose | Observation | Reference |
| 70 mg/kg | Slight decrease in body weight. | [4] |
| 100 mg/kg | Slight decrease in body weight; solubility issues noted at higher concentrations. | [4] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., nude mice for xenograft studies).
-
Dose Escalation Cohorts: Establish multiple dose cohorts, starting with a low dose and escalating in subsequent groups. A common starting point could be based on in vitro efficacy data.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) at the specified dose and schedule.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause dose-limiting toxicities (e.g., >20% body weight loss, significant organ damage).
-
Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of major organs to identify any target organ toxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preclinical toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZD6918 Dosage to Minimize Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD6918. The information is intended to help optimize experimental dosages to minimize potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of tyrosine kinases (TrkA, TrkB, and TrkC). By binding to and inhibiting Trk, this compound blocks the signaling pathways activated by neurotrophins. This can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on Trk signaling, such as in neuroblastoma.[1][2][3]
Q2: What is the known toxicity profile of this compound?
Publicly available information on the specific toxicity profile of this compound is limited. Preclinical studies in mice have been conducted at doses of 70 mg/kg and 100 mg/kg.[4] At these doses, the only reported side effect was a slight decrease in body weight.[4] It is important to note that a Phase I clinical trial for this compound was initiated but the compound was discontinued from development due to an unacceptable pharmacokinetic profile.[2] This suggests that achieving a therapeutic window with a favorable safety margin may be challenging.
Q3: What are the potential challenges in dosing with this compound?
A key challenge with this compound is its reported solubility issues at higher concentrations.[4] This can impact drug exposure and may contribute to variability in experimental results. The discontinuation of its clinical development due to an "unacceptable pharmacokinetic profile" suggests potential issues with absorption, distribution, metabolism, or excretion that could lead to unpredictable toxicity or lack of efficacy.[2]
Troubleshooting Guide
Issue 1: Observed Toxicity in Preclinical Models (e.g., weight loss, lethargy)
Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound in a stepwise manner to identify a maximum tolerated dose (MTD).
-
Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, food and water intake, and clinical observation for signs of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to correlate drug exposure levels with both efficacy and toxicity. This can help to establish a therapeutic window.
-
Review Formulation: Ensure the formulation of this compound is optimized for solubility and stability to ensure consistent dosing.
Issue 2: Lack of Efficacy at Non-Toxic Doses
Possible Cause: The doses of this compound that are well-tolerated may not be sufficient to achieve the desired therapeutic effect.
Troubleshooting Steps:
-
Combination Therapy: Consider combining this compound with other therapeutic agents. Studies have shown that this compound can sensitize neuroblastoma cells to etoposide.[3][4]
-
Target Engagement Biomarkers: Utilize biomarkers to confirm that this compound is inhibiting its target (Trk) at the administered doses. This can be assessed by measuring the phosphorylation status of Trk or its downstream signaling proteins.
-
Optimize Dosing Schedule: Investigate alternative dosing schedules (e.g., intermittent dosing) that might improve the therapeutic index.
Data Summary
Table 1: Preclinical Dosing of this compound in Mice
| Dose | Observation | Reference |
| 70 mg/kg | Slight decrease in body weight. | [4] |
| 100 mg/kg | Slight decrease in body weight; solubility issues noted at higher concentrations. | [4] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., nude mice for xenograft studies).
-
Dose Escalation Cohorts: Establish multiple dose cohorts, starting with a low dose and escalating in subsequent groups. A common starting point could be based on in vitro efficacy data.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) at the specified dose and schedule.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause dose-limiting toxicities (e.g., >20% body weight loss, significant organ damage).
-
Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of major organs to identify any target organ toxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preclinical toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and stability of AZD6918 in solution
This technical support center provides guidance on the degradation and stability of AZD6918 in solution for researchers, scientists, and drug development professionals. The information is compiled from publicly available data and general best practices for handling chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage (months to years), solid this compound should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO, but not in water.[1]
Q4: What is the expected shelf life of this compound?
A4: If stored properly, this compound is expected to have a shelf life of over 5 years.[1]
Q5: Is this compound sensitive to light?
A5: While specific photostability data is not available, it is recommended to store this compound in the dark to prevent potential photodegradation, which is a common degradation pathway for many pharmaceutical compounds.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution due to improper storage or handling. | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Ensure the pH of the experimental medium is within a stable range for the compound, if known. |
| Precipitation of the compound in aqueous buffer | This compound is not soluble in water. | Dissolve this compound in a minimal amount of DMSO before diluting with aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| Loss of compound activity over time in multi-use vials | Potential for contamination or degradation in multi-dose containers. | For in-use stability, it is recommended to establish a period during which the product can be used while maintaining quality. Consider preparing single-use aliquots. |
Summary of Quantitative Data
Storage and Stability of this compound [1]
| Form | Storage Condition | Duration |
| Solid | 0 - 4°C | Short term (days to weeks) |
| Solid | -20°C | Long term (months to years) |
| Stock Solution | 0 - 4°C | Short term (days to weeks) |
| Stock Solution | -20°C | Long term (months) |
Experimental Protocols
Protocol: General Assessment of this compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and temperature condition.
1. Materials:
- This compound solid powder
- High-purity solvent (e.g., DMSO)
- Calibrated analytical balance
- Volumetric flasks
- Pipettes
- HPLC system with a suitable column and detector (e.g., UV or MS)
- Temperature-controlled incubator or water bath
- pH meter
2. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in a known volume of the chosen solvent (e.g., DMSO) to achieve a target concentration. Ensure complete dissolution.
- Sample Preparation for Stability Study:
- Aliquot the stock solution into several vials to be tested at different time points.
- Prepare a "time zero" sample by immediately diluting an aliquot to a suitable concentration for analysis.
- Incubation:
- Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 37°C, or 40°C).
- Protect the samples from light if photostability is not the variable being tested.
- Sample Analysis:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
- Dilute the sample to the same concentration as the "time zero" sample.
- Analyze the sample using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the "time zero" sample.
- Plot the percentage of this compound remaining against time to determine the degradation kinetics.
Visualizations
Caption: Workflow for this compound Solution Stability Assessment.
References
Degradation and stability of AZD6918 in solution
This technical support center provides guidance on the degradation and stability of AZD6918 in solution for researchers, scientists, and drug development professionals. The information is compiled from publicly available data and general best practices for handling chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage (months to years), solid this compound should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO, but not in water.[1]
Q4: What is the expected shelf life of this compound?
A4: If stored properly, this compound is expected to have a shelf life of over 5 years.[1]
Q5: Is this compound sensitive to light?
A5: While specific photostability data is not available, it is recommended to store this compound in the dark to prevent potential photodegradation, which is a common degradation pathway for many pharmaceutical compounds.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution due to improper storage or handling. | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Ensure the pH of the experimental medium is within a stable range for the compound, if known. |
| Precipitation of the compound in aqueous buffer | This compound is not soluble in water. | Dissolve this compound in a minimal amount of DMSO before diluting with aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. |
| Loss of compound activity over time in multi-use vials | Potential for contamination or degradation in multi-dose containers. | For in-use stability, it is recommended to establish a period during which the product can be used while maintaining quality. Consider preparing single-use aliquots. |
Summary of Quantitative Data
Storage and Stability of this compound [1]
| Form | Storage Condition | Duration |
| Solid | 0 - 4°C | Short term (days to weeks) |
| Solid | -20°C | Long term (months to years) |
| Stock Solution | 0 - 4°C | Short term (days to weeks) |
| Stock Solution | -20°C | Long term (months) |
Experimental Protocols
Protocol: General Assessment of this compound Stability in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent and temperature condition.
1. Materials:
- This compound solid powder
- High-purity solvent (e.g., DMSO)
- Calibrated analytical balance
- Volumetric flasks
- Pipettes
- HPLC system with a suitable column and detector (e.g., UV or MS)
- Temperature-controlled incubator or water bath
- pH meter
2. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in a known volume of the chosen solvent (e.g., DMSO) to achieve a target concentration. Ensure complete dissolution.
- Sample Preparation for Stability Study:
- Aliquot the stock solution into several vials to be tested at different time points.
- Prepare a "time zero" sample by immediately diluting an aliquot to a suitable concentration for analysis.
- Incubation:
- Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 37°C, or 40°C).
- Protect the samples from light if photostability is not the variable being tested.
- Sample Analysis:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
- Dilute the sample to the same concentration as the "time zero" sample.
- Analyze the sample using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the "time zero" sample.
- Plot the percentage of this compound remaining against time to determine the degradation kinetics.
Visualizations
Caption: Workflow for this compound Solution Stability Assessment.
References
Validation & Comparative
AZD6918 versus entrectinib in Trk-fusion cancers
A comparative analysis of AZD6918 and entrectinib (B1684687) for the treatment of Tropomyosin receptor kinase (Trk) fusion-positive cancers reveals a significant disparity in their developmental stages and the availability of clinical data. Entrectinib is an established, FDA-approved therapeutic with a well-documented efficacy and safety profile in this patient population. In contrast, this compound is a preclinical candidate with limited publicly available information, primarily from neuroblastoma models.
This guide provides a comprehensive overview of entrectinib, leveraging extensive clinical trial data, and presents the currently available preclinical information for this compound to offer a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and entrectinib are inhibitors of Trk proteins (TrkA, TrkB, and TrkC), which are encoded by the NTRK genes. In Trk-fusion cancers, an NTRK gene fuses with an unrelated gene, leading to the production of an altered Trk fusion protein.[1] This fusion protein is constitutively active, driving uncontrolled cell growth and tumor formation.[1] By inhibiting the kinase activity of these Trk fusion proteins, both drugs aim to block downstream signaling pathways, thereby suppressing tumor growth and inducing cancer cell death.[2][3]
Entrectinib is a multi-targeted tyrosine kinase inhibitor that, in addition to the Trk family, also targets ROS1 and ALK fusion proteins.[4][5] It functions as an ATP competitor to inhibit TrkA, TrkB, and TrkC, as well as ROS1 and ALK.[2][4] This inhibition blocks downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with central nervous system (CNS) metastases.[2][6]
This compound is described as an orally available and selective Trk tyrosine kinase inhibitor.[3][7] Its mechanism involves binding to Trk, which prevents neurotrophin-Trk interaction and subsequent activation. This action is expected to lead to cell cycle arrest and apoptosis in tumor cells expressing Trk.[3] Preclinical studies have shown that this compound can induce cell death on its own and can also increase the sensitivity of neuroblastoma cells to chemotherapy.[8][9]
Efficacy in Trk-Fusion Cancers
Entrectinib: Clinical Data
The efficacy of entrectinib in patients with NTRK fusion-positive solid tumors has been established through an integrated analysis of three Phase 1/2 clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[6][10] These trials enrolled patients with a variety of tumor types harboring NTRK fusions.
| Efficacy Endpoint | Integrated Analysis Result (Efficacy-Evaluable Population) | Reference |
| Objective Response Rate (ORR) | 61.3% (n=92/150) | [11] |
| Complete Response (CR) | 16.7% (25 of 150 patients) | [11] |
| Median Duration of Response (DoR) | 20.0 months | [11] |
| Median Progression-Free Survival (PFS) | 13.8 months | [11] |
| Median Overall Survival (OS) | 37.1 months | [11] |
| Intracranial ORR (in patients with measurable CNS metastases) | 69.2% (n=9/13) | [11] |
| Median Intracranial DoR | 17.2 months | [11] |
Data from an updated integrated analysis with a median follow-up of 30.6 months.[11]
Responses to entrectinib were observed across a wide range of cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, mammary analogue secretory carcinoma (MASC), melanoma, and renal cell carcinoma.[12] The drug has demonstrated durable and clinically meaningful responses, including in patients with baseline CNS metastases.[6][11]
This compound: Preclinical Data
To date, there is no publicly available clinical data for this compound in Trk-fusion cancers. The available information is from a preclinical study in neuroblastoma, which often expresses TrkB. In this study, this compound was shown to induce cell death as a single agent in TrkB-expressing neuroblastoma cells.[8][9] When combined with the chemotherapy agent etoposide (B1684455), this compound demonstrated a significantly stronger anti-tumor effect and survival advantage in mouse xenograft models compared to either agent alone.[8][9] While these findings are promising, they are in a different context than Trk-fusion driven cancers and require further investigation.
Safety and Tolerability
Entrectinib
Entrectinib has a manageable safety profile. In the integrated safety population (N=235), the most common treatment-related adverse events (TRAEs) were Grade 1 or 2.[11]
| Adverse Event (Any Grade) | Percentage of Patients | Reference |
| Dysgeusia (altered taste) | 36.6% | [11] |
| Diarrhea | 29.8% | [11] |
| Weight Increase | 28.5% | [11] |
| Constipation | 27.9% | [13] |
| Fatigue | 27.9% | [13] |
| Peripheral Edema | 23.5% | [13] |
| Dizziness | 23.5% | [13] |
The most common Grade 3 or 4 TRAEs included increased weight and anemia.[6] TRAEs led to dose interruptions, reductions, and discontinuations in 32.8%, 24.3%, and 7.2% of patients, respectively.[11] No treatment-related deaths were reported in the pivotal trials.[6]
This compound
As this compound has not yet been extensively studied in humans, there is no clinical safety data available.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used in the evaluation of Trk inhibitors.
Kinase Inhibition Assay
This assay is used to determine the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a drug (e.g., entrectinib, this compound) against Trk kinases.
Methodology:
-
Recombinant TrkA, TrkB, or TrkC kinase is incubated with a specific substrate and ATP.
-
The drug, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a set period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
The percentage of kinase inhibition is calculated for each drug concentration.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Note: Entrectinib has demonstrated IC50 values of 1.7 nM for TrkA and 0.2 nM for ROS1.[5]
Cell Viability Assay
This assay measures the effect of a drug on the proliferation and survival of cancer cells.
Objective: To assess the anti-proliferative effect of a drug on Trk-fusion positive cancer cell lines.
Methodology:
-
Trk-fusion positive cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the drug at a range of concentrations for a specified period (e.g., 72 hours).
-
A reagent such as CellTiter-Glo® (Promega) is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The results are expressed as a percentage of the viability of untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
Note: In preclinical studies, entrectinib has been shown to block cell proliferation and induce apoptosis in cell lines with NTRK gene rearrangements.[14]
References
- 1. bayer.com [bayer.com]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entrectinib in Advanced or Metastatic NTRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers - ecancer [ecancer.org]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
AZD6918 versus entrectinib in Trk-fusion cancers
A comparative analysis of AZD6918 and entrectinib for the treatment of Tropomyosin receptor kinase (Trk) fusion-positive cancers reveals a significant disparity in their developmental stages and the availability of clinical data. Entrectinib is an established, FDA-approved therapeutic with a well-documented efficacy and safety profile in this patient population. In contrast, this compound is a preclinical candidate with limited publicly available information, primarily from neuroblastoma models.
This guide provides a comprehensive overview of entrectinib, leveraging extensive clinical trial data, and presents the currently available preclinical information for this compound to offer a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and entrectinib are inhibitors of Trk proteins (TrkA, TrkB, and TrkC), which are encoded by the NTRK genes. In Trk-fusion cancers, an NTRK gene fuses with an unrelated gene, leading to the production of an altered Trk fusion protein.[1] This fusion protein is constitutively active, driving uncontrolled cell growth and tumor formation.[1] By inhibiting the kinase activity of these Trk fusion proteins, both drugs aim to block downstream signaling pathways, thereby suppressing tumor growth and inducing cancer cell death.[2][3]
Entrectinib is a multi-targeted tyrosine kinase inhibitor that, in addition to the Trk family, also targets ROS1 and ALK fusion proteins.[4][5] It functions as an ATP competitor to inhibit TrkA, TrkB, and TrkC, as well as ROS1 and ALK.[2][4] This inhibition blocks downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with central nervous system (CNS) metastases.[2][6]
This compound is described as an orally available and selective Trk tyrosine kinase inhibitor.[3][7] Its mechanism involves binding to Trk, which prevents neurotrophin-Trk interaction and subsequent activation. This action is expected to lead to cell cycle arrest and apoptosis in tumor cells expressing Trk.[3] Preclinical studies have shown that this compound can induce cell death on its own and can also increase the sensitivity of neuroblastoma cells to chemotherapy.[8][9]
Efficacy in Trk-Fusion Cancers
Entrectinib: Clinical Data
The efficacy of entrectinib in patients with NTRK fusion-positive solid tumors has been established through an integrated analysis of three Phase 1/2 clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[6][10] These trials enrolled patients with a variety of tumor types harboring NTRK fusions.
| Efficacy Endpoint | Integrated Analysis Result (Efficacy-Evaluable Population) | Reference |
| Objective Response Rate (ORR) | 61.3% (n=92/150) | [11] |
| Complete Response (CR) | 16.7% (25 of 150 patients) | [11] |
| Median Duration of Response (DoR) | 20.0 months | [11] |
| Median Progression-Free Survival (PFS) | 13.8 months | [11] |
| Median Overall Survival (OS) | 37.1 months | [11] |
| Intracranial ORR (in patients with measurable CNS metastases) | 69.2% (n=9/13) | [11] |
| Median Intracranial DoR | 17.2 months | [11] |
Data from an updated integrated analysis with a median follow-up of 30.6 months.[11]
Responses to entrectinib were observed across a wide range of cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, mammary analogue secretory carcinoma (MASC), melanoma, and renal cell carcinoma.[12] The drug has demonstrated durable and clinically meaningful responses, including in patients with baseline CNS metastases.[6][11]
This compound: Preclinical Data
To date, there is no publicly available clinical data for this compound in Trk-fusion cancers. The available information is from a preclinical study in neuroblastoma, which often expresses TrkB. In this study, this compound was shown to induce cell death as a single agent in TrkB-expressing neuroblastoma cells.[8][9] When combined with the chemotherapy agent etoposide, this compound demonstrated a significantly stronger anti-tumor effect and survival advantage in mouse xenograft models compared to either agent alone.[8][9] While these findings are promising, they are in a different context than Trk-fusion driven cancers and require further investigation.
Safety and Tolerability
Entrectinib
Entrectinib has a manageable safety profile. In the integrated safety population (N=235), the most common treatment-related adverse events (TRAEs) were Grade 1 or 2.[11]
| Adverse Event (Any Grade) | Percentage of Patients | Reference |
| Dysgeusia (altered taste) | 36.6% | [11] |
| Diarrhea | 29.8% | [11] |
| Weight Increase | 28.5% | [11] |
| Constipation | 27.9% | [13] |
| Fatigue | 27.9% | [13] |
| Peripheral Edema | 23.5% | [13] |
| Dizziness | 23.5% | [13] |
The most common Grade 3 or 4 TRAEs included increased weight and anemia.[6] TRAEs led to dose interruptions, reductions, and discontinuations in 32.8%, 24.3%, and 7.2% of patients, respectively.[11] No treatment-related deaths were reported in the pivotal trials.[6]
This compound
As this compound has not yet been extensively studied in humans, there is no clinical safety data available.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used in the evaluation of Trk inhibitors.
Kinase Inhibition Assay
This assay is used to determine the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a drug (e.g., entrectinib, this compound) against Trk kinases.
Methodology:
-
Recombinant TrkA, TrkB, or TrkC kinase is incubated with a specific substrate and ATP.
-
The drug, at varying concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a set period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
The percentage of kinase inhibition is calculated for each drug concentration.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Note: Entrectinib has demonstrated IC50 values of 1.7 nM for TrkA and 0.2 nM for ROS1.[5]
Cell Viability Assay
This assay measures the effect of a drug on the proliferation and survival of cancer cells.
Objective: To assess the anti-proliferative effect of a drug on Trk-fusion positive cancer cell lines.
Methodology:
-
Trk-fusion positive cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the drug at a range of concentrations for a specified period (e.g., 72 hours).
-
A reagent such as CellTiter-Glo® (Promega) is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The results are expressed as a percentage of the viability of untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
Note: In preclinical studies, entrectinib has been shown to block cell proliferation and induce apoptosis in cell lines with NTRK gene rearrangements.[14]
References
- 1. bayer.com [bayer.com]
- 2. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entrectinib in Advanced or Metastatic NTRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers - ecancer [ecancer.org]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
A Tale of Two TRK Inhibitors: A Comparative Guide to Larotrectinib and AZD6918
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two Tropomyosin Receptor Kinase (TRK) inhibitors: the clinically approved and widely recognized larotrectinib (B560067) and the preclinical candidate AZD6918. This document outlines their respective efficacy, mechanisms of action, and the experimental data supporting their development, highlighting the critical differences in their current clinical standing.
Larotrectinib, a first-in-class TRK inhibitor, has garnered significant attention for its tumor-agnostic approval and remarkable efficacy in patients with TRK fusion-positive cancers.[1][2] In stark contrast, this compound remains in the preclinical stages of development, with published data limited to its effects in neuroblastoma models.[3] This guide will delve into the available data for both compounds, offering a clear perspective on their current and potential future applications in oncology.
Quantitative Data Summary
The following tables summarize the available efficacy data for larotrectinib and this compound, underscoring the differing stages of their development.
Table 1: Clinical Efficacy of Larotrectinib in TRK Fusion-Positive Solid Tumors
| Parameter | Result | Source |
| Overall Response Rate (ORR) | 75% (95% CI, 61 to 85) | [4] |
| Complete Response (CR) | 13% | [4] |
| Partial Response (PR) | 62% | [4] |
| Stable Disease (SD) | 13% | [4] |
| Median Duration of Response | Not Reached (at a median follow-up of 9.4 months) | [4] |
| 1-Year Progression-Free Survival | 55% | [4] |
Data from a pooled analysis of 55 patients across three clinical trials (Phase 1 adult, Phase 1-2 pediatric, and Phase 2 adolescent and adult).[4]
Table 2: Preclinical Efficacy of this compound in Neuroblastoma Models
| Assay | Cell Lines | Key Findings | Source |
| In Vitro Cell Viability (MTS Assay) | TB3, BE2, KCNR | Dose-dependent induction of cell death. | [5] |
| In Vivo Tumor Growth (Xenograft Model) | TB3 | No significant anti-tumor effect as a single agent. | [5] |
| In Vivo Combination Therapy (Xenograft Model with Etoposide) | TB3 | Statistically significant stronger anti-tumor growth effect and survival advantage in combination with etoposide (B1684455) compared to either agent alone. | [5][3] |
Mechanism of Action and Signaling Pathways
Both larotrectinib and this compound are potent and selective inhibitors of the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][6][7] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled downstream signaling that promotes tumor growth and survival.[8][9] By binding to the ATP-binding site of the TRK kinase domain, both inhibitors block the phosphorylation and activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, ultimately leading to apoptosis of cancer cells.[8][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 9. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two TRK Inhibitors: A Comparative Guide to Larotrectinib and AZD6918
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two Tropomyosin Receptor Kinase (TRK) inhibitors: the clinically approved and widely recognized larotrectinib and the preclinical candidate AZD6918. This document outlines their respective efficacy, mechanisms of action, and the experimental data supporting their development, highlighting the critical differences in their current clinical standing.
Larotrectinib, a first-in-class TRK inhibitor, has garnered significant attention for its tumor-agnostic approval and remarkable efficacy in patients with TRK fusion-positive cancers.[1][2] In stark contrast, this compound remains in the preclinical stages of development, with published data limited to its effects in neuroblastoma models.[3] This guide will delve into the available data for both compounds, offering a clear perspective on their current and potential future applications in oncology.
Quantitative Data Summary
The following tables summarize the available efficacy data for larotrectinib and this compound, underscoring the differing stages of their development.
Table 1: Clinical Efficacy of Larotrectinib in TRK Fusion-Positive Solid Tumors
| Parameter | Result | Source |
| Overall Response Rate (ORR) | 75% (95% CI, 61 to 85) | [4] |
| Complete Response (CR) | 13% | [4] |
| Partial Response (PR) | 62% | [4] |
| Stable Disease (SD) | 13% | [4] |
| Median Duration of Response | Not Reached (at a median follow-up of 9.4 months) | [4] |
| 1-Year Progression-Free Survival | 55% | [4] |
Data from a pooled analysis of 55 patients across three clinical trials (Phase 1 adult, Phase 1-2 pediatric, and Phase 2 adolescent and adult).[4]
Table 2: Preclinical Efficacy of this compound in Neuroblastoma Models
| Assay | Cell Lines | Key Findings | Source |
| In Vitro Cell Viability (MTS Assay) | TB3, BE2, KCNR | Dose-dependent induction of cell death. | [5] |
| In Vivo Tumor Growth (Xenograft Model) | TB3 | No significant anti-tumor effect as a single agent. | [5] |
| In Vivo Combination Therapy (Xenograft Model with Etoposide) | TB3 | Statistically significant stronger anti-tumor growth effect and survival advantage in combination with etoposide compared to either agent alone. | [5][3] |
Mechanism of Action and Signaling Pathways
Both larotrectinib and this compound are potent and selective inhibitors of the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][6][7] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled downstream signaling that promotes tumor growth and survival.[8][9] By binding to the ATP-binding site of the TRK kinase domain, both inhibitors block the phosphorylation and activation of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, ultimately leading to apoptosis of cancer cells.[8][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 9. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
AZD6918 in Combination with Etoposide for Neuroblastoma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical efficacy of AZD6918, a selective Trk tyrosine kinase inhibitor, when used in combination with the chemotherapeutic agent etoposide (B1684455) for the treatment of neuroblastoma. The data presented is primarily based on a key study by Li et al. (2015) published in Cancer Biology & Therapy, which remains the most detailed public evidence of this combination's synergistic anti-tumor activity.
Executive Summary
This compound demonstrates a significant enhancement of the cytotoxic effects of etoposide in TrkB-expressing neuroblastoma cells.[1][2][3] In vitro, this compound not only induces apoptosis as a monotherapy but also abrogates the protective effects of Brain-Derived Neurotrophic Factor (BDNF), thereby sensitizing cancer cells to etoposide.[1][2][3] In vivo studies using neuroblastoma xenograft models confirm that the combination of this compound and etoposide leads to a statistically significant reduction in tumor growth and a notable survival advantage compared to either agent administered alone.[1][2][3] These findings suggest that targeting the Trk pathway with this compound is a promising strategy to overcome chemoresistance in neuroblastoma.
Data Presentation
In Vitro Efficacy: this compound and Etoposide in Neuroblastoma Cell Lines
The following table summarizes the in vitro effects of this compound and its combination with etoposide on the viability of TrkB-expressing neuroblastoma cell lines.
| Cell Line | Treatment | Concentration | Outcome | Reference |
| TB3, BE2, KCNR | This compound | 1.25–60 μM | Dose-dependent increase in cell death and caspase-3/7 activity. | [3] |
| TB3 | Etoposide + BDNF | 1 µg/ml (Etoposide), 100 ng/ml (BDNF) | BDNF protected cells from etoposide-induced cell death. | [3] |
| TB3 | This compound + Etoposide + BDNF | 2.5 µM (this compound), 1 µg/ml (Etoposide), 100 ng/ml (BDNF) | This compound reversed the protective effect of BDNF, sensitizing cells to etoposide. | [3] |
In Vivo Efficacy: this compound and Etoposide in a Neuroblastoma Xenograft Model
The table below presents the in vivo anti-tumor efficacy of this compound in combination with etoposide in a TB3 neuroblastoma xenograft mouse model.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (Day 29) | Survival Advantage | Reference |
| Vehicle (Control) | - | - | - | [2] |
| This compound alone | 70 mg/kg | Not statistically significant | No significant survival advantage | [2] |
| Etoposide alone | 10 mg/kg | Not statistically significant | - | [2] |
| This compound + Etoposide | 70 mg/kg + 10 mg/kg | ~40% (P = 0.023 vs. control) | - | [2] |
| Etoposide alone | 20 mg/kg | - | - | [2] |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | ~88% (P < 0.01 vs. etoposide alone) | Statistically significant (P = 0.046 vs. etoposide alone) | [2][3] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the Trk family of receptor tyrosine kinases. In many neuroblastomas, the TrkB receptor is activated by its ligand, BDNF. This activation triggers downstream signaling pathways, including the PI3K/Akt and mTOR pathways, which promote cell survival and confer resistance to chemotherapy. This compound blocks this protective signaling, thereby re-sensitizing the tumor cells to the apoptotic effects of etoposide.
Caption: this compound inhibits the BDNF/TrkB signaling pathway.
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines: Human neuroblastoma cell lines expressing TrkB: TB3, BE2, and KCNR.[3]
-
Treatments:
-
This compound was administered at concentrations ranging from 1.25 µM to 60 µM for 24 hours to assess its single-agent effect.[3]
-
For combination studies, TB3 cells were pre-treated with 2.5 µM this compound for 2 hours, followed by treatment with 100 ng/ml BDNF and varying concentrations of etoposide for 24 hours.[3]
-
-
Assays:
Caption: Workflow for in vitro evaluation of this compound and etoposide.
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice bearing TB3 neuroblastoma xenograft tumors.[2]
-
Treatment Groups:
-
Endpoints:
-
Tumor volume was measured twice a week.
-
Overall survival of the mice was monitored.[2]
-
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
The available preclinical data strongly support the synergistic efficacy of combining this compound with etoposide in TrkB-expressing neuroblastoma. By inhibiting the TrkB survival pathway, this compound effectively overcomes a key mechanism of chemoresistance. While these findings are promising, further investigation into the efficacy of this compound with other chemotherapeutic agents and in other Trk-dependent malignancies is warranted. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to build upon in the design of future preclinical and clinical studies.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AZD6918 in Combination with Etoposide for Neuroblastoma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical efficacy of AZD6918, a selective Trk tyrosine kinase inhibitor, when used in combination with the chemotherapeutic agent etoposide for the treatment of neuroblastoma. The data presented is primarily based on a key study by Li et al. (2015) published in Cancer Biology & Therapy, which remains the most detailed public evidence of this combination's synergistic anti-tumor activity.
Executive Summary
This compound demonstrates a significant enhancement of the cytotoxic effects of etoposide in TrkB-expressing neuroblastoma cells.[1][2][3] In vitro, this compound not only induces apoptosis as a monotherapy but also abrogates the protective effects of Brain-Derived Neurotrophic Factor (BDNF), thereby sensitizing cancer cells to etoposide.[1][2][3] In vivo studies using neuroblastoma xenograft models confirm that the combination of this compound and etoposide leads to a statistically significant reduction in tumor growth and a notable survival advantage compared to either agent administered alone.[1][2][3] These findings suggest that targeting the Trk pathway with this compound is a promising strategy to overcome chemoresistance in neuroblastoma.
Data Presentation
In Vitro Efficacy: this compound and Etoposide in Neuroblastoma Cell Lines
The following table summarizes the in vitro effects of this compound and its combination with etoposide on the viability of TrkB-expressing neuroblastoma cell lines.
| Cell Line | Treatment | Concentration | Outcome | Reference |
| TB3, BE2, KCNR | This compound | 1.25–60 μM | Dose-dependent increase in cell death and caspase-3/7 activity. | [3] |
| TB3 | Etoposide + BDNF | 1 µg/ml (Etoposide), 100 ng/ml (BDNF) | BDNF protected cells from etoposide-induced cell death. | [3] |
| TB3 | This compound + Etoposide + BDNF | 2.5 µM (this compound), 1 µg/ml (Etoposide), 100 ng/ml (BDNF) | This compound reversed the protective effect of BDNF, sensitizing cells to etoposide. | [3] |
In Vivo Efficacy: this compound and Etoposide in a Neuroblastoma Xenograft Model
The table below presents the in vivo anti-tumor efficacy of this compound in combination with etoposide in a TB3 neuroblastoma xenograft mouse model.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (Day 29) | Survival Advantage | Reference |
| Vehicle (Control) | - | - | - | [2] |
| This compound alone | 70 mg/kg | Not statistically significant | No significant survival advantage | [2] |
| Etoposide alone | 10 mg/kg | Not statistically significant | - | [2] |
| This compound + Etoposide | 70 mg/kg + 10 mg/kg | ~40% (P = 0.023 vs. control) | - | [2] |
| Etoposide alone | 20 mg/kg | - | - | [2] |
| This compound + Etoposide | 70 mg/kg + 20 mg/kg | ~88% (P < 0.01 vs. etoposide alone) | Statistically significant (P = 0.046 vs. etoposide alone) | [2][3] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the Trk family of receptor tyrosine kinases. In many neuroblastomas, the TrkB receptor is activated by its ligand, BDNF. This activation triggers downstream signaling pathways, including the PI3K/Akt and mTOR pathways, which promote cell survival and confer resistance to chemotherapy. This compound blocks this protective signaling, thereby re-sensitizing the tumor cells to the apoptotic effects of etoposide.
Caption: this compound inhibits the BDNF/TrkB signaling pathway.
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines: Human neuroblastoma cell lines expressing TrkB: TB3, BE2, and KCNR.[3]
-
Treatments:
-
This compound was administered at concentrations ranging from 1.25 µM to 60 µM for 24 hours to assess its single-agent effect.[3]
-
For combination studies, TB3 cells were pre-treated with 2.5 µM this compound for 2 hours, followed by treatment with 100 ng/ml BDNF and varying concentrations of etoposide for 24 hours.[3]
-
-
Assays:
Caption: Workflow for in vitro evaluation of this compound and etoposide.
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice bearing TB3 neuroblastoma xenograft tumors.[2]
-
Treatment Groups:
-
Endpoints:
-
Tumor volume was measured twice a week.
-
Overall survival of the mice was monitored.[2]
-
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
The available preclinical data strongly support the synergistic efficacy of combining this compound with etoposide in TrkB-expressing neuroblastoma. By inhibiting the TrkB survival pathway, this compound effectively overcomes a key mechanism of chemoresistance. While these findings are promising, further investigation into the efficacy of this compound with other chemotherapeutic agents and in other Trk-dependent malignancies is warranted. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to build upon in the design of future preclinical and clinical studies.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of AZD6918 and Other TRK Inhibitors
For Immediate Release
This guide provides a detailed comparison of the kinase inhibitor AZD6918 with other notable Tropomyosin receptor kinase (TRK) inhibitors: Entrectinib, Larotrectinib, and Lestaurtinib. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their cross-reactivity profiles, supported by available experimental data and detailed methodologies for key assays. Understanding the selectivity of these inhibitors is paramount for interpreting experimental results and anticipating potential on- and off-target effects in therapeutic development.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling, often through genetic fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of several TRK inhibitors with varying degrees of selectivity. While potent inhibition of TRK is the primary goal, off-target activity against other kinases can lead to unexpected biological effects and potential toxicities. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential.
Comparative Analysis of Kinase Inhibitor Selectivity
This section compares the selectivity of this compound with Entrectinib, Larotrectinib, and Lestaurtinib. While comprehensive, publicly available kinome-wide screening data for this compound is limited, it is described as a potent and selective inhibitor of TRK tyrosine kinases[1][2][3]. The following table summarizes the available data on the primary targets and notable off-targets of the comparator inhibitors, offering a landscape of their relative selectivity.
| Inhibitor | Primary Target(s) | Notable Off-Target(s) | Selectivity Profile |
| This compound | TRKA, TRKB, TRKC | Data not publicly available | Selective TRK inhibitor |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | - | Pan-TRK/ROS1/ALK inhibitor[4][5] |
| Larotrectinib | TRKA, TRKB, TRKC | Minimal | Highly selective TRK inhibitor[6][7][8][9] |
| Lestaurtinib | TRKA, FLT3, JAK2 | Aurora A, Aurora B, STAT5 | Multi-kinase inhibitor[1][10][11] |
Table 1: Comparative Selectivity Profiles of TRK Kinase Inhibitors. This table provides a summary of the primary targets and known off-targets for this compound and comparator inhibitors, highlighting their distinct selectivity profiles.
TRK Signaling Pathway
The TRK signaling pathway is initiated by the binding of neurotrophins to their respective TRK receptors, leading to receptor dimerization and autophosphorylation. This activation triggers several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation[12][13][14][15][16]. Understanding this pathway is key to elucidating the mechanism of action of TRK inhibitors.
Figure 1: TRK Signaling Pathway. This diagram illustrates the major signaling cascades activated upon neurotrophin binding to TRK receptors.
Experimental Methodologies
The assessment of kinase inhibitor selectivity and cross-reactivity relies on a variety of robust experimental techniques. Below are detailed protocols for key assays used in the characterization of inhibitors like this compound.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is a luminescent ADP detection method. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity[17][18][19][20][21].
-
Protocol:
-
Kinase Reaction: A reaction mixture containing the purified kinase, substrate, ATP, and the test inhibitor (at various concentrations) is prepared in a multi-well plate. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.
Ba/F3 Cell Proliferation Assay
This assay is widely used to determine the potency of kinase inhibitors against specific oncogenic kinases that drive cell proliferation.
-
Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active oncogenic kinase (e.g., a TRK fusion protein), they can proliferate in the absence of IL-3. An effective inhibitor of the target kinase will block this proliferation and induce cell death[22][23][24][25][26].
-
Protocol:
-
Cell Seeding: Ba/F3 cells stably expressing the target kinase fusion are seeded into 96-well plates in IL-3-free medium.
-
Compound Treatment: The cells are treated with serial dilutions of the test inhibitor or a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.
-
Kinome-Wide Selectivity Profiling
To obtain a comprehensive understanding of an inhibitor's cross-reactivity, it is often screened against a large panel of kinases.
KINOMEscan™
This is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified by qPCR using a DNA tag conjugated to the kinase[2][27][28][29][30][31][32][33].
-
Protocol:
-
Assay Preparation: Kinases tagged with a unique DNA identifier are incubated with the immobilized ligand and the test compound at a single high concentration (for initial screening) or at various concentrations (for Kd determination).
-
Binding and Wash: The mixture is allowed to reach equilibrium, and unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Interpretation: A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction. The results are often expressed as a percentage of control or as a dissociation constant (Kd) to represent the binding affinity.
-
Figure 2: Kinase Profiling Workflow. A generalized workflow for characterizing the selectivity of a kinase inhibitor.
Conclusion
The landscape of TRK inhibitors is diverse, with compounds exhibiting a range of selectivity profiles from the highly specific Larotrectinib to the multi-kinase inhibitor Lestaurtinib. While this compound is characterized as a selective TRK inhibitor, a full public disclosure of its kinome-wide cross-reactivity would be invaluable for the research community. The choice of inhibitor for a particular study should be guided by a clear understanding of its on- and off-target activities. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, enabling researchers to make more informed decisions in their pursuit of novel therapeutics.
References
- 1. Drug: Lestaurtinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. vghtc.gov.tw [vghtc.gov.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Larotrectinib, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
- 14. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 15. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. ulab360.com [ulab360.com]
- 20. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 26. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chayon.co.kr [chayon.co.kr]
- 28. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 29. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 30. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
- 33. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of AZD6918 and Other TRK Inhibitors
For Immediate Release
This guide provides a detailed comparison of the kinase inhibitor AZD6918 with other notable Tropomyosin receptor kinase (TRK) inhibitors: Entrectinib, Larotrectinib, and Lestaurtinib. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their cross-reactivity profiles, supported by available experimental data and detailed methodologies for key assays. Understanding the selectivity of these inhibitors is paramount for interpreting experimental results and anticipating potential on- and off-target effects in therapeutic development.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling, often through genetic fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of several TRK inhibitors with varying degrees of selectivity. While potent inhibition of TRK is the primary goal, off-target activity against other kinases can lead to unexpected biological effects and potential toxicities. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential.
Comparative Analysis of Kinase Inhibitor Selectivity
This section compares the selectivity of this compound with Entrectinib, Larotrectinib, and Lestaurtinib. While comprehensive, publicly available kinome-wide screening data for this compound is limited, it is described as a potent and selective inhibitor of TRK tyrosine kinases[1][2][3]. The following table summarizes the available data on the primary targets and notable off-targets of the comparator inhibitors, offering a landscape of their relative selectivity.
| Inhibitor | Primary Target(s) | Notable Off-Target(s) | Selectivity Profile |
| This compound | TRKA, TRKB, TRKC | Data not publicly available | Selective TRK inhibitor |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | - | Pan-TRK/ROS1/ALK inhibitor[4][5] |
| Larotrectinib | TRKA, TRKB, TRKC | Minimal | Highly selective TRK inhibitor[6][7][8][9] |
| Lestaurtinib | TRKA, FLT3, JAK2 | Aurora A, Aurora B, STAT5 | Multi-kinase inhibitor[1][10][11] |
Table 1: Comparative Selectivity Profiles of TRK Kinase Inhibitors. This table provides a summary of the primary targets and known off-targets for this compound and comparator inhibitors, highlighting their distinct selectivity profiles.
TRK Signaling Pathway
The TRK signaling pathway is initiated by the binding of neurotrophins to their respective TRK receptors, leading to receptor dimerization and autophosphorylation. This activation triggers several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation[12][13][14][15][16]. Understanding this pathway is key to elucidating the mechanism of action of TRK inhibitors.
Figure 1: TRK Signaling Pathway. This diagram illustrates the major signaling cascades activated upon neurotrophin binding to TRK receptors.
Experimental Methodologies
The assessment of kinase inhibitor selectivity and cross-reactivity relies on a variety of robust experimental techniques. Below are detailed protocols for key assays used in the characterization of inhibitors like this compound.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The assay is a luminescent ADP detection method. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity[17][18][19][20][21].
-
Protocol:
-
Kinase Reaction: A reaction mixture containing the purified kinase, substrate, ATP, and the test inhibitor (at various concentrations) is prepared in a multi-well plate. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.
Ba/F3 Cell Proliferation Assay
This assay is widely used to determine the potency of kinase inhibitors against specific oncogenic kinases that drive cell proliferation.
-
Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active oncogenic kinase (e.g., a TRK fusion protein), they can proliferate in the absence of IL-3. An effective inhibitor of the target kinase will block this proliferation and induce cell death[22][23][24][25][26].
-
Protocol:
-
Cell Seeding: Ba/F3 cells stably expressing the target kinase fusion are seeded into 96-well plates in IL-3-free medium.
-
Compound Treatment: The cells are treated with serial dilutions of the test inhibitor or a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.
-
Kinome-Wide Selectivity Profiling
To obtain a comprehensive understanding of an inhibitor's cross-reactivity, it is often screened against a large panel of kinases.
KINOMEscan™
This is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified by qPCR using a DNA tag conjugated to the kinase[2][27][28][29][30][31][32][33].
-
Protocol:
-
Assay Preparation: Kinases tagged with a unique DNA identifier are incubated with the immobilized ligand and the test compound at a single high concentration (for initial screening) or at various concentrations (for Kd determination).
-
Binding and Wash: The mixture is allowed to reach equilibrium, and unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Interpretation: A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction. The results are often expressed as a percentage of control or as a dissociation constant (Kd) to represent the binding affinity.
-
Figure 2: Kinase Profiling Workflow. A generalized workflow for characterizing the selectivity of a kinase inhibitor.
Conclusion
The landscape of TRK inhibitors is diverse, with compounds exhibiting a range of selectivity profiles from the highly specific Larotrectinib to the multi-kinase inhibitor Lestaurtinib. While this compound is characterized as a selective TRK inhibitor, a full public disclosure of its kinome-wide cross-reactivity would be invaluable for the research community. The choice of inhibitor for a particular study should be guided by a clear understanding of its on- and off-target activities. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, enabling researchers to make more informed decisions in their pursuit of novel therapeutics.
References
- 1. Drug: Lestaurtinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. vghtc.gov.tw [vghtc.gov.tw]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Larotrectinib, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
- 14. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 15. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. ulab360.com [ulab360.com]
- 20. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 26. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chayon.co.kr [chayon.co.kr]
- 28. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 29. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 30. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
- 33. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Validating AZD6918 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of AZD6918, a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] Effective validation of target engagement in a physiological setting is a critical step in the preclinical and clinical development of kinase inhibitors, providing crucial evidence of the drug's mechanism of action and informing dose selection. This document outlines the experimental protocol for the established method of validating this compound target engagement and compares it with alternative, emerging technologies.
This compound and the Trk Signaling Pathway
This compound is an orally active inhibitor of Trk tyrosine kinases.[1] The Trk receptor family, when activated by neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF), triggers downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.[3][4][5] In several cancers, including neuroblastoma, the BDNF/TrkB signaling pathway is implicated in tumor progression, survival, and chemoresistance.[1][2] this compound is designed to block this pathway by inhibiting the autophosphorylation of Trk receptors upon ligand binding.
The binding of a neurotrophin (e.g., BDNF) to its corresponding Trk receptor (e.g., TrkB) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation event serves as a docking site for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[3][4][5] These pathways ultimately regulate gene expression and cellular responses such as cell survival, proliferation, and differentiation.
Comparison of In Vivo Target Engagement Methodologies
The validation of this compound's target engagement in vivo has been demonstrated through the assessment of TrkB phosphorylation (p-TrkB) levels in tumor xenografts. This serves as a direct biomarker of the inhibitor's activity. Below is a comparison of this established method with alternative technologies that offer potential advantages in terms of throughput, quantification, and the ability to be used in a live-cell context.
| Feature | Western Blotting (Established Method for this compound) | Capillary Western Blot (e.g., Jess/Wes) | Luminescence-Based Reporter Assays (e.g., NanoBRET, HiBiT) |
| Principle | Immunoassay to detect and quantify p-TrkB in tissue lysates using specific antibodies. | Automated capillary-based electrophoresis and immunodetection of p-TrkB in tissue lysates. | Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to measure drug-target binding in live cells or lysates. |
| Sample Type | Tumor/tissue lysates | Tumor/tissue lysates | Live cells, tumor/tissue lysates |
| Quantitative Data | Semi-quantitative (densitometry) | Fully quantitative | Highly quantitative (luminescence signal) |
| Throughput | Low to medium | High | High |
| In Vivo Applicability | Well-established for post-treatment tissue analysis. | Applicable to post-treatment tissue analysis. | Primarily cellular assays, but adaptable for analysis of tissues ex vivo. In vivo imaging is an emerging possibility. |
| Advantages | Widely available technology, direct measurement of a key phosphorylation event. | High throughput, automated, requires less sample, and provides more quantitative data than traditional Western blotting. | High sensitivity, broad dynamic range, potential for real-time measurements in live cells, and no need for antibodies in some formats. |
| Disadvantages | Labor-intensive, semi-quantitative, requires specific and validated antibodies. | Requires specialized instrumentation. | May require genetic modification of cells to express reporter constructs, and in vivo application is less established. |
Experimental Protocols
In Vivo Target Engagement Validation of this compound using Western Blotting
This protocol is based on studies investigating the effect of this compound in neuroblastoma xenograft models.[1][2]
a. Animal Model and Dosing:
-
Animal Model: Athymic nude mice bearing subcutaneous neuroblastoma xenografts (e.g., from SH-SY5Y or other TrkB-expressing cell lines).
-
Dosing: this compound is administered orally at doses ranging from 70 mg/kg to 100 mg/kg.[1]
b. Sample Collection and Preparation:
-
At a predetermined time point after the final dose, mice are euthanized.
-
Tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Frozen tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
c. Western Blotting:
-
Equal amounts of protein from each tumor lysate are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated TrkB (p-TrkB).
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Densitometry is performed to quantify the relative levels of p-TrkB normalized to the loading control.
Alternative Method: In Vivo Target Engagement using NanoBRET™ Assay (Conceptual In Vivo Application)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a target kinase in live cells.[6][7] While primarily a cellular assay, its principles can be adapted for ex vivo analysis of tissues from treated animals to confirm target engagement.
a. Animal Model and Dosing:
-
An animal model with tumors expressing a NanoLuc®-TrkB fusion protein would be required. This can be achieved through the use of cell lines stably expressing the fusion protein for xenograft studies.
-
Dosing with this compound would be performed as described above.
b. Sample Preparation and Assay:
-
Tumors are excised and dissociated into a single-cell suspension.
-
The cells are then incubated with a cell-permeable fluorescent NanoBRET™ tracer that binds to the ATP-binding site of TrkB.
-
The NanoBRET™ substrate is added, and the BRET signal is measured. The BRET signal is generated by energy transfer from the NanoLuc® luciferase to the fluorescent tracer when they are in close proximity.
-
The binding of this compound to the NanoLuc®-TrkB fusion protein in the tumor cells from the treated animals will displace the tracer, leading to a decrease in the BRET signal.
-
The magnitude of the decrease in the BRET signal can be used to quantify the extent of target engagement.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for validating in vivo target engagement of a kinase inhibitor.
Conclusion
The validation of this compound's in vivo target engagement through the measurement of p-TrkB inhibition by Western blotting is a robust and well-documented method. However, for researchers seeking higher throughput, more quantitative data, and the potential for live-cell analysis, alternative technologies such as capillary Western blotting and luminescence-based reporter assays present compelling advantages. The choice of methodology will depend on the specific research question, available resources, and the desired level of quantitative detail. This guide provides the foundational information for researchers to make informed decisions when designing their in vivo target engagement studies for this compound and other Trk inhibitors.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
Validating AZD6918 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of AZD6918, a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] Effective validation of target engagement in a physiological setting is a critical step in the preclinical and clinical development of kinase inhibitors, providing crucial evidence of the drug's mechanism of action and informing dose selection. This document outlines the experimental protocol for the established method of validating this compound target engagement and compares it with alternative, emerging technologies.
This compound and the Trk Signaling Pathway
This compound is an orally active inhibitor of Trk tyrosine kinases.[1] The Trk receptor family, when activated by neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF), triggers downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.[3][4][5] In several cancers, including neuroblastoma, the BDNF/TrkB signaling pathway is implicated in tumor progression, survival, and chemoresistance.[1][2] this compound is designed to block this pathway by inhibiting the autophosphorylation of Trk receptors upon ligand binding.
The binding of a neurotrophin (e.g., BDNF) to its corresponding Trk receptor (e.g., TrkB) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation event serves as a docking site for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[3][4][5] These pathways ultimately regulate gene expression and cellular responses such as cell survival, proliferation, and differentiation.
Comparison of In Vivo Target Engagement Methodologies
The validation of this compound's target engagement in vivo has been demonstrated through the assessment of TrkB phosphorylation (p-TrkB) levels in tumor xenografts. This serves as a direct biomarker of the inhibitor's activity. Below is a comparison of this established method with alternative technologies that offer potential advantages in terms of throughput, quantification, and the ability to be used in a live-cell context.
| Feature | Western Blotting (Established Method for this compound) | Capillary Western Blot (e.g., Jess/Wes) | Luminescence-Based Reporter Assays (e.g., NanoBRET, HiBiT) |
| Principle | Immunoassay to detect and quantify p-TrkB in tissue lysates using specific antibodies. | Automated capillary-based electrophoresis and immunodetection of p-TrkB in tissue lysates. | Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to measure drug-target binding in live cells or lysates. |
| Sample Type | Tumor/tissue lysates | Tumor/tissue lysates | Live cells, tumor/tissue lysates |
| Quantitative Data | Semi-quantitative (densitometry) | Fully quantitative | Highly quantitative (luminescence signal) |
| Throughput | Low to medium | High | High |
| In Vivo Applicability | Well-established for post-treatment tissue analysis. | Applicable to post-treatment tissue analysis. | Primarily cellular assays, but adaptable for analysis of tissues ex vivo. In vivo imaging is an emerging possibility. |
| Advantages | Widely available technology, direct measurement of a key phosphorylation event. | High throughput, automated, requires less sample, and provides more quantitative data than traditional Western blotting. | High sensitivity, broad dynamic range, potential for real-time measurements in live cells, and no need for antibodies in some formats. |
| Disadvantages | Labor-intensive, semi-quantitative, requires specific and validated antibodies. | Requires specialized instrumentation. | May require genetic modification of cells to express reporter constructs, and in vivo application is less established. |
Experimental Protocols
In Vivo Target Engagement Validation of this compound using Western Blotting
This protocol is based on studies investigating the effect of this compound in neuroblastoma xenograft models.[1][2]
a. Animal Model and Dosing:
-
Animal Model: Athymic nude mice bearing subcutaneous neuroblastoma xenografts (e.g., from SH-SY5Y or other TrkB-expressing cell lines).
-
Dosing: this compound is administered orally at doses ranging from 70 mg/kg to 100 mg/kg.[1]
b. Sample Collection and Preparation:
-
At a predetermined time point after the final dose, mice are euthanized.
-
Tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Frozen tumor samples are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
c. Western Blotting:
-
Equal amounts of protein from each tumor lysate are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated TrkB (p-TrkB).
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Densitometry is performed to quantify the relative levels of p-TrkB normalized to the loading control.
Alternative Method: In Vivo Target Engagement using NanoBRET™ Assay (Conceptual In Vivo Application)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a target kinase in live cells.[6][7] While primarily a cellular assay, its principles can be adapted for ex vivo analysis of tissues from treated animals to confirm target engagement.
a. Animal Model and Dosing:
-
An animal model with tumors expressing a NanoLuc®-TrkB fusion protein would be required. This can be achieved through the use of cell lines stably expressing the fusion protein for xenograft studies.
-
Dosing with this compound would be performed as described above.
b. Sample Preparation and Assay:
-
Tumors are excised and dissociated into a single-cell suspension.
-
The cells are then incubated with a cell-permeable fluorescent NanoBRET™ tracer that binds to the ATP-binding site of TrkB.
-
The NanoBRET™ substrate is added, and the BRET signal is measured. The BRET signal is generated by energy transfer from the NanoLuc® luciferase to the fluorescent tracer when they are in close proximity.
-
The binding of this compound to the NanoLuc®-TrkB fusion protein in the tumor cells from the treated animals will displace the tracer, leading to a decrease in the BRET signal.
-
The magnitude of the decrease in the BRET signal can be used to quantify the extent of target engagement.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for validating in vivo target engagement of a kinase inhibitor.
Conclusion
The validation of this compound's in vivo target engagement through the measurement of p-TrkB inhibition by Western blotting is a robust and well-documented method. However, for researchers seeking higher throughput, more quantitative data, and the potential for live-cell analysis, alternative technologies such as capillary Western blotting and luminescence-based reporter assays present compelling advantages. The choice of methodology will depend on the specific research question, available resources, and the desired level of quantitative detail. This guide provides the foundational information for researchers to make informed decisions when designing their in vivo target engagement studies for this compound and other Trk inhibitors.
References
- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
AZD6918 as a Tool Compound for Studying Trk Biology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD6918 with other prominent Tropomyosin receptor kinase (Trk) inhibitors. While this compound has been utilized as a tool compound in Trk biology research, its clinical development was discontinued (B1498344) due to an unfavorable pharmacokinetic profile. This guide aims to objectively present the available data on this compound and compare its performance with alternative compounds, supported by experimental data and detailed protocols.
Introduction to Trk Biology and Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Their activation by neurotrophins initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are vital for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling, often through gene fusions, has been implicated in the progression of various cancers, making Trk inhibitors a promising class of therapeutic agents.
This compound is an orally active and selective Trk tyrosine kinase inhibitor.[1] It functions by binding to Trk receptors, thereby preventing the interaction with neurotrophins and subsequent receptor activation.[2][3] This inhibition can lead to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling.[3][4] Preclinical studies have shown that this compound can induce cell death as a single agent and enhance the sensitivity of neuroblastoma cells to conventional chemotherapy, such as etoposide (B1684455).[2][3]
Comparative Analysis of Trk Inhibitors
While this compound has been described as a potent and selective Trk inhibitor, specific public domain data on its biochemical IC50 values against TrkA, TrkB, and TrkC are not available. However, a comparative analysis with other well-characterized Trk inhibitors can provide a valuable context for its utility as a tool compound.
| Compound | Generation | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Notable Targets (IC50) | Key Features |
| This compound | Preclinical | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Orally active, selective Trk inhibitor; discontinued due to poor pharmacokinetics. |
| Larotrectinib | 1st | 5 | 11 | 6 | Highly selective for Trk | First-in-class, tumor-agnostic FDA approval for NTRK fusion-positive cancers. |
| Entrectinib | 1st | 1 | 5 | 3 | ROS1 (0.2 nM), ALK (1.6 nM) | Multi-kinase inhibitor with CNS activity; FDA approved for NTRK fusion-positive and ROS1-positive cancers. |
| Selitrectinib | 2nd | 2.0 | 2.3 | 2.2 | - | Designed to overcome acquired resistance to first-generation inhibitors. |
| Repotrectinib | 2nd | <0.2 | <0.2 | <0.2 | ROS1, ALK | Potent against wild-type and mutated Trk, ROS1, and ALK. |
| Lestaurtinib | 1st | <25 | Not Publicly Available | Not Publicly Available | FLT3 (2-3 nM), JAK2 (0.9 nM) | Early multi-kinase inhibitor with activity against Trk. |
| AZ623 | Preclinical | Not Publicly Available | Not Publicly Available | Not Publicly Available | - | Cellular IC50 of 0.8-7 µM in neuroblastoma cell lines. |
| AZ-23 | Preclinical | 2 | 8 | Not Publicly Available | FGFR1 (24 nM), Flt3 (52 nM) | Orally bioavailable Trk inhibitor with a distinct selectivity profile. |
Signaling Pathways and Experimental Workflows
To effectively study Trk biology and the impact of inhibitors like this compound, it is essential to understand the underlying signaling pathways and the experimental workflows used to assess inhibitor activity.
Trk Signaling Pathway
Experimental Workflow for Comparing Trk Inhibitors
Logical Relationship of Trk Inhibitor Selectivity
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Trk inhibitors are provided below.
Biochemical Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified Trk kinase.
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Km for the specific kinase)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Trk kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Trk Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block neurotrophin-induced Trk autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Trk-expressing cell line (e.g., SH-SY5Y, PC12, or engineered NIH-3T3 cells)
-
Cell culture medium and supplements
-
Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Trk, anti-total-Trk, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.
-
Pre-treat the cells with varying concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Trk.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe for total Trk and a loading control to normalize the data.
-
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of Trk inhibitors on the proliferation of Trk-dependent cells.
-
Reagents and Materials:
-
Trk-dependent cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO.
-
Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound serves as a useful, albeit discontinued, tool compound for probing Trk biology, particularly in the context of neuroblastoma. Its ability to inhibit Trk signaling and sensitize cancer cells to chemotherapy underscores the therapeutic potential of targeting this pathway. However, for researchers seeking tool compounds with well-defined biochemical potency and favorable pharmacokinetic properties for in vivo studies, newer generation inhibitors such as Larotrectinib and Entrectinib, or preclinical tools like AZ-23, may represent more suitable alternatives. The experimental protocols and comparative data provided in this guide offer a framework for the rational selection and evaluation of Trk inhibitors for basic research and drug discovery applications.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
AZD6918 as a Tool Compound for Studying Trk Biology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD6918 with other prominent Tropomyosin receptor kinase (Trk) inhibitors. While this compound has been utilized as a tool compound in Trk biology research, its clinical development was discontinued due to an unfavorable pharmacokinetic profile. This guide aims to objectively present the available data on this compound and compare its performance with alternative compounds, supported by experimental data and detailed protocols.
Introduction to Trk Biology and Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Their activation by neurotrophins initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are vital for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling, often through gene fusions, has been implicated in the progression of various cancers, making Trk inhibitors a promising class of therapeutic agents.
This compound is an orally active and selective Trk tyrosine kinase inhibitor.[1] It functions by binding to Trk receptors, thereby preventing the interaction with neurotrophins and subsequent receptor activation.[2][3] This inhibition can lead to cell cycle arrest and apoptosis in tumor cells that are dependent on Trk signaling.[3][4] Preclinical studies have shown that this compound can induce cell death as a single agent and enhance the sensitivity of neuroblastoma cells to conventional chemotherapy, such as etoposide.[2][3]
Comparative Analysis of Trk Inhibitors
While this compound has been described as a potent and selective Trk inhibitor, specific public domain data on its biochemical IC50 values against TrkA, TrkB, and TrkC are not available. However, a comparative analysis with other well-characterized Trk inhibitors can provide a valuable context for its utility as a tool compound.
| Compound | Generation | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Other Notable Targets (IC50) | Key Features |
| This compound | Preclinical | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Orally active, selective Trk inhibitor; discontinued due to poor pharmacokinetics. |
| Larotrectinib | 1st | 5 | 11 | 6 | Highly selective for Trk | First-in-class, tumor-agnostic FDA approval for NTRK fusion-positive cancers. |
| Entrectinib | 1st | 1 | 5 | 3 | ROS1 (0.2 nM), ALK (1.6 nM) | Multi-kinase inhibitor with CNS activity; FDA approved for NTRK fusion-positive and ROS1-positive cancers. |
| Selitrectinib | 2nd | 2.0 | 2.3 | 2.2 | - | Designed to overcome acquired resistance to first-generation inhibitors. |
| Repotrectinib | 2nd | <0.2 | <0.2 | <0.2 | ROS1, ALK | Potent against wild-type and mutated Trk, ROS1, and ALK. |
| Lestaurtinib | 1st | <25 | Not Publicly Available | Not Publicly Available | FLT3 (2-3 nM), JAK2 (0.9 nM) | Early multi-kinase inhibitor with activity against Trk. |
| AZ623 | Preclinical | Not Publicly Available | Not Publicly Available | Not Publicly Available | - | Cellular IC50 of 0.8-7 µM in neuroblastoma cell lines. |
| AZ-23 | Preclinical | 2 | 8 | Not Publicly Available | FGFR1 (24 nM), Flt3 (52 nM) | Orally bioavailable Trk inhibitor with a distinct selectivity profile. |
Signaling Pathways and Experimental Workflows
To effectively study Trk biology and the impact of inhibitors like this compound, it is essential to understand the underlying signaling pathways and the experimental workflows used to assess inhibitor activity.
Trk Signaling Pathway
Experimental Workflow for Comparing Trk Inhibitors
Logical Relationship of Trk Inhibitor Selectivity
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Trk inhibitors are provided below.
Biochemical Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified Trk kinase.
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Km for the specific kinase)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Trk kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Trk Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block neurotrophin-induced Trk autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Trk-expressing cell line (e.g., SH-SY5Y, PC12, or engineered NIH-3T3 cells)
-
Cell culture medium and supplements
-
Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Trk, anti-total-Trk, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.
-
Pre-treat the cells with varying concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Trk.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe for total Trk and a loading control to normalize the data.
-
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of Trk inhibitors on the proliferation of Trk-dependent cells.
-
Reagents and Materials:
-
Trk-dependent cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO.
-
Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
This compound serves as a useful, albeit discontinued, tool compound for probing Trk biology, particularly in the context of neuroblastoma. Its ability to inhibit Trk signaling and sensitize cancer cells to chemotherapy underscores the therapeutic potential of targeting this pathway. However, for researchers seeking tool compounds with well-defined biochemical potency and favorable pharmacokinetic properties for in vivo studies, newer generation inhibitors such as Larotrectinib and Entrectinib, or preclinical tools like AZ-23, may represent more suitable alternatives. The experimental protocols and comparative data provided in this guide offer a framework for the rational selection and evaluation of Trk inhibitors for basic research and drug discovery applications.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Potency of AZD6918 in Comparison to Other Tropomyosin Receptor Kinase (Trk) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of AZD6918, a selective Tropomyosin Receptor Kinase (Trk) inhibitor, against other prominent Trk inhibitors: Larotrectinib, Entrectinib, and Selitrectinib. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of Trk signaling and the development of targeted cancer therapies.
Introduction to Trk Inhibition
The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric cancers. This has established the Trk family as a significant therapeutic target. Trk inhibitors are a class of targeted therapies designed to block the activity of these kinases, thereby inhibiting tumor growth and survival.
This compound is an orally active and selective Trk tyrosine kinase inhibitor.[1] It has been shown to induce cell death as a single agent and can attenuate the protective effects of Brain-Derived Neurotrophic Factor (BDNF) on neuroblastoma cells treated with etoposide (B1684455) in vitro.[1]
Comparative In Vitro Potency
The in vitro potency of Trk inhibitors is typically determined through biochemical and cell-based assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of the Trk kinases or inhibit the proliferation of Trk-dependent cells by 50% (IC50).
While specific biochemical IC50 values for this compound against TrkA, TrkB, and TrkC are not publicly available, it is described as a novel, potent, and selective inhibitor of Trk tyrosine kinases.[2][3] The available data for other prominent Trk inhibitors are summarized in the table below.
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| This compound | TrkA, TrkB, TrkC | Not Publicly Available | - |
| Larotrectinib | TrkA, TrkB, TrkC | 5 - 11 | [4] |
| Entrectinib | TrkA, TrkB, TrkC | 1 - 5 | [5] |
| Selitrectinib (LOXO-195) | TrkA | 0.6 | |
| TrkC | <2.5 |
Signaling Pathways and Experimental Workflows
The inhibition of Trk receptors by compounds like this compound blocks downstream signaling pathways crucial for cancer cell proliferation and survival. The primary signaling cascades affected are the Ras-MAPK and PI3K-Akt pathways.
Figure 1: Trk Signaling Pathway and Inhibition by this compound.
A common experimental approach to evaluate the efficacy of a Trk inhibitor involves a cell-based proliferation assay followed by Western blot analysis to confirm the inhibition of Trk signaling.
Figure 2: Experimental Workflow for Assessing Trk Inhibitor Potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Trk inhibitors are provided below.
Biochemical Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Trk kinases.
-
Reaction Setup : In a microplate, a reaction mixture is prepared containing the purified Trk enzyme (TrkA, TrkB, or TrkC), a suitable kinase buffer, and a substrate (e.g., a synthetic peptide).
-
Inhibitor Addition : Serial dilutions of the Trk inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) are added to the wells.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for the specific Trk kinase to ensure accurate IC50 determination.
-
Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is measured. This can be achieved using various detection methods, such as radiometric assays (e.g., using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Generic Protocol)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on Trk signaling.
-
Cell Seeding : A Trk-dependent cell line (e.g., Ba/F3 cells engineered to express a Trk fusion protein, or a neuroblastoma cell line with high Trk expression like SH-SY5Y) is seeded into a 96-well plate at a predetermined density.
-
Cell Adherence : The cells are allowed to adhere and resume growth for 24 hours.
-
Compound Treatment : The cells are treated with a range of concentrations of the Trk inhibitor or a vehicle control.
-
Incubation : The plate is incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement : A cell viability reagent (e.g., MTS, resazurin, or a luminescence-based ATP assay reagent like CellTiter-Glo®) is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
Data Acquisition : The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Protocol for Trk Signaling
This protocol is used to confirm that the Trk inhibitor is acting on its intended target by assessing the phosphorylation status of Trk and its downstream signaling proteins.
-
Cell Culture and Treatment : Trk-dependent cells are cultured and treated with the Trk inhibitor for a specified period. A positive control (e.g., stimulation with the appropriate neurotrophin like BDNF for TrkB) and a negative control (vehicle) are included.
-
Protein Extraction : After treatment, the cells are lysed to extract total protein. The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Trk (p-Trk), total Trk, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis : The intensity of the p-Trk and p-Akt bands is normalized to the corresponding total protein bands and the loading control to determine the extent of signaling inhibition.
Conclusion
This compound is a potent and selective inhibitor of Trk tyrosine kinases. While direct comparative biochemical data with other Trk inhibitors is not publicly available, cellular assays demonstrate its efficacy in inhibiting Trk signaling and inducing cell death in Trk-dependent cancer cells. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other Trk inhibitors, which are a promising class of targeted therapies for a variety of cancers. Further investigations are warranted to fully elucidate the comparative potency and clinical potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Modules | AstraZeneca Open Innovation [openinnovation.astrazeneca.com]
- 5. AZD-6918 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In Vitro Potency of AZD6918 in Comparison to Other Tropomyosin Receptor Kinase (Trk) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of AZD6918, a selective Tropomyosin Receptor Kinase (Trk) inhibitor, against other prominent Trk inhibitors: Larotrectinib, Entrectinib, and Selitrectinib. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of Trk signaling and the development of targeted cancer therapies.
Introduction to Trk Inhibition
The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric cancers. This has established the Trk family as a significant therapeutic target. Trk inhibitors are a class of targeted therapies designed to block the activity of these kinases, thereby inhibiting tumor growth and survival.
This compound is an orally active and selective Trk tyrosine kinase inhibitor.[1] It has been shown to induce cell death as a single agent and can attenuate the protective effects of Brain-Derived Neurotrophic Factor (BDNF) on neuroblastoma cells treated with etoposide in vitro.[1]
Comparative In Vitro Potency
The in vitro potency of Trk inhibitors is typically determined through biochemical and cell-based assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of the Trk kinases or inhibit the proliferation of Trk-dependent cells by 50% (IC50).
While specific biochemical IC50 values for this compound against TrkA, TrkB, and TrkC are not publicly available, it is described as a novel, potent, and selective inhibitor of Trk tyrosine kinases.[2][3] The available data for other prominent Trk inhibitors are summarized in the table below.
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| This compound | TrkA, TrkB, TrkC | Not Publicly Available | - |
| Larotrectinib | TrkA, TrkB, TrkC | 5 - 11 | [4] |
| Entrectinib | TrkA, TrkB, TrkC | 1 - 5 | [5] |
| Selitrectinib (LOXO-195) | TrkA | 0.6 | |
| TrkC | <2.5 |
Signaling Pathways and Experimental Workflows
The inhibition of Trk receptors by compounds like this compound blocks downstream signaling pathways crucial for cancer cell proliferation and survival. The primary signaling cascades affected are the Ras-MAPK and PI3K-Akt pathways.
Figure 1: Trk Signaling Pathway and Inhibition by this compound.
A common experimental approach to evaluate the efficacy of a Trk inhibitor involves a cell-based proliferation assay followed by Western blot analysis to confirm the inhibition of Trk signaling.
Figure 2: Experimental Workflow for Assessing Trk Inhibitor Potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Trk inhibitors are provided below.
Biochemical Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Trk kinases.
-
Reaction Setup : In a microplate, a reaction mixture is prepared containing the purified Trk enzyme (TrkA, TrkB, or TrkC), a suitable kinase buffer, and a substrate (e.g., a synthetic peptide).
-
Inhibitor Addition : Serial dilutions of the Trk inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) are added to the wells.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for the specific Trk kinase to ensure accurate IC50 determination.
-
Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is measured. This can be achieved using various detection methods, such as radiometric assays (e.g., using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Generic Protocol)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on Trk signaling.
-
Cell Seeding : A Trk-dependent cell line (e.g., Ba/F3 cells engineered to express a Trk fusion protein, or a neuroblastoma cell line with high Trk expression like SH-SY5Y) is seeded into a 96-well plate at a predetermined density.
-
Cell Adherence : The cells are allowed to adhere and resume growth for 24 hours.
-
Compound Treatment : The cells are treated with a range of concentrations of the Trk inhibitor or a vehicle control.
-
Incubation : The plate is incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement : A cell viability reagent (e.g., MTS, resazurin, or a luminescence-based ATP assay reagent like CellTiter-Glo®) is added to each well, and the plate is incubated according to the manufacturer's instructions.
-
Data Acquisition : The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Protocol for Trk Signaling
This protocol is used to confirm that the Trk inhibitor is acting on its intended target by assessing the phosphorylation status of Trk and its downstream signaling proteins.
-
Cell Culture and Treatment : Trk-dependent cells are cultured and treated with the Trk inhibitor for a specified period. A positive control (e.g., stimulation with the appropriate neurotrophin like BDNF for TrkB) and a negative control (vehicle) are included.
-
Protein Extraction : After treatment, the cells are lysed to extract total protein. The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Trk (p-Trk), total Trk, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis : The intensity of the p-Trk and p-Akt bands is normalized to the corresponding total protein bands and the loading control to determine the extent of signaling inhibition.
Conclusion
This compound is a potent and selective inhibitor of Trk tyrosine kinases. While direct comparative biochemical data with other Trk inhibitors is not publicly available, cellular assays demonstrate its efficacy in inhibiting Trk signaling and inducing cell death in Trk-dependent cancer cells. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other Trk inhibitors, which are a promising class of targeted therapies for a variety of cancers. Further investigations are warranted to fully elucidate the comparative potency and clinical potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Modules | AstraZeneca Open Innovation [openinnovation.astrazeneca.com]
- 5. AZD-6918 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Synergistic Potential of AZD6918: A Comparative Guide to Combination Therapies in Cancer Research
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the synergistic effects of AZD6918, a selective Trk tyrosine kinase inhibitor, when combined with other therapeutic agents, offering promising new avenues for cancer treatment. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance in combination therapies, supported by experimental data and detailed methodologies.
Abstract
This compound is an orally active and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] The Trk signaling pathway plays a crucial role in the growth and survival of various tumor cells, particularly in neuroblastoma.[1][2] While this compound has shown activity as a single agent, its true potential may lie in synergistic combinations with other targeted therapies and chemotherapeutic agents. This guide synthesizes available preclinical data on the synergistic effects of this compound, providing a framework for future research and clinical trial design.
This compound in Combination with Etoposide (B1684455) in Neuroblastoma
A key study has demonstrated a significant synergistic anti-tumor effect when this compound is combined with etoposide, a topoisomerase II inhibitor, in preclinical models of neuroblastoma.[3] This combination has been shown to overcome resistance to chemotherapy induced by Brain-Derived Neurotrophic Factor (BDNF), a ligand for the TrkB receptor.
Quantitative Data Summary
| Treatment Group | Tumor Growth Inhibition (%) (Day 29) | Statistical Significance (vs. Control) | Survival Advantage (vs. Etoposide alone) |
| This compound (70 mg/kg) | 17 | Not specified | - |
| Etoposide (10 mg/kg) | Not statistically significant | Not statistically significant | - |
| This compound + Etoposide (10 mg/kg) | 40 | P = 0.023 | Not specified |
| Etoposide (20 mg/kg) | 68 | P = 0.002 | - |
| This compound + Etoposide (20 mg/kg) | 88 | P = 0.0005 | P = 0.046 |
Data sourced from a study on TrkB-expressing neuroblastoma xenografts.[3]
Experimental Protocol: In Vivo Neuroblastoma Xenograft Model
Cell Lines: TrkB-expressing neuroblastoma cells (e.g., TB3 cells).
Animal Model: Nude mice bearing established TB3 tumor xenografts.
Treatment Regimen:
-
Control: Vehicle administered.
-
This compound Monotherapy: 70 mg/kg administered orally.
-
Etoposide Monotherapy: 10 mg/kg or 20 mg/kg administered.
-
Combination Therapy: this compound (70 mg/kg) administered in combination with etoposide (10 mg/kg or 20 mg/kg).
Endpoint Analysis:
-
Tumor Growth: Tumor volume measured regularly.
-
Survival: Mice monitored for survival advantage.
-
Mechanism of Action: Analysis of downstream signaling pathways (e.g., PI3K/Akt) in tumor tissues.
Potential Synergistic Combinations with Other Targeted Therapies
While specific data for this compound in combination with other targeted therapies is limited, the broader class of Trk inhibitors has shown promise in preclinical studies when combined with inhibitors of other key signaling pathways. These findings suggest potential avenues for future investigation with this compound.
ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in neuroblastoma. Combining ALK inhibitors with other targeted agents has demonstrated synergy. For instance, the combination of the ALK inhibitor ceritinib (B560025) with the CDK4/6 inhibitor ribociclib (B560063) has shown synergistic effects in neuroblastoma cell lines with ALK mutations.[2][4] Given the frequent co-expression and potential crosstalk between Trk and ALK signaling pathways in neuroblastoma, investigating the combination of this compound with an ALK inhibitor is a rational approach.
PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a critical downstream effector of Trk signaling.[5] Preclinical studies have shown that combining PI3K inhibitors with other targeted therapies can be effective.[6] Combining a PI3K inhibitor with an mTOR inhibitor has yielded durable remissions in preclinical models of HER2-positive breast cancer brain metastases.[6] Therefore, a vertical inhibition strategy combining this compound with a PI3K or mTOR inhibitor could be a promising approach to overcome resistance and enhance anti-tumor activity.
MEK Inhibitors
The RAS-RAF-MEK-ERK pathway is another major downstream signaling cascade of Trk receptors.[5] The combination of MEK inhibitors with other targeted agents has shown synergistic effects in various cancer models.[7][8] For example, combining MEK inhibitors with BRAF inhibitors is a standard of care in BRAF-mutant melanoma.[9] Investigating the combination of this compound with a MEK inhibitor could be a viable strategy, particularly in tumors with co-activation of both pathways.
Immunotherapy
The interplay between targeted therapies and the immune system is an area of active research. Tyrosine kinase inhibitors, including Trk inhibitors, can modulate the tumor microenvironment and enhance anti-tumor immune responses, providing a rationale for combination with immunotherapy.[1] Preclinical studies combining various targeted therapies with immune checkpoint inhibitors have shown synergistic effects.[10] Future studies could explore the potential of combining this compound with immune checkpoint inhibitors to enhance the durability of response.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying these synergistic interactions, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing drug synergy.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating drug combination synergy.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, in combination with other therapeutic agents, holds significant promise for the treatment of various cancers, particularly neuroblastoma. The synergistic interaction with etoposide is well-documented, and there is a strong rationale for exploring combinations with other targeted therapies such as ALK, PI3K, and MEK inhibitors, as well as immunotherapy. Further preclinical studies are warranted to identify the most effective combinations and to elucidate the underlying mechanisms of synergy. The data presented in this guide provides a solid foundation for the design of future investigations aimed at translating these promising preclinical findings into clinical benefits for patients.
References
- 1. New Approaches Towards Targeted Therapy for Childhood Neuroblastoma | Anticancer Research [ar.iiarjournals.org]
- 2. Dual ALK and CDK4/6 inhibition demonstrates synergy against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual ALK and CDK4/6 Inhibition Demonstrates Synergy against Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.ucdavis.edu [health.ucdavis.edu]
- 8. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bmbreports.org [bmbreports.org]
Synergistic Potential of AZD6918: A Comparative Guide to Combination Therapies in Cancer Research
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the synergistic effects of AZD6918, a selective Trk tyrosine kinase inhibitor, when combined with other therapeutic agents, offering promising new avenues for cancer treatment. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance in combination therapies, supported by experimental data and detailed methodologies.
Abstract
This compound is an orally active and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1] The Trk signaling pathway plays a crucial role in the growth and survival of various tumor cells, particularly in neuroblastoma.[1][2] While this compound has shown activity as a single agent, its true potential may lie in synergistic combinations with other targeted therapies and chemotherapeutic agents. This guide synthesizes available preclinical data on the synergistic effects of this compound, providing a framework for future research and clinical trial design.
This compound in Combination with Etoposide in Neuroblastoma
A key study has demonstrated a significant synergistic anti-tumor effect when this compound is combined with etoposide, a topoisomerase II inhibitor, in preclinical models of neuroblastoma.[3] This combination has been shown to overcome resistance to chemotherapy induced by Brain-Derived Neurotrophic Factor (BDNF), a ligand for the TrkB receptor.
Quantitative Data Summary
| Treatment Group | Tumor Growth Inhibition (%) (Day 29) | Statistical Significance (vs. Control) | Survival Advantage (vs. Etoposide alone) |
| This compound (70 mg/kg) | 17 | Not specified | - |
| Etoposide (10 mg/kg) | Not statistically significant | Not statistically significant | - |
| This compound + Etoposide (10 mg/kg) | 40 | P = 0.023 | Not specified |
| Etoposide (20 mg/kg) | 68 | P = 0.002 | - |
| This compound + Etoposide (20 mg/kg) | 88 | P = 0.0005 | P = 0.046 |
Data sourced from a study on TrkB-expressing neuroblastoma xenografts.[3]
Experimental Protocol: In Vivo Neuroblastoma Xenograft Model
Cell Lines: TrkB-expressing neuroblastoma cells (e.g., TB3 cells).
Animal Model: Nude mice bearing established TB3 tumor xenografts.
Treatment Regimen:
-
Control: Vehicle administered.
-
This compound Monotherapy: 70 mg/kg administered orally.
-
Etoposide Monotherapy: 10 mg/kg or 20 mg/kg administered.
-
Combination Therapy: this compound (70 mg/kg) administered in combination with etoposide (10 mg/kg or 20 mg/kg).
Endpoint Analysis:
-
Tumor Growth: Tumor volume measured regularly.
-
Survival: Mice monitored for survival advantage.
-
Mechanism of Action: Analysis of downstream signaling pathways (e.g., PI3K/Akt) in tumor tissues.
Potential Synergistic Combinations with Other Targeted Therapies
While specific data for this compound in combination with other targeted therapies is limited, the broader class of Trk inhibitors has shown promise in preclinical studies when combined with inhibitors of other key signaling pathways. These findings suggest potential avenues for future investigation with this compound.
ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in neuroblastoma. Combining ALK inhibitors with other targeted agents has demonstrated synergy. For instance, the combination of the ALK inhibitor ceritinib with the CDK4/6 inhibitor ribociclib has shown synergistic effects in neuroblastoma cell lines with ALK mutations.[2][4] Given the frequent co-expression and potential crosstalk between Trk and ALK signaling pathways in neuroblastoma, investigating the combination of this compound with an ALK inhibitor is a rational approach.
PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a critical downstream effector of Trk signaling.[5] Preclinical studies have shown that combining PI3K inhibitors with other targeted therapies can be effective.[6] Combining a PI3K inhibitor with an mTOR inhibitor has yielded durable remissions in preclinical models of HER2-positive breast cancer brain metastases.[6] Therefore, a vertical inhibition strategy combining this compound with a PI3K or mTOR inhibitor could be a promising approach to overcome resistance and enhance anti-tumor activity.
MEK Inhibitors
The RAS-RAF-MEK-ERK pathway is another major downstream signaling cascade of Trk receptors.[5] The combination of MEK inhibitors with other targeted agents has shown synergistic effects in various cancer models.[7][8] For example, combining MEK inhibitors with BRAF inhibitors is a standard of care in BRAF-mutant melanoma.[9] Investigating the combination of this compound with a MEK inhibitor could be a viable strategy, particularly in tumors with co-activation of both pathways.
Immunotherapy
The interplay between targeted therapies and the immune system is an area of active research. Tyrosine kinase inhibitors, including Trk inhibitors, can modulate the tumor microenvironment and enhance anti-tumor immune responses, providing a rationale for combination with immunotherapy.[1] Preclinical studies combining various targeted therapies with immune checkpoint inhibitors have shown synergistic effects.[10] Future studies could explore the potential of combining this compound with immune checkpoint inhibitors to enhance the durability of response.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying these synergistic interactions, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing drug synergy.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating drug combination synergy.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, in combination with other therapeutic agents, holds significant promise for the treatment of various cancers, particularly neuroblastoma. The synergistic interaction with etoposide is well-documented, and there is a strong rationale for exploring combinations with other targeted therapies such as ALK, PI3K, and MEK inhibitors, as well as immunotherapy. Further preclinical studies are warranted to identify the most effective combinations and to elucidate the underlying mechanisms of synergy. The data presented in this guide provides a solid foundation for the design of future investigations aimed at translating these promising preclinical findings into clinical benefits for patients.
References
- 1. New Approaches Towards Targeted Therapy for Childhood Neuroblastoma | Anticancer Research [ar.iiarjournals.org]
- 2. Dual ALK and CDK4/6 inhibition demonstrates synergy against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual ALK and CDK4/6 Inhibition Demonstrates Synergy against Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.ucdavis.edu [health.ucdavis.edu]
- 8. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bmbreports.org [bmbreports.org]
A Head-to-Head Comparison of Pan-Trk Inhibitors: AZD6918, Larotrectinib, and Entrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pan-Trk inhibitor AZD6918 against the FDA-approved drugs, larotrectinib (B560067) and entrectinib (B1684687). Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and have emerged as significant targets in oncology due to their role in the progression of various cancers when genetically altered. This document summarizes the available preclinical data for these inhibitors, details the experimental methodologies used to generate this data, and visualizes the associated signaling pathways and workflows.
Executive Summary
This compound is a potent and selective pan-Trk inhibitor that has demonstrated efficacy in preclinical models of neuroblastoma, a common pediatric cancer. It has been shown to induce apoptosis and enhance the effects of conventional chemotherapy. However, its development was discontinued (B1498344) due to an unfavorable pharmacokinetic profile. In contrast, larotrectinib and entrectinib have successfully progressed through clinical trials and received regulatory approval for the treatment of TRK fusion-positive cancers. Larotrectinib is a highly selective Trk inhibitor, while entrectinib is a multi-kinase inhibitor with activity against Trk, ROS1, and ALK. This guide presents a comparative analysis of their biochemical and cellular potencies.
Data Presentation
Table 1: Biochemical Potency of Pan-Trk Inhibitors
| Inhibitor | Target | IC50 (nM) | Other Kinase Targets |
| This compound | TrkA, TrkB, TrkC | Not Publicly Available | Selective for Trk kinases |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11[1] | Highly selective for Trk kinases |
| Entrectinib | TrkA | 1.7[2] | ROS1 (IC50: 0.2 nM), ALK (IC50: 1.6 nM)[2] |
| TrkB | 0.1[2] | ||
| TrkC | 0.1[2] |
Table 2: Cellular Activity of Pan-Trk Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Assay Type |
| This compound | Neuroblastoma cell lines | Neuroblastoma | Induces apoptosis and enhances etoposide (B1684455) efficacy[3] | Cell Viability/Apoptosis Assays |
| Larotrectinib | COLO205 | Colon Cancer | 356 nM | CCK-8 Assay |
| HCT116 | Colon Cancer | 305 nM | CCK-8 Assay | |
| Entrectinib | NB1 | Neuroblastoma | 35 µM (at 48h) | Cell Viability Assay |
| NCI-N87 | Gastric Cancer | Effective inhibition | Cell Viability Assay | |
| AGS | Gastric Cancer | Effective inhibition | Cell Viability Assay |
Signaling Pathways and Experimental Workflows
The efficacy of pan-Trk inhibitors is predicated on their ability to block the downstream signaling cascades initiated by Trk receptor activation.
Caption: Trk Signaling Pathway and Point of Inhibition.
The following diagram illustrates a typical workflow for evaluating the efficacy of a pan-Trk inhibitor in a cellular context.
Caption: General Experimental Workflow for Pan-Trk Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of pan-Trk inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of Trk kinases and the inhibitory potential of compounds.
-
Reagent Preparation : Prepare kinase buffer, ATP solution, and the specific Trk enzyme (TrkA, TrkB, or TrkC). Serially dilute the test inhibitor (e.g., this compound) to the desired concentrations.
-
Kinase Reaction : In a 384-well plate, combine the Trk enzyme, the test inhibitor, and a suitable substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Viability Assay (e.g., MTT or CCK-8 Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
-
Cell Plating : Seed cancer cells (e.g., neuroblastoma cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the pan-Trk inhibitor for a specified duration (e.g., 72 hours).
-
Viability Measurement : Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. Living cells will metabolize the reagent, producing a colored formazan (B1609692) product.
-
Data Analysis : Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blot for Trk Phosphorylation
This technique is used to determine if the inhibitor blocks the autophosphorylation of Trk receptors in a cellular context.
-
Cell Treatment and Lysis : Treat cultured cancer cells with the pan-Trk inhibitor for a specified time, followed by stimulation with the appropriate neurotrophin (e.g., BDNF for TrkB) to induce Trk phosphorylation. Lyse the cells to extract total protein.
-
Protein Quantification and Separation : Determine the protein concentration of each lysate. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Trk (p-Trk). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal using an imaging system. The intensity of the band corresponds to the amount of p-Trk. The membrane can be stripped and re-probed for total Trk as a loading control.
Conclusion
While this compound showed promise as a potent and selective pan-Trk inhibitor in early preclinical studies, particularly for neuroblastoma, its development was halted. In contrast, larotrectinib and entrectinib have become established therapeutic options for patients with TRK fusion-positive cancers. Larotrectinib offers high selectivity for Trk kinases, whereas entrectinib provides broader kinase inhibition, including ROS1 and ALK, which may be advantageous in certain clinical contexts. The data and protocols presented in this guide offer a framework for the continued research and development of novel Trk inhibitors.
References
- 1. US10085979B2 - Combinations for the treatment of neuroblastoma - Google Patents [patents.google.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-Trk Inhibitors: AZD6918, Larotrectinib, and Entrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pan-Trk inhibitor AZD6918 against the FDA-approved drugs, larotrectinib and entrectinib. Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and have emerged as significant targets in oncology due to their role in the progression of various cancers when genetically altered. This document summarizes the available preclinical data for these inhibitors, details the experimental methodologies used to generate this data, and visualizes the associated signaling pathways and workflows.
Executive Summary
This compound is a potent and selective pan-Trk inhibitor that has demonstrated efficacy in preclinical models of neuroblastoma, a common pediatric cancer. It has been shown to induce apoptosis and enhance the effects of conventional chemotherapy. However, its development was discontinued due to an unfavorable pharmacokinetic profile. In contrast, larotrectinib and entrectinib have successfully progressed through clinical trials and received regulatory approval for the treatment of TRK fusion-positive cancers. Larotrectinib is a highly selective Trk inhibitor, while entrectinib is a multi-kinase inhibitor with activity against Trk, ROS1, and ALK. This guide presents a comparative analysis of their biochemical and cellular potencies.
Data Presentation
Table 1: Biochemical Potency of Pan-Trk Inhibitors
| Inhibitor | Target | IC50 (nM) | Other Kinase Targets |
| This compound | TrkA, TrkB, TrkC | Not Publicly Available | Selective for Trk kinases |
| Larotrectinib | TrkA, TrkB, TrkC | 5-11[1] | Highly selective for Trk kinases |
| Entrectinib | TrkA | 1.7[2] | ROS1 (IC50: 0.2 nM), ALK (IC50: 1.6 nM)[2] |
| TrkB | 0.1[2] | ||
| TrkC | 0.1[2] |
Table 2: Cellular Activity of Pan-Trk Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Assay Type |
| This compound | Neuroblastoma cell lines | Neuroblastoma | Induces apoptosis and enhances etoposide efficacy[3] | Cell Viability/Apoptosis Assays |
| Larotrectinib | COLO205 | Colon Cancer | 356 nM | CCK-8 Assay |
| HCT116 | Colon Cancer | 305 nM | CCK-8 Assay | |
| Entrectinib | NB1 | Neuroblastoma | 35 µM (at 48h) | Cell Viability Assay |
| NCI-N87 | Gastric Cancer | Effective inhibition | Cell Viability Assay | |
| AGS | Gastric Cancer | Effective inhibition | Cell Viability Assay |
Signaling Pathways and Experimental Workflows
The efficacy of pan-Trk inhibitors is predicated on their ability to block the downstream signaling cascades initiated by Trk receptor activation.
Caption: Trk Signaling Pathway and Point of Inhibition.
The following diagram illustrates a typical workflow for evaluating the efficacy of a pan-Trk inhibitor in a cellular context.
Caption: General Experimental Workflow for Pan-Trk Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of pan-Trk inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of Trk kinases and the inhibitory potential of compounds.
-
Reagent Preparation : Prepare kinase buffer, ATP solution, and the specific Trk enzyme (TrkA, TrkB, or TrkC). Serially dilute the test inhibitor (e.g., this compound) to the desired concentrations.
-
Kinase Reaction : In a 384-well plate, combine the Trk enzyme, the test inhibitor, and a suitable substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Viability Assay (e.g., MTT or CCK-8 Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
-
Cell Plating : Seed cancer cells (e.g., neuroblastoma cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the pan-Trk inhibitor for a specified duration (e.g., 72 hours).
-
Viability Measurement : Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. Living cells will metabolize the reagent, producing a colored formazan product.
-
Data Analysis : Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blot for Trk Phosphorylation
This technique is used to determine if the inhibitor blocks the autophosphorylation of Trk receptors in a cellular context.
-
Cell Treatment and Lysis : Treat cultured cancer cells with the pan-Trk inhibitor for a specified time, followed by stimulation with the appropriate neurotrophin (e.g., BDNF for TrkB) to induce Trk phosphorylation. Lyse the cells to extract total protein.
-
Protein Quantification and Separation : Determine the protein concentration of each lysate. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Trk (p-Trk). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal using an imaging system. The intensity of the band corresponds to the amount of p-Trk. The membrane can be stripped and re-probed for total Trk as a loading control.
Conclusion
While this compound showed promise as a potent and selective pan-Trk inhibitor in early preclinical studies, particularly for neuroblastoma, its development was halted. In contrast, larotrectinib and entrectinib have become established therapeutic options for patients with TRK fusion-positive cancers. Larotrectinib offers high selectivity for Trk kinases, whereas entrectinib provides broader kinase inhibition, including ROS1 and ALK, which may be advantageous in certain clinical contexts. The data and protocols presented in this guide offer a framework for the continued research and development of novel Trk inhibitors.
References
- 1. US10085979B2 - Combinations for the treatment of neuroblastoma - Google Patents [patents.google.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
AZD6918: Essential Procedures for Safe Handling and Disposal
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should review all available data on AZD6918 and similar compounds.
Key Assessment Steps:
-
Review Chemical Properties: Evaluate available information regarding the physical and chemical properties of this compound.
-
Assess Toxicity: In the absence of specific toxicity data, assume the compound is toxic.[1] Handle with appropriate personal protective equipment (PPE).
-
Evaluate Environmental Hazards: Consider the potential for aquatic toxicity.[2] Many pharmaceutical compounds can have significant environmental impacts.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[1] They can provide specific instructions based on their expertise and knowledge of regulations.
This compound Physical and Chemical Properties
For safe handling and storage, it is important to be aware of the known properties of this compound.
| Property | Description | Citation |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO, not in water | [3] |
| Short-term Storage | Dry, dark, and at 0 - 4 °C for days to weeks | [3] |
| Long-term Storage | -20 °C for months to years | [3] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical | [3] |
| Shelf Life | Greater than 5 years if stored properly | [3] |
Personal Protective Equipment (PPE) and Safe Handling
When working with any chemical product, use good workplace procedures.
-
General Handling: Do not cut, puncture, or weld on or near the container.[2] Wash thoroughly after handling this product.[2] Always wash up before eating, smoking, or using the facilities.[2]
-
Personal Protective Equipment: Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Avoid Contact: Avoid skin and eye contact.[2][4] Avoid inhalation of mist, spray, fume, or vapor.[2]
-
Clothing: Wash contaminated clothing before reuse.[2]
Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1] Collect this compound waste in a designated, properly labeled hazardous waste container.[1]
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads into the designated solid hazardous waste container.[1]
-
Liquid Waste: Carefully pour liquid this compound waste into the designated liquid hazardous waste container using a funnel.[1]
-
Seal Container: Securely seal the waste container when not in use to prevent spills or the release of vapors.[1]
-
Label Container: Affix a completed hazardous waste label to the container.[1] Ensure all fields are filled out accurately.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[1] This area should be under the control of laboratory personnel and away from drains and sources of ignition.[1]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Follow their specific procedures for requesting a waste pickup.[1]
Disposal Workflow
The following diagram outlines the necessary steps for the proper disposal of this compound, emphasizing the central role of institutional EHS consultation.
Caption: this compound Disposal Workflow.
References
AZD6918: Essential Procedures for Safe Handling and Disposal
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should review all available data on AZD6918 and similar compounds.
Key Assessment Steps:
-
Review Chemical Properties: Evaluate available information regarding the physical and chemical properties of this compound.
-
Assess Toxicity: In the absence of specific toxicity data, assume the compound is toxic.[1] Handle with appropriate personal protective equipment (PPE).
-
Evaluate Environmental Hazards: Consider the potential for aquatic toxicity.[2] Many pharmaceutical compounds can have significant environmental impacts.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[1] They can provide specific instructions based on their expertise and knowledge of regulations.
This compound Physical and Chemical Properties
For safe handling and storage, it is important to be aware of the known properties of this compound.
| Property | Description | Citation |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO, not in water | [3] |
| Short-term Storage | Dry, dark, and at 0 - 4 °C for days to weeks | [3] |
| Long-term Storage | -20 °C for months to years | [3] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical | [3] |
| Shelf Life | Greater than 5 years if stored properly | [3] |
Personal Protective Equipment (PPE) and Safe Handling
When working with any chemical product, use good workplace procedures.
-
General Handling: Do not cut, puncture, or weld on or near the container.[2] Wash thoroughly after handling this product.[2] Always wash up before eating, smoking, or using the facilities.[2]
-
Personal Protective Equipment: Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Avoid Contact: Avoid skin and eye contact.[2][4] Avoid inhalation of mist, spray, fume, or vapor.[2]
-
Clothing: Wash contaminated clothing before reuse.[2]
Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1] Collect this compound waste in a designated, properly labeled hazardous waste container.[1]
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads into the designated solid hazardous waste container.[1]
-
Liquid Waste: Carefully pour liquid this compound waste into the designated liquid hazardous waste container using a funnel.[1]
-
Seal Container: Securely seal the waste container when not in use to prevent spills or the release of vapors.[1]
-
Label Container: Affix a completed hazardous waste label to the container.[1] Ensure all fields are filled out accurately.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[1] This area should be under the control of laboratory personnel and away from drains and sources of ignition.[1]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Follow their specific procedures for requesting a waste pickup.[1]
Disposal Workflow
The following diagram outlines the necessary steps for the proper disposal of this compound, emphasizing the central role of institutional EHS consultation.
Caption: this compound Disposal Workflow.
References
Essential Safety and Handling Protocols for AZD6918
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like AZD6918 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural guidelines is critical to minimize exposure risk and ensure experimental integrity.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a potent Trk tyrosine kinase inhibitor and general best practices for handling chemical compounds in a research setting, the following personal protective equipment is mandatory.
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure. A comprehensive risk assessment should be conducted before commencing any new procedures involving this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of the powder form of the compound. |
This compound Properties and Storage
Proper storage and handling are crucial for maintaining the stability and efficacy of this compound.
| Property | Information |
| Physical State | Solid powder |
| Solubility | Soluble in DMSO, not in water |
| Storage (Short-term) | 0 - 4 °C for days to weeks |
| Storage (Long-term) | -20 °C for months to years |
| Shipping | Ambient temperature as a non-hazardous chemical |
Spill and Disposal Procedures
Spill Response:
In the event of a spill, evacuate the immediate area to prevent further exposure. For a small spill of solid this compound, carefully moisten the material with a damp paper towel to prevent it from becoming airborne. Gently wipe up the material, place all contaminated materials in a sealed container, and label it as hazardous waste. For larger spills, or if the spill involves a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled hazardous waste container. Ensure the spill area is thoroughly cleaned with an appropriate solvent and then soap and water. Always wear the recommended PPE during cleanup.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Essential Safety and Handling Protocols for AZD6918
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like AZD6918 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural guidelines is critical to minimize exposure risk and ensure experimental integrity.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a potent Trk tyrosine kinase inhibitor and general best practices for handling chemical compounds in a research setting, the following personal protective equipment is mandatory.
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure. A comprehensive risk assessment should be conducted before commencing any new procedures involving this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of the powder form of the compound. |
This compound Properties and Storage
Proper storage and handling are crucial for maintaining the stability and efficacy of this compound.
| Property | Information |
| Physical State | Solid powder |
| Solubility | Soluble in DMSO, not in water |
| Storage (Short-term) | 0 - 4 °C for days to weeks |
| Storage (Long-term) | -20 °C for months to years |
| Shipping | Ambient temperature as a non-hazardous chemical |
Spill and Disposal Procedures
Spill Response:
In the event of a spill, evacuate the immediate area to prevent further exposure. For a small spill of solid this compound, carefully moisten the material with a damp paper towel to prevent it from becoming airborne. Gently wipe up the material, place all contaminated materials in a sealed container, and label it as hazardous waste. For larger spills, or if the spill involves a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled hazardous waste container. Ensure the spill area is thoroughly cleaned with an appropriate solvent and then soap and water. Always wear the recommended PPE during cleanup.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
